7-Bromo-5H-pyrrolo[3,2-d]pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWPOBAVJBHMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NC=C2N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine: A Core Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of significant interest in the field of medicinal chemistry. As a derivative of the 9-deazapurine scaffold, its structural analogy to endogenous purines makes it a privileged core for the design of targeted therapeutics. This document will delve into its chemical properties, plausible synthetic routes, reactivity, and its pivotal role as a versatile building block in the development of novel drug candidates.
Core Molecular Attributes of this compound
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its fundamental properties. This compound is a bicyclic heteroaromatic compound, the structure of which is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | N/A |
| Molecular Weight | 198.02 g/mol | N/A |
| CAS Number | 1378816-68-2 | N/A |
| Appearance | Likely a solid at room temperature | Inferred |
| Canonical SMILES | C1=C(C2=NC=NC=C2N1)Br | N/A |
| InChI Key | SKWPOBAVJBHMMY-UHFFFAOYSA-N | N/A |
The pyrrolo[3,2-d]pyrimidine core is an isomer of the more commonly discussed pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold. This isomeric distinction is critical as it alters the electronic landscape and steric environment of the molecule, thereby influencing its interaction with biological targets. The presence of a bromine atom at the 7-position is of particular synthetic importance, providing a reactive handle for further molecular elaboration, a concept that will be explored in subsequent sections.
Synthesis and Chemical Reactivity
While specific peer-reviewed synthetic procedures for this compound are not abundantly available, its synthesis can be logically inferred from established methodologies for related halogenated pyrrolopyrimidines. The most probable synthetic strategy involves the direct electrophilic bromination of the parent 5H-pyrrolo[3,2-d]pyrimidine scaffold.
Plausible Synthetic Pathway
The pyrrole ring of the pyrrolopyrimidine system is electron-rich and thus susceptible to electrophilic substitution. The C7 position is often a favored site for such reactions. A general and effective method for the bromination of similar heterocyclic systems is the use of a mild brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent.
Caption: Proposed synthetic route to this compound.
Reactivity and Synthetic Utility
The bromine atom at the C7 position is the key to the synthetic versatility of this molecule. It serves as a linchpin for introducing a wide array of functional groups through various cross-coupling reactions. This strategic functionalization is central to the construction of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Key Transformation Pathways:
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes yields alkynylated derivatives, which can be further elaborated.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of amine functionalities.
-
Stille Coupling: The reaction with organostannanes, catalyzed by palladium, is another effective method for creating new carbon-carbon bonds.
Caption: Key cross-coupling reactions utilizing the 7-bromo substituent.
Significance in Drug Discovery and Development
The pyrrolo[3,2-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry. Its structural resemblance to the purine core of adenine and guanine allows its derivatives to act as competitive inhibitors for a variety of enzymes that interact with purines, most notably protein kinases.
The development of potent and selective kinase inhibitors is a major focus in the treatment of cancer and inflammatory diseases. The pyrrolo[3,2-d]pyrimidine core provides a robust framework that can be systematically modified to achieve desired potency and selectivity. For instance, derivatives of this scaffold have been explored as inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1]
This compound serves as an early-stage intermediate in the synthesis of these complex kinase inhibitors. The ability to introduce diverse substituents at the 7-position via the bromo handle allows for the exploration of the chemical space around the core scaffold, which is crucial for optimizing interactions with the target protein's binding site.
Furthermore, halogenated pyrrolopyrimidines have themselves demonstrated interesting biological activities. Studies on related compounds have shown that the introduction of a halogen at the C7 position can significantly enhance antiproliferative activity against various cancer cell lines. This suggests that while often used as a synthetic intermediate, the bromo-substituted core may also contribute directly to the biological profile of the final molecule.
Experimental Protocols (Representative)
Representative Protocol: Electrophilic Bromination of a Pyrrolopyrimidine Core
-
Preparation: To a solution of the parent pyrrolopyrimidine (1.0 equivalent) in a suitable anhydrous solvent (e.g., N,N-Dimethylformamide - DMF), cool the mixture in an ice bath.
-
Reagent Addition: Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for a designated period (e.g., 4 hours), monitoring the progress by an appropriate method such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into a mixture of ice and water containing a reducing agent like sodium thiosulfate to quench any unreacted bromine.
-
Neutralization and Extraction: A saturated aqueous solution of sodium bicarbonate is added until the pH is basic. The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., Ethyl Acetate).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography.
Conclusion
This compound is a molecule of considerable strategic importance for researchers in drug discovery and organic synthesis. While not an end-product therapeutic itself, its value lies in its role as a versatile and reactive building block. Its core pyrrolopyrimidine structure provides a proven scaffold for interacting with key biological targets, particularly protein kinases. The C7-bromo substituent offers a reliable and versatile handle for synthetic chemists to build molecular complexity and fine-tune pharmacological properties. As the quest for more selective and potent targeted therapies continues, the utility of well-designed, reactive intermediates like this compound will undoubtedly remain a cornerstone of innovative drug development programs.
References
-
Sun, L., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry, 18(20), 7260-7273. [Link]
Sources
Synthesis of substituted 7-Bromo-5H-pyrrolo[3,2-d]pyrimidines
An In-depth Technical Guide to the Synthesis of Substituted 7-Bromo-5H-pyrrolo[3,2-d]pyrimidines for Researchers, Scientists, and Drug Development Professionals.
Introduction
The 5H-pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the well-known 7-deazapurine (pyrrolo[2,3-d]pyrimidine), represents a privileged heterocyclic system in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows for interaction with a variety of biological targets, particularly protein kinases. The introduction of a bromine atom at the 7-position provides a versatile synthetic handle for further functionalization through modern cross-coupling reactions, making 7-Bromo-5H-pyrrolo[3,2-d]pyrimidines key intermediates in the development of novel therapeutics.[2] This guide offers a comprehensive overview of the synthesis of the 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine core and its subsequent derivatization, with a focus on the underlying chemical principles and practical experimental considerations.
Core Synthesis: Establishing the this compound Scaffold
The synthesis of the target scaffold can be conceptually divided into two main stages: the construction of the parent 5H-pyrrolo[3,2-d]pyrimidine ring system and its subsequent regioselective bromination at the 7-position.
Synthesis of the 5H-pyrrolo[3,2-d]pyrimidine Core
An improved and scalable synthesis of 7-substituted pyrrolo[3,2-d]pyrimidines has been reported, which can be adapted for the synthesis of the unsubstituted core.[3] The general strategy involves the construction of a substituted pyrrole followed by cyclization to form the pyrimidine ring.
A common route begins with the base-catalyzed condensation of 3,3-dimethoxypropionitrile with an appropriate aldehyde, followed by hydrolysis to yield an unsaturated cyano aldehyde.[3] Catalytic reduction of the double bond and subsequent reaction with diethyl aminomalonate affords an enamine, which is then cyclized to the corresponding aminopyrrole.[3] The final pyrimidine ring is formed through guanylation and subsequent base-mediated ring closure.[3]
Regioselective Bromination
The introduction of a bromine atom at the C7 position of the pyrrolo[3,2-d]pyrimidine core is a crucial step. The electron-rich nature of the pyrrole ring directs electrophilic substitution. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation, offering mild reaction conditions and good regioselectivity. The reaction is typically performed in a polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Conceptual Workflow for Core Synthesis
Caption: General strategy for the synthesis of the this compound core.
Functionalization and Substitution of the this compound Scaffold
The 7-bromo substituent serves as a versatile anchor for introducing a wide range of chemical moieties, enabling extensive structure-activity relationship (SAR) studies. Key functionalization strategies include N-alkylation/arylation of the pyrrole nitrogen and palladium-catalyzed cross-coupling reactions at the C7-bromo position.
N-Alkylation and N-Arylation at the 5-Position
The pyrrole nitrogen (N-5) can be readily functionalized through alkylation or arylation reactions. This is a critical step for modulating the physicochemical properties of the molecule and exploring interactions with the target protein.
N-Alkylation: This is typically achieved by treating the this compound with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[5] Microwave-assisted synthesis can also be employed to accelerate these reactions.[5]
N-Arylation: The introduction of aryl groups at the N-5 position can be accomplished through copper-catalyzed Chan-Lam coupling with arylboronic acids or palladium-catalyzed Buchwald-Hartwig amination with aryl halides.[6][7] The Chan-Lam coupling offers the advantage of being performed under milder conditions, often open to the air.[6]
Table 1: Representative Conditions for N-Alkylation and N-Arylation
| Reaction | Reagents and Conditions | Typical Yields | Reference |
| N-Alkylation | Alkyl halide (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile, RT to reflux | Good to Excellent | [5] |
| N-Arylation (Chan-Lam) | Arylboronic acid (1.5 eq), Cu(OAc)₂ (1.0 eq), DCM, RT | 45-70% | [6] |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, ligand, base, solvent | Good to Excellent | [1] |
Palladium-Catalyzed Cross-Coupling Reactions at the 7-Position
The C-Br bond at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the 7-bromo scaffold with a wide range of aryl or heteroaryl boronic acids or esters.[8][9] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Common catalyst systems include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand (e.g., XPhos).[9][10]
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties by coupling the 7-bromo derivative with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[9][10] The resulting alkynes can serve as versatile intermediates for further transformations.
Conceptual Workflow for Cross-Coupling Reactions
Caption: Palladium-catalyzed functionalization of the 7-bromo position.
Applications in Drug Discovery: Targeting Protein Kinases
Substituted pyrrolo[3,2-d]pyrimidines are of significant interest as inhibitors of protein kinases, which are key targets in oncology and inflammatory diseases.[11][12] The scaffold acts as a hinge-binder, mimicking the adenine core of ATP. The substituents at the 5- and 7-positions can be tailored to achieve potency and selectivity for specific kinases. For example, derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed as inhibitors of Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and other kinases.[1][13] The synthetic routes described herein provide a robust platform for generating diverse libraries of 7-substituted-5H-pyrrolo[3,2-d]pyrimidines for screening against various kinase targets.
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the suspension.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the desired N-alkylated product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask, add 7-Bromo-5-substituted-pyrrolo[3,2-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and a base (e.g., K₃PO₄, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
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Zhong, Y., et al. (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC - NIH. Retrieved from [Link]
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(No author given). (2021). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. IJRPR. Retrieved from [Link]
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Pankiewicz, K. W., & Watanabe, K. A. (1997). An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. J Org Chem, 62(23), 8071-8075. Retrieved from [Link]
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Kim, K., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. J Med Chem, 55(8), 3975-91. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Retrieved from [Link]
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(No author given). (n.d.). Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo... ResearchGate. Retrieved from [Link]
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He, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Eur J Med Chem, 224, 113711. Retrieved from [Link]
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(No author given). (n.d.). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. ResearchGate. Retrieved from [Link]
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Dekhne, A. S., et al. (n.d.). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Princeton University. Retrieved from [Link]
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Simokaitiene, J., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. Retrieved from [Link]
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Schmidt, D., & Langer, P. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein J Org Chem, 14, 1184-1193. Retrieved from [Link]
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(No author given). (n.d.). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. Retrieved from [Link]
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(No author given). (n.d.). Pyrrolopyrimidine nucleosides. 18, Synthesis and chemotherapeutic activity of 4-amino-7-(3-deoxy-.beta.-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide (3. ACS Publications. Retrieved from [Link]
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(No author given). (n.d.). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Liu, P., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PMC - NIH. Retrieved from [Link]
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Wengryniuk, S. E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Semantic Scholar. Retrieved from [Link]
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Liu, P., et al. (2024). Regioselective bromination of pyrrolo[1,2- a]quinoxalines. PubMed. Retrieved from [Link]
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Gangjee, A., et al. (2011). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. NIH. Retrieved from [Link]
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(No author given). (n.d.). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]
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Katinas, J. M., et al. (2019). Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics. PubMed. Retrieved from [Link]
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(No author given). (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate. arkat usa. Retrieved from [Link]
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(No author given). (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PMC - NIH. Retrieved from [Link]
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Abarbri, M., et al. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Retrieved from [Link]
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(No author given). (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21. Semantic Scholar. Retrieved from [Link]
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Simokaitiene, J., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Retrieved from [Link]
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Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Retrieved from [Link]
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Baillache, D. J., & Unciti-Broceta, A. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Retrieved from [Link]
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(No author given). (n.d.). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. PMC - NIH. Retrieved from [Link]
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(No author given). (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PMC - NIH. Retrieved from [Link]
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(No author given). (n.d.). Recent Progress Concerning the N-Arylation of Indoles. MDPI. Retrieved from [Link]
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Halogenated Pyrrolo[3,2-d]pyrimidines: A Technical Guide to Their Biological Properties and Therapeutic Potential
Abstract
The pyrrolo[3,2-d]pyrimidine scaffold, a purine isostere also known as 9-deazapurine, has emerged as a privileged heterocyclic system in medicinal chemistry. The strategic introduction of halogens to this core structure has been shown to significantly modulate its physicochemical properties and biological activities, leading to the development of potent therapeutic candidates. This technical guide provides an in-depth exploration of the biological properties of halogenated pyrrolo[3,2-d]pyrimidines, with a primary focus on their anticancer activities. We will delve into the structure-activity relationships that govern their efficacy, elucidate their mechanisms of action, and provide detailed protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
Pyrrolo[3,2-d]pyrimidines bear a close structural resemblance to natural purine nucleobases, allowing them to interact with a wide array of biological targets, including enzymes and receptors that recognize purines.[1][2] This inherent bioisosterism has made them a focal point for the design of inhibitors for various enzymes, such as kinases, purine nucleoside phosphorylase (PNP), and dihydrofolate reductase (DHFR).[3][4] Unlike their naturally occurring 7-deazapurine counterparts, pyrrolo[3,2-d]pyrimidines are synthetically derived, offering a versatile platform for structural modification.[2]
Halogenation has proven to be a particularly effective strategy for enhancing the therapeutic properties of these compounds. The introduction of halogen atoms can influence factors such as metabolic stability, binding affinity to target proteins, and cellular uptake.[5] This guide will systematically explore the impact of halogenation on the biological activities of pyrrolo[3,2-d]pyrimidines.
Anticancer Properties: A Primary Therapeutic Avenue
A substantial body of research has highlighted the potent antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines against a variety of cancer cell lines.[1][3] These compounds have shown efficacy in the low micromolar to nanomolar range, making them promising leads for anticancer drug development.[6]
Structure-Activity Relationships (SAR): The Critical Role of Halogenation
Systematic studies have revealed that the position and nature of the halogen substituent are critical determinants of anticancer potency.
-
Halogenation at C7: The introduction of a halogen at the C7 position of the pyrrole ring has been consistently shown to significantly enhance antiproliferative activity. For instance, the iodination at C7 of a 2,4-dichloro-pyrrolo[3,2-d]pyrimidine scaffold resulted in a marked increase in potency, with IC50 values dropping to sub-micromolar levels in several cancer cell lines.[2][7] This suggests that the C7 position is a key interaction point with the biological target or influences the overall conformation of the molecule to favor binding. The introduction of an iodine atom at C7 in one series of compounds led to a significant increase in the ability to inhibit the growth of all cancer cell lines tested.[3]
-
Halogenation at the Pyrimidine Ring: Dichlorination at the C2 and C4 positions of the pyrimidine ring is a common feature in many active compounds.[3] These chlorine atoms can serve as reactive sites for further functionalization or contribute to the binding affinity through halogen bonding or other interactions.
-
Substitution at N5: While halogenation is key for potency, it can also contribute to toxicity. To mitigate this, N5-alkyl substitutions have been explored. These modifications can decrease toxicity while maintaining comparable in vitro activity.[1][8] N5-substituted compounds can act as prodrugs, which are metabolized to the active, unsubstituted parent compound.[1] This approach offers a "tunable" system where both activity and toxicity can be modulated.[1]
Table 1: Anticancer Activity of Representative Halogenated Pyrrolo[3,2-d]pyrimidines
| Compound ID | Substituents | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| 1 | 2,4-dichloro | MDA-MB-231 | Low micromolar | [2] |
| 2 | 2,4-dichloro, 7-iodo | MDA-MB-231 | Sub-micromolar | [2] |
| Compound 6 | Halogen at C7 | HeLa | 0.92 ± 0.04 | [6] |
| N5-substituted analogs | N5-alkyl, halogenated | Various | 0.83 - 7.3 | [1] |
Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis
The anticancer effects of halogenated pyrrolo[3,2-d]pyrimidines are primarily attributed to their ability to induce cell cycle arrest and apoptosis.[2][7]
-
G2/M Phase Arrest: A common mechanistic feature of these compounds is the accumulation of cancer cells in the G2/M phase of the cell cycle.[1][3] This suggests an interference with the cellular machinery responsible for mitosis. This effect has been observed in various cancer cell lines, including triple-negative breast cancer (TNBC) MDA-MB-231 cells.[2]
-
Induction of Apoptosis: While some halogenated pyrrolo[3,2-d]pyrimidines induce G2/M arrest with little evidence of apoptosis, others, particularly those with a C7-iodine substituent, robustly trigger programmed cell death.[2][7] This suggests that the specific halogenation pattern can influence the downstream signaling pathways activated by the compound, leading to either cytostatic or cytotoxic effects.[3]
The following diagram illustrates the proposed mechanism of action for halogenated pyrrolo[3,2-d]pyrimidines in cancer cells.
Caption: Proposed anticancer mechanism of halogenated pyrrolo[3,2-d]pyrimidines.
Kinase Inhibitory Potential: Targeting Cellular Signaling
The structural similarity of pyrrolo[3,2-d]pyrimidines to ATP, the universal phosphate donor for kinases, makes them attractive candidates for kinase inhibitors.[9][10] While much of the research has focused on the broader class of pyrrolopyrimidines, the potential of halogenated derivatives in this area is significant.[5]
Halogenated pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as multi-targeted kinase inhibitors, showing activity against EGFR, Her2, VEGFR2, and CDK2.[5] The halogen substituents in these molecules have been shown to enhance their potency and selectivity.[5] It is highly probable that halogenated pyrrolo[3,2-d]pyrimidines also possess kinase inhibitory activity, which may contribute to their observed anticancer effects. Further investigation into the specific kinases targeted by this subclass of compounds is a promising area for future research.
Other Biological Activities: Expanding the Therapeutic Horizon
While the primary focus has been on anticancer applications, the pyrrolopyrimidine scaffold has demonstrated a broader spectrum of biological activities.
-
Antiviral Activity: Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as antiviral agents against a range of viruses, including Zika virus, rotavirus, and Coxsackievirus B4.[11][12] The introduction of halogen atoms can be a key strategy to enhance antiviral potency.[11]
-
Antibacterial Activity: Halogenated pyrrolopyrimidines have shown activity against pathogenic bacteria, including Staphylococcus aureus.[13][14] The presence of bromo or iodo substitutions has been found to be crucial for their antibacterial efficacy.[14]
-
Anti-inflammatory Activity: Some pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their in vivo anti-inflammatory activities and have shown significant effects.[15] This suggests that halogenated pyrrolo[3,2-d]pyrimidines may also possess anti-inflammatory properties, a therapeutic area worthy of exploration.
Experimental Protocols for Biological Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the biological properties of halogenated pyrrolo[3,2-d]pyrimidines.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated pyrrolo[3,2-d]pyrimidine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Sources
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Antiproliferative Activities of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-d]pyrimidine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide delves into the antiproliferative properties of a specific class of these compounds: the 7-halogenated-5H-pyrrolo[3,2-d]pyrimidines, with a particular focus on the 7-bromo derivative and its closely related analogs. We will synthesize findings from key studies to provide an in-depth understanding of their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their anticancer potential. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel anticancer therapeutics.
Introduction: The Therapeutic Potential of Pyrrolo[3,2-d]pyrimidines
Pyrrolo[3,2-d]pyrimidines, also known as 9-deazapurines, are synthetic heterocyclic compounds that mimic the structure of naturally occurring purines.[1] This structural similarity allows them to interact with biological targets that recognize purines, such as protein kinases and enzymes involved in nucleotide metabolism, making them attractive candidates for drug development.[2][3][4] While not naturally occurring, their synthetic accessibility has enabled extensive exploration of their pharmacological properties.[1]
Recent research has highlighted the potent antiproliferative activity of halogenated pyrrolo[3,2-d]pyrimidine analogs against a variety of cancer cell lines.[5][6][7] These findings suggest that this class of compounds holds promise as a foundation for the development of novel anticancer agents.
The Critical Role of Halogenation in Antiproliferative Potency
A key determinant of the anticancer activity of pyrrolo[3,2-d]pyrimidines is the presence and nature of a halogen substituent at the C7 position of the pyrrole ring. Studies have consistently demonstrated that halogenation at this position significantly enhances the compound's potency.
For instance, the introduction of an iodine atom at C7 in a 2,4-dichloro-pyrrolo[3,2-d]pyrimidine scaffold resulted in a substantial increase in antiproliferative activity, lowering the half-maximal inhibitory concentration (IC50) into the sub-micromolar range.[1][5] This suggests that the electronic and steric properties of the halogen at C7 are crucial for the compound's interaction with its molecular target(s). While much of the detailed mechanistic work has been published on 7-iodo and other halogenated analogs, the established structure-activity relationship strongly supports the potential of 7-bromo-5H-pyrrolo[3,2-d]pyrimidine as a potent antiproliferative agent.
Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis
The antiproliferative effects of halogenated pyrrolo[3,2-d]pyrimidines are primarily attributed to their ability to induce cell cycle arrest and, in some cases, apoptosis. However, the specific cellular response can vary depending on the substitution pattern of the pyrrolopyrimidine core and the cancer cell type.
Studies on 2,4-dichloro-pyrrolo[3,2-d]pyrimidines have shown that these compounds can induce an accumulation of cells in the G2/M phase of the cell cycle.[5][6][7] This cell cycle arrest is a common mechanism for anticancer drugs, as it prevents cancer cells from dividing and proliferating.
Interestingly, the presence of a halogen at C7 appears to influence the downstream cellular fate. For example, in triple-negative breast cancer MDA-MB-231 cells, a 2,4-dichloro analog induced G2/M arrest with minimal evidence of apoptosis.[1][5] In contrast, the corresponding 7-iodo derivative not only caused G2/M arrest but also robustly triggered apoptosis, indicating a more potent cytotoxic mechanism.[1][5]
The following diagram illustrates the proposed signaling pathway leading to the antiproliferative effects of halogenated pyrrolo[3,2-d]pyrimidines.
Figure 1: Proposed mechanism of action for halogenated pyrrolo[3,2-d]pyrimidines.
In Vitro Antiproliferative Activity
The antiproliferative efficacy of halogenated pyrrolo[3,2-d]pyrimidines has been evaluated against a panel of human cancer cell lines. The following table summarizes representative IC50 values for a 2,4-dichloro-7-iodo-pyrrolo[3,2-d]pyrimidine, which serves as a potent exemplar of this class of compounds.
| Cell Line | Cancer Type | IC50 (µM) |
| L1210 | Mouse Lymphocytic Leukemia | ~0.1-0.5 |
| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | ~0.1-0.5 |
| HeLa | Human Cervical Cancer | ~0.1-0.5 |
| MDA-MB-231 | Human Triple-Negative Breast Cancer | ~0.5-1.0 |
Table 1: Representative in vitro antiproliferative activity of a potent halogenated pyrrolo[3,2-d]pyrimidine analog. Data synthesized from findings reported in[1].
Experimental Protocols for In Vitro Evaluation
A robust assessment of the antiproliferative activity of compounds like this compound involves a series of well-established in vitro assays.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
The following diagram outlines a typical experimental workflow for evaluating the antiproliferative activity of a novel compound.
Figure 2: Experimental workflow for preclinical evaluation of antiproliferative compounds.
Pharmacokinetics and Toxicity Considerations
While halogenated pyrrolo[3,2-d]pyrimidines exhibit potent anticancer activity, their development as therapeutic agents requires careful consideration of their pharmacokinetic profiles and potential toxicity. Studies have shown that some of these compounds can have a narrow therapeutic window, with maximum tolerated doses (MTD) in mice in the range of 5-10 mg/kg.[6][7]
To address this, researchers have explored prodrug strategies, such as N5-alkyl substitution, to improve the toxicity profile.[6][7] These modifications can lead to a significant decrease in toxicity while maintaining comparable antiproliferative activity.[6][7] Pharmacokinetic studies of an N5-substituted analog revealed a plasma half-life of approximately 32.7 minutes and rapid conversion to the active parent compound.[6][7]
Future Perspectives and Conclusion
The 7-halogenated-5H-pyrrolo[3,2-d]pyrimidine scaffold represents a promising starting point for the development of novel anticancer drugs. The strong evidence supporting the importance of the C7 halogen for potency underscores the potential of this compound as a valuable research compound.
Future research in this area should focus on:
-
Target Identification: Elucidating the specific molecular target(s) of these compounds to better understand their mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize potency and selectivity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Conducting comprehensive in vivo studies to assess the drug-like properties of lead candidates.
-
Combination Therapies: Investigating the potential synergistic effects of these compounds with existing anticancer drugs.
References
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Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry. [Link]
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Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. ChemMedChem. [Link]
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Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. National Institutes of Health. [Link]
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Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. National Institutes of Health. [Link]
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Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology. [Link]
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Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Chemical Biology & Interactions. [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]
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- 3. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold - A Privileged Motif in Kinase Inhibition
The pyrrolo[3,2-d]pyrimidine core, an isomer of the well-known 7-deazapurine (pyrrolo[2,3-d]pyrimidine), represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to the endogenous purine bases, particularly adenine, makes it an ideal framework for designing molecules that can interact with the ATP-binding sites of a vast array of protein kinases.[1][2] This inherent bioisosterism has been successfully exploited to generate a multitude of potent and selective kinase inhibitors for therapeutic intervention, primarily in oncology.
The strategic placement of a bromine atom at the 7-position of the 5H-pyrrolo[3,2-d]pyrimidine core in the molecule of interest, 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine, is a deliberate chemical modification. Halogenation is a frequently employed strategy in drug design to enhance binding affinity, modulate metabolic stability, and improve overall pharmacological properties. Therefore, it is with high scientific confidence that we can postulate that this compound functions as an inhibitor of one or more protein kinases. This guide will provide a comprehensive, step-by-step framework for systematically identifying its molecular target(s) and elucidating its precise mechanism of action.
Hypothesized Mechanisms of Action: A Landscape of Potential Targets
Based on extensive research into structurally related pyrrolopyrimidine derivatives, we can formulate a set of well-grounded hypotheses for the likely molecular targets of this compound. These compounds have demonstrated inhibitory activity against a diverse range of kinases and, in some cases, metabolic enzymes.
Primary Hypothesized Targets: Protein Kinases
-
Receptor Tyrosine Kinases (RTKs): A significant number of pyrrolopyrimidine derivatives are potent inhibitors of RTKs that are crucial for tumor angiogenesis and cell proliferation. Key candidates in this family include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A pivotal regulator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2][3][4][5][6][7]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and angiogenesis.[3]
-
Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation and survival in many cancers.[2][8]
-
RET (Rearranged during Transfection) Kinase: Gene fusions and mutations in RET are oncogenic drivers in certain types of thyroid and lung cancers.[9][10]
-
-
Non-Receptor Tyrosine and Serine/Threonine Kinases:
-
Janus Kinases (JAKs): Critical components of the JAK-STAT signaling pathway, which is often dysregulated in inflammatory diseases and hematological malignancies.[11][12][13][14][15]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[8][16][17][18][19][20]
-
Secondary Hypothesized Target: Metabolic Enzymes
-
Serine Hydroxymethyltransferase 2 (SHMT2): Some novel pyrrolo[3,2-d]pyrimidine compounds have been identified as inhibitors of this mitochondrial enzyme, which plays a key role in one-carbon metabolism, a pathway essential for nucleotide and amino acid biosynthesis in cancer cells.[21][22][23][24][25]
The following sections will detail the experimental workflows to systematically test these hypotheses.
A Systematic Approach to Mechanism of Action Elucidation
This guide proposes a multi-pronged approach, commencing with broad, unbiased screening to identify potential targets, followed by rigorous validation of target engagement in a cellular context, and culminating in the characterization of the downstream functional consequences of target inhibition.
Part 1: Target Identification and Validation
The initial phase focuses on identifying the direct molecular targets of this compound.
1.1. In Vitro Kinase Profiling
The most direct method to identify potential kinase targets is to screen the compound against a large, representative panel of purified kinases.
-
Rationale: This biochemical assay provides a quantitative measure of the compound's inhibitory activity (typically as an IC50 value) against hundreds of kinases in a cell-free system. This is a crucial first step to identify the most potent and likely primary targets.
-
Experimental Protocol: In Vitro Kinase Assay (Example using a fluorescence-based readout)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
Prepare a solution of the kinase of interest, a suitable substrate peptide, and ATP in assay buffer.
-
-
Assay Execution:
-
In a 384-well plate, add the diluted compound solutions.
-
Add the kinase/substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add a detection solution that specifically recognizes the phosphorylated substrate. This could be an antibody-based system or a reagent that is consumed during the kinase reaction.
-
Read the plate on a suitable plate reader (e.g., fluorescence polarization, time-resolved fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
1.2. Cellular Target Engagement Assays
While in vitro assays are invaluable for initial screening, it is imperative to confirm that the compound binds to its putative target within the complex environment of a living cell.
-
Rationale: Cellular target engagement assays provide direct evidence of a physical interaction between the drug and its target protein in their native state and cellular location. This is a critical validation step, as discrepancies can arise between biochemical potency and cellular activity due to factors like cell permeability and efflux.
1.2.1. Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[5][11][14][18][19]
-
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Plot the band intensity of the soluble target protein against the temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
-
1.2.2. NanoBRET™ Target Engagement Assay
-
Principle: This live-cell assay measures the binding of a compound to a target protein by detecting the competitive displacement of a fluorescent tracer. The target protein is fused to NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the target serves as the energy acceptor. Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is bound. A test compound will compete with the tracer, leading to a decrease in the BRET signal.[3][4][6][22][24]
-
Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the target protein fused to NanoLuc®.
-
Plate the transfected cells in a white, 96-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the diluted compound to the cells.
-
Add the fluorescent tracer at a predetermined optimal concentration.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to the wells.
-
Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~460 nm and acceptor emission at ~618 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.
-
-
| Parameter | In Vitro Kinase Profiling | CETSA | NanoBRET™ |
| Principle | Measures enzymatic activity inhibition | Measures ligand-induced thermal stabilization | Measures competitive displacement of a fluorescent tracer |
| Environment | Cell-free (purified components) | Intact cells or cell lysate | Live cells |
| Primary Output | IC50 (Inhibitory Potency) | Thermal shift (ΔTagg) | IC50 (Target Engagement) |
| Throughput | High | Medium to High | High |
Part 2: Elucidating Downstream Signaling Pathways
Once the primary target(s) have been identified and validated, the next step is to understand the functional consequences of their inhibition.
2.1. Phosphoproteomics
-
Rationale: For a kinase inhibitor, the most direct downstream effect is a change in the phosphorylation state of its substrates. Unbiased phosphoproteomics provides a global snapshot of these changes, confirming the inhibition of the intended pathway and potentially revealing off-target effects.[7][9][13][17][23][25]
-
Experimental Protocol: Abridged Phosphoproteomics Workflow
-
Sample Preparation:
-
Treat cultured cells with this compound or vehicle control.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphorylated peptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the phosphopeptides and quantify the relative changes in their abundance between the treated and control samples.
-
Perform pathway analysis to identify signaling networks affected by the compound.
-
-
2.2. Western Blot Analysis
-
Rationale: Western blotting is a targeted approach to validate the findings from phosphoproteomics and to routinely assess the inhibition of a specific signaling pathway. It is less comprehensive but offers higher throughput for confirming the dose- and time-dependent effects on specific downstream substrates.[20]
2.3. Cellular Phenotypic Assays
-
Rationale: The ultimate goal of a targeted therapeutic is to elicit a specific biological response. Cellular assays are essential to link the molecular mechanism of action to a functional outcome.
-
Key Assays:
-
Proliferation Assays (e.g., MTT, SRB, IncuCyte): To determine the effect of the compound on cell growth and viability.
-
Cell Cycle Analysis (Flow Cytometry): To assess if the compound induces arrest at a specific phase of the cell cycle, a common outcome for CDK inhibitors.
-
Apoptosis Assays (e.g., Annexin V staining, Caspase-Glo): To determine if the compound induces programmed cell death.
-
Conclusion: Synthesizing the Evidence for a Coherent Mechanism of Action
The systematic application of the techniques outlined in this guide will enable researchers to build a comprehensive and well-supported model for the mechanism of action of this compound. By starting with broad, unbiased screening and progressively focusing on target validation and functional consequences, a clear and compelling narrative of the compound's biological activity can be constructed. This rigorous, evidence-based approach is fundamental to the successful translation of a promising chemical entity into a novel therapeutic agent.
References
-
Dekhne, A. S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics. [Link]
-
Dekhne, A. S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology. [Link]
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Luo, M., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry. [Link]
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Oguro, Y., et al. (2012). A Novel pyrrolo[3, 2-d]pyrimidine Derivative, as a Vascular Endothelial Growth Factor Receptor and Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Shows Potent Antitumor Activity by Suppression of Tumor Angiogenesis. Cancer Science. [Link]
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Alam, A., et al. (2025). Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Journal of Molecular Modeling. [Link]
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Zhang, Y., et al. (2022). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. [Link]
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Wang, X., et al. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine- phenylamide hybrids as potent Janus kinase 2. Bioorganic & Medicinal Chemistry Letters. [Link]
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Liu, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. European Journal of Medicinal Chemistry. [Link]
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Chen, Y., et al. (2023). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry. [Link]
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Kumar, A., & Shankar, G. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]
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An In-Depth Technical Guide to the Physicochemical Characteristics of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound belonging to the pyrrolopyrimidine class, serves as a crucial building block in medicinal chemistry and drug discovery. Its unique bicyclic structure, composed of a pyrimidine ring fused to a pyrrole ring with a bromine substituent, imparts specific physicochemical properties that are pivotal for its reactivity and application in the synthesis of novel therapeutic agents. Pyrrolopyrimidines are recognized as important scaffolds in the development of kinase inhibitors and other targeted therapies due to their structural similarity to purines, allowing them to interact with a variety of biological targets.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering insights for its effective utilization in research and development.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below. These properties are foundational for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Chemical Formula | C₆H₄BrN₃ | [2] |
| Molecular Weight | 198.02 g/mol | [2] |
| CAS Number | 1378816-68-2 | [2] |
| Appearance | Solid (predicted) | N/A |
| Purity | Typically >95% | [3] |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyrimidine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atoms within the ring system. Protons on the pyrrole ring are anticipated to appear at characteristic chemical shifts, as are the protons on the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the bromine will exhibit a characteristic chemical shift, and the other carbon signals will be influenced by their position within the heterocyclic system.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:
-
N-H stretching vibrations from the pyrrole ring.
-
C-H stretching and bending vibrations of the aromatic rings.
-
C=N and C=C stretching vibrations within the heterocyclic system.
-
C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.
Physicochemical Behavior
Understanding the solubility, acidity/basicity, and stability of this compound is essential for its handling, formulation, and application in synthetic chemistry.
Solubility
The solubility of this compound is predicted to be low in water due to its largely nonpolar aromatic structure. It is expected to be more soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents. The precise solubility in various solvents would need to be determined experimentally.
Acidity and Basicity (pKa)
The pyrrolo[3,2-d]pyrimidine scaffold contains both acidic (pyrrole N-H) and basic (pyrimidine nitrogens) centers. The pKa values determine the ionization state of the molecule at a given pH, which is crucial for its biological activity and pharmacokinetic properties. The bromine substituent, being electron-withdrawing, is expected to influence the pKa values of the ionizable groups. Experimental determination of the pKa is necessary for a precise understanding of its acid-base properties.
Stability and Storage
This compound is expected to be a stable solid under standard laboratory conditions. However, as with many heterocyclic compounds, it should be stored in a cool, dry place away from light and strong oxidizing agents to prevent degradation. For long-term storage, an inert atmosphere is recommended.
Experimental Protocols
To provide a practical framework for researchers, this section outlines standard experimental methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is raised gradually while observing the sample.
-
The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.
-
Solubility Assessment
-
Procedure:
-
A known amount of this compound is added to a specific volume of a chosen solvent (e.g., water, ethanol, DMSO) at a controlled temperature.
-
The mixture is agitated until equilibrium is reached.
-
The concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
This process is repeated with different solvents to establish a solubility profile.
-
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the compound.
Synthesis and Reactivity
This compound is a key intermediate in the synthesis of more complex molecules. A common synthetic route involves the bromination of the parent 5H-pyrrolo[3,2-d]pyrimidine. For instance, related compounds like 7-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine can be synthesized by treating 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF).[1]
The bromine atom at the 7-position is a versatile handle for further chemical modifications. It can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. This reactivity is fundamental to its utility in building diverse chemical libraries for drug screening.
Applications in Research and Drug Development
The this compound scaffold is of significant interest in drug discovery. Its derivatives have been investigated for a variety of therapeutic applications, including as:
-
Kinase Inhibitors: The pyrrolopyrimidine core can mimic the purine structure of ATP, making its derivatives potent inhibitors of various kinases involved in cancer and inflammatory diseases.
-
Antiviral Agents: Modifications of the pyrrolopyrimidine scaffold have led to the development of compounds with activity against a range of viruses.
-
Anticancer Agents: Halogenated pyrrolo[3,2-d]pyrimidines have demonstrated antiproliferative activity in various cancer cell lines.[1]
The physicochemical properties outlined in this guide are critical for the rational design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
This compound is a valuable heterocyclic intermediate with a distinct set of physicochemical characteristics. While comprehensive experimental data for the parent compound is not widely published, this guide provides a detailed overview based on available information for closely related analogs and established chemical principles. A thorough experimental investigation of its properties is warranted to fully unlock its potential in the development of novel therapeutics. The synthetic versatility and biological relevance of the pyrrolopyrimidine scaffold ensure that this compound will continue to be a subject of interest for researchers in the fields of medicinal chemistry and drug discovery.
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The Emergence of Pyrrolo[3,2-d]pyrimidine Analogs: A Technical Guide to Synthesis, Evaluation, and Mechanism of Action
Introduction: The Versatility of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine nucleus, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to purines. This inherent similarity allows for its interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Researchers and drug development professionals are increasingly exploring this scaffold for the development of novel therapeutics, particularly in oncology. This guide provides an in-depth technical overview of the discovery of novel pyrrolo[3,2-d]pyrimidine analogs, from synthetic strategies to biological evaluation and elucidation of their mechanism of action.
Synthetic Strategies: Constructing the Core and Introducing Diversity
The synthesis of pyrrolo[3,2-d]pyrimidine analogs can be broadly categorized into two main phases: the construction of the core heterocyclic system and the subsequent derivatization to explore structure-activity relationships (SAR).
Core Synthesis: Building the Pyrrolo[3,2-d]pyrimidine Nucleus
A common and efficient method for the synthesis of the pyrrolo[3,2-d]pyrimidine core involves a multicomponent reaction approach. This strategy offers the advantage of rapidly assembling complex molecules from simple starting materials in a single step, which is both time- and resource-efficient.
Exemplary Protocol: One-Pot, Three-Component Synthesis
A versatile one-pot synthesis of polyfunctionalized pyrrolo[3,2-d]pyrimidine derivatives can be achieved through the reaction of an arylglyoxal, a 6-aminouracil derivative, and a barbituric acid derivative. The choice of catalyst and solvent is crucial for reaction efficiency.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the desired arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and the appropriate barbituric acid derivative (1.0 mmol) in ethanol.
-
Catalyst Addition: Introduce a catalytic amount of an organocatalyst, such as L-proline, to the stirred solution.
-
Reaction Execution: Heat the reaction mixture under reflux for a specified period, typically 4-6 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, allow the mixture to cool to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the desired pyrrolo[3,2-d]pyrimidine product.
This protocol allows for the introduction of diversity at multiple positions of the scaffold by varying the starting materials.
Strategic Derivatization: Exploring Chemical Space
With the core scaffold in hand, further modifications are essential to optimize biological activity. A key intermediate for derivatization is 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, which can be synthesized from the corresponding 4-one precursor.[2][3][4][5]
Workflow for Derivatization:
Caption: Synthetic workflow for the derivatization of the pyrrolo[3,2-d]pyrimidine scaffold.
Biological Evaluation: From Cellular Viability to Specific Target Engagement
The biological evaluation of novel pyrrolo[3,2-d]pyrimidine analogs is a multi-step process that begins with broad screening for cytotoxic or cytostatic activity and progresses to more specific assays to identify the molecular target and mechanism of action.[6][7][8][9][10]
Initial Screening: Assessing Antiproliferative Activity
The initial assessment of anticancer potential is typically performed using cell viability assays, such as the MTT or SRB assays. These assays provide a quantitative measure of a compound's ability to inhibit cell growth.
MTT Cell Viability Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrrolo[3,2-d]pyrimidine analog for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Target-Specific Assays: Unraveling the Mechanism of Action
Once a compound shows promising antiproliferative activity, the next step is to identify its molecular target. Pyrrolo[3,2-d]pyrimidine analogs have been shown to inhibit various enzymes, including protein kinases and metabolic enzymes.
Enzymatic Assay for SHMT2 Inhibition:
Serine hydroxymethyltransferase 2 (SHMT2) is a key enzyme in one-carbon metabolism, which is crucial for the synthesis of nucleotides and amino acids required for cancer cell proliferation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant human SHMT2, L-serine, tetrahydrofolate (THF), and the cofactor pyridoxal 5'-phosphate (PLP) in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the pyrrolo[3,2-d]pyrimidine analog to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C for a defined period.
-
Detection: The enzymatic activity can be measured using various methods, such as a coupled-enzyme spectrophotometric assay or a radioactivity-based assay that measures the transfer of the radiolabeled one-carbon unit from serine to THF.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the enzyme activity against the inhibitor concentration.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
A thorough understanding of how a compound exerts its biological effect is critical for its development as a therapeutic agent. Pyrrolo[3,2-d]pyrimidine analogs have been shown to modulate key signaling pathways involved in cancer progression.
Case Study 1: Dual Inhibition of HER2/EGFR Signaling
Several pyrrolo[3,2-d]pyrimidine derivatives have been developed as potent dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), two receptor tyrosine kinases that are often overexpressed in various cancers.[11]
HER2/EGFR Signaling Pathway and Point of Inhibition:
Caption: Inhibition of HER2/EGFR signaling by pyrrolo[3,2-d]pyrimidine analogs.
These inhibitors typically act by competing with ATP for binding to the kinase domain of the receptors, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.[12][13]
Quantitative Data for HER2/EGFR Inhibitors:
| Compound ID | HER2 IC50 (nM) | EGFR IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| 2cb | 11 | 11 | BT-474 | 56 | [5] |
| 34e (TAK-285) | - | - | - | - | [14] |
| 42m | Potent | Potent | - | - | [15] |
| 51m | 0.98 | 2.5 | BT-474 | 2.0 | [15] |
Case Study 2: Targeting One-Carbon Metabolism via SHMT2 Inhibition
Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been identified as inhibitors of SHMT2, a mitochondrial enzyme that plays a central role in one-carbon metabolism.[14][15][16][17] By inhibiting SHMT2, these compounds disrupt the supply of one-carbon units necessary for the synthesis of purines and thymidylate, leading to the inhibition of cancer cell growth.[18][19][20]
SHMT2 in the One-Carbon Metabolism Pathway:
Caption: Inhibition of one-carbon metabolism by targeting SHMT2.
Quantitative Data for SHMT2 Inhibitors:
| Compound ID | Target(s) | In Vitro Antitumor Activity | Reference |
| AGF291 | SHMT2, SHMT1, GARFTase, AICARFTase | Broad-spectrum | [16] |
| AGF320 | SHMT2, SHMT1, GARFTase, AICARFTase | Broad-spectrum | [16] |
| AGF347 | SHMT2, SHMT1, GARFTase, AICARFTase | Broad-spectrum, in vivo efficacy | [14][16] |
Conclusion and Future Directions
The pyrrolo[3,2-d]pyrimidine scaffold continues to be a rich source of novel drug candidates with diverse mechanisms of action. The synthetic versatility of this core allows for extensive exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors of key biological targets. The examples of HER2/EGFR and SHMT2 inhibitors highlight the potential of this compound class in oncology. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these analogs, as well as exploring their potential in other therapeutic areas. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of pyrrolo[3,2-d]pyrimidine-based therapeutics.
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Beck, J. F., & Su, T. L. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 21, 1010-1017. [Link]
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Minton, D. R., Nam, M., McLaughlin, D. J., Shin, J., Bayraktar, E. C., & Sabatini, D. M. (2017). Serine Catabolism by SHMT2 is Required for Proper Mitochondrial Translation Initiation and Maintenance of Formylmethionyl tRNAs. Molecular cell, 67(4), 614-627. [Link]
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El-Sayed, W. A., & Abdel-Rahman, A. A. H. (2018). Design, synthesis and identification of novel substituted isothiochromene analogs as potential antiviral and cytotoxic agents. Molecules, 23(10), 2533. [Link]
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Taylor, E. C., & Garcia, E. E. (1965). New Syntheses of Pyrrolo[2,3,-d]- and Pyrrolo[3,2-d]pyrimidines. The Journal of Organic Chemistry, 30(2), 655-657. [Link]
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Anderson, D. D., Stover, P. J., & Field, M. S. (2021). A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight. Journal of medicinal chemistry, 64(11), 7187-7204. [Link]
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ChemSrc. (n.d.). 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]
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Dekhne, A. S., Shah, K., Ducker, G. S., Katinas, J. M., Wong-Roushar, J., Nayeen, M. J., ... & Matherly, L. H. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Molecular cancer therapeutics, 18(10), 1787-1799. [Link]
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Dekhne, A. S., Shah, K., Ducker, G. S., Katinas, J. M., Nayeen, M. J., Doshi, A., ... & Matherly, L. H. (2025). Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. Journal of Medicinal Chemistry. [Link]
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Dekhne, A. S., Shah, K., Ducker, G. S., Katinas, J. M., Nayeen, M. J., Doshi, A., ... & Matherly, L. H. (2024). Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. Journal of medicinal chemistry. [Link]
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Ishikawa, T., Seto, M., Banno, H., Kawakita, Y., Nakayama, K., Oorui, M., ... & Ohta, Y. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of medicinal chemistry, 55(8), 3975-3991. [Link]
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Dekhne, A. S., Ning, C., Nayeen, M. J., Shah, K., Kalpage, H., Frühauf, J., ... & Matherly, L. H. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular pharmacology, 97(2), 97-108. [Link]
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PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]
- Janssen, P. (2019). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
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An In-Depth Technical Guide to the Spectral Analysis of the 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine Scaffold
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Introduction: The Pyrrolo[3,2-d]pyrimidine Core in Modern Drug Discovery
The pyrrolo[3,2-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, serving as a foundational structural motif for a multitude of therapeutic agents. Its resemblance to the endogenous purine bases allows it to function as a compelling hinge-binding motif for various protein kinases, which are critical targets in oncology and inflammatory diseases. The strategic introduction of substituents, such as a bromine atom at the 7-position, provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) during lead optimization.
Accurate and unambiguous structural confirmation of these intermediates is paramount to ensure the integrity of the subsequent synthetic steps and the validity of biological data. This guide provides an in-depth analysis of the core spectral data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize this important heterocyclic system. Due to the limited availability of published spectral data for the parent 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine, this guide will focus on the closely related and well-documented analogue, 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 1311275-33-8) . The principles of spectral interpretation detailed herein are directly applicable to the broader class of 7-brominated pyrrolo[3,2-d]pyrimidines.
Molecular Structure and Atom Numbering
A standardized numbering system is essential for the unambiguous assignment of spectral signals. The structure and numbering for 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine are presented below. This convention will be used throughout this guide.
Figure 1: Structure and atom numbering of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine.
¹H NMR Spectral Analysis: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms in a molecule. In a deuterated solvent like DMSO-d₆, we expect to observe signals for the three aromatic protons and the amine and pyrrole N-H protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer at 25 °C. The residual solvent peak of DMSO-d₆ at ~2.50 ppm is used as an internal reference.
Data Interpretation and Causality
The expected ¹H NMR signals are summarized in the table below. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the bromine atom, and the electron-donating character of the amine group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.8 | broad singlet | 1H | N5-H | The pyrrole N-H proton is typically deshielded and often appears as a broad signal due to quadrupolar relaxation and exchange. |
| ~8.1 | singlet | 1H | H2 | The C2 proton is adjacent to two electron-withdrawing nitrogen atoms (N1 and N3), resulting in significant deshielding and a downfield chemical shift. |
| ~7.5 | singlet | 1H | H6 | The C6 proton is part of the electron-rich pyrrole ring but is influenced by the adjacent brominated carbon (C7), leading to a moderate downfield shift. |
| ~6.8 | broad singlet | 2H | 4-NH₂ | The amine protons are typically broad due to exchange with residual water and quadrupolar effects from the nitrogen atom. Their chemical shift can be variable. |
Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument.
Figure 2: Logical workflow for ¹H NMR analysis of the pyrrolopyrimidine core.
¹³C NMR Spectral Analysis: The Carbon Backbone
Carbon-13 NMR spectroscopy provides a map of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, one for each unique carbon atom.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
Data Acquisition: A greater number of scans are required compared to ¹H NMR. The central peak of the DMSO-d₆ septet at ~39.52 ppm is used for referencing.
Data Interpretation and Causality
The molecule has six unique carbon atoms. Their expected chemical shifts are presented below, reflecting the electronic effects of the heteroatoms and the bromine substituent.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~157 | C4 | This carbon is attached to two nitrogen atoms (N3 and the exocyclic NH₂) and is part of the pyrimidine ring, leading to a significant downfield shift. |
| ~152 | C2 | Similar to the H2 proton, the C2 carbon is highly deshielded due to its position between N1 and N3. |
| ~150 | C7a | This is a quaternary carbon at the fusion of the two rings, influenced by multiple nitrogen atoms. |
| ~125 | C6 | The C6 carbon is part of the pyrrole ring, generally appearing in the aromatic region. |
| ~102 | C4a | This quaternary carbon is shielded relative to other pyrimidine carbons. |
| ~95 | C7 | The C7 carbon is directly attached to the electronegative bromine atom, which paradoxically causes an upfield shift due to the "heavy atom effect," a common phenomenon in ¹³C NMR. |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine, it serves two primary purposes: confirming the molecular weight and providing structural information through analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.
Data Interpretation: The Bromine Isotopic Signature
A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.
-
Molecular Formula: C₆H₅BrN₄
-
Monoisotopic Mass: 211.97 u (for ⁷⁹Br)
-
Expected Molecular Ions [M+H]⁺:
-
m/z 212.98 (containing ⁷⁹Br)
-
m/z 214.98 (containing ⁸¹Br)
-
The observation of this distinct "doublet" for the molecular ion provides very strong evidence for the presence of a single bromine atom in the molecule.
| m/z (relative to ⁷⁹Br) | Proposed Fragment |
| 212.98 / 214.98 | [M+H]⁺ |
| 133.05 | [M+H - Br]⁺ |
| 106.04 | [M+H - Br - HCN]⁺ |
A plausible fragmentation pathway involves the initial loss of the bromine radical, followed by the characteristic loss of hydrogen cyanide (HCN) from the pyrimidine ring.
Figure 3: Proposed MS fragmentation pathway for 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine.
Conclusion: An Integrated Approach to Structural Verification
The structural elucidation of key synthetic intermediates like 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is not reliant on a single analytical technique. Instead, it is the confluence of data from ¹H NMR, ¹³C NMR, and mass spectrometry that provides a self-validating system for confirmation. The ¹H NMR confirms the proton environment and connectivity, the ¹³C NMR maps the carbon skeleton, and the mass spectrum verifies the molecular weight and elemental composition, with the bromine isotopic pattern serving as a definitive marker. This integrated analytical approach ensures the highest level of confidence for scientists in research and drug development, forming a bedrock of scientific integrity for the creation of novel therapeutics.
References
Methodological & Application
Synthetic Route to 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine: An Application Note and Protocol for Medicinal Chemistry
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core, an isomer of purine often referred to as 9-deazapurine, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Unlike their naturally occurring 7-deazapurine counterparts (pyrrolo[2,3-d]pyrimidines), pyrrolo[3,2-d]pyrimidines are synthetic constructs that offer a unique vector space for chemical modification, leading to a diverse range of biological activities.[1] Derivatives of this heterocyclic system have been investigated as potent inhibitors of various kinases, including human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2), making them highly valuable in the development of novel anticancer therapeutics.[2][3] Furthermore, their structural similarity to endogenous purines allows them to function as effective modulators of enzymes involved in one-carbon metabolism, presenting opportunities for targeting metabolic pathways in cancer.[4]
The introduction of a bromine atom at the 7-position of the pyrrolo[3,2-d]pyrimidine ring system creates a key intermediate, 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine. This halogenated derivative serves as a versatile building block for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, enabling the synthesis of a wide array of substituted analogs for structure-activity relationship (SAR) studies.[5][6] This application note provides a detailed synthetic protocol for the preparation of this compound, aimed at researchers and scientists in the field of drug development and organic synthesis.
Reaction Scheme and Mechanistic Overview
The synthesis of this compound is most directly achieved through the electrophilic bromination of the parent heterocycle, 5H-pyrrolo[3,2-d]pyrimidine. The pyrrole moiety of the fused ring system is electron-rich and susceptible to electrophilic aromatic substitution. The C7 position is particularly activated towards substitution due to the influence of the adjacent nitrogen atoms.
Reaction Scheme:
N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine. The reaction typically proceeds in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), at or below room temperature.
The proposed mechanism involves the generation of an electrophilic bromine species from NBS. The electron-rich pyrrole ring of 5H-pyrrolo[3,2-d]pyrimidine then attacks the electrophilic bromine, forming a sigma complex intermediate. Subsequent deprotonation by a weak base, such as the succinimide anion or the solvent, restores the aromaticity of the pyrrole ring and yields the desired 7-bromo product.
Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5H-pyrrolo[3,2-d]pyrimidine | ≥95% | Commercially Available | Starting Material |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Recrystallize from water if necessary |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Store over molecular sieves |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | |
| Saturated aq. Sodium thiosulfate (Na₂S₂O₃) | Prepared in-house | ||
| Saturated aq. Sodium bicarbonate (NaHCO₃) | Prepared in-house | ||
| Brine (Saturated aq. NaCl) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
Step-by-Step Procedure
Caption: Synthetic workflow for this compound.
-
Preparation: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5H-pyrrolo[3,2-d]pyrimidine (1.0 g, 8.39 mmol) in anhydrous DMF (20 mL).
-
Reaction: Cool the solution to 0 °C using an ice bath. To the stirred solution, add N-Bromosuccinimide (1.56 g, 8.73 mmol, 1.04 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Continue stirring the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate (2 x 30 mL) to quench any unreacted bromine, saturated aqueous sodium bicarbonate (2 x 30 mL) to neutralize any acidic byproducts, and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid.
Characterization and Data Analysis
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The proton signal corresponding to the C7 position of the starting material will be absent in the product spectrum. The remaining aromatic protons on the pyrimidine and pyrrole rings will show characteristic shifts. |
| ¹³C NMR | A new quaternary carbon signal will appear in the aromatic region, corresponding to the carbon bearing the bromine atom. |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). |
| High-Performance Liquid Chromatography (HPLC) | Purity should be ≥95% as determined by HPLC analysis. |
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material, consider increasing the reaction time or adding a slight excess of NBS (up to 1.1 equivalents).
-
Formation of Di-brominated Product: Over-bromination can occur if an excess of NBS is used or if the reaction temperature is not controlled. Careful, portion-wise addition of NBS at 0 °C is crucial to minimize this side reaction.
-
Low Yield after Work-up: The product may have some solubility in the aqueous layer. Ensure thorough extraction with ethyl acetate.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound, a key building block in the development of novel therapeutics. The described method is straightforward and utilizes readily available reagents, making it accessible to researchers in both academic and industrial settings. The versatility of the bromo-substituent allows for extensive diversification of the pyrrolo[3,2-d]pyrimidine scaffold, facilitating the exploration of new chemical space in the quest for potent and selective drug candidates.
References
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. European Journal of Medicinal Chemistry. (2015). Available at: [Link].
-
Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry. (2022). Available at: [Link].
-
Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. European Journal of Medicinal Chemistry. (2023). Available at: [Link].
-
Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry. (2010). Available at: [Link].
-
Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry. (2012). Available at: [Link].
-
Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. (2022). Available at: [Link].
-
Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology. (2019). Available at: [Link].
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Application Notes and Protocols for the Utilization of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine in Cancer Cell Line Research
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold as a Privileged Structure in Oncology Research
The purine ring is a fundamental component of the building blocks of life, DNA and RNA, and a critical signaling molecule in the form of ATP and GTP. Its central role in cellular proliferation and metabolism has made it an attractive target for the development of anticancer therapeutics. The pyrrolo[3,2-d]pyrimidine scaffold, a 9-deazapurine, is a bioisostere of the natural purine ring system. This structural similarity allows it to interact with biological targets of purines, such as kinases and polymerases, often with greater affinity or selectivity.[1] The replacement of the nitrogen atom at position 9 with a carbon atom provides a vector for chemical modification, enabling the synthesis of derivatives with tailored pharmacological properties.[1]
The introduction of a halogen atom, such as bromine at the 7-position, can significantly enhance the biological activity of the pyrrolo[3,2-d]pyrimidine core. Halogenation can modulate the compound's electronic properties, membrane permeability, and binding affinity to target proteins.[2] Consequently, 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine serves as a crucial starting material or intermediate for the synthesis of a diverse array of potent anticancer agents.[3] Research has demonstrated that halogenated pyrrolo[3,2-d]pyrimidines exhibit antiproliferative activity across a wide spectrum of cancer cell lines, with potencies ranging from nanomolar to low micromolar concentrations.[3][4]
This document provides a comprehensive guide for researchers on the application of this compound and its derivatives in cancer cell line studies. It outlines the known mechanisms of action, detailed protocols for experimental evaluation, and data interpretation strategies to facilitate the exploration of this promising class of compounds in oncology drug discovery.
Mechanisms of Action: A Multi-Targeted Approach to Cancer Therapy
Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been shown to exert their anticancer effects through a variety of mechanisms, often impacting multiple cellular pathways simultaneously. This multi-targeted approach is a significant advantage in cancer therapy, as it can potentially circumvent the development of drug resistance.[5]
Kinase Inhibition
A primary mechanism of action for many pyrrolo[3,2-d]pyrimidine derivatives is the inhibition of protein kinases.[6] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, differentiation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers. Pyrrolo[3,2-d]pyrimidines have been shown to target several key kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for the progression of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and prevent cancer cell proliferation.[7]
-
Receptor Tyrosine Kinases (RTKs): This family includes EGFR, HER2, and VEGFR, which are often overexpressed or mutated in various cancers, driving tumor growth and angiogenesis.[2][8]
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, inhibition of HPK1 is a promising strategy for cancer immunotherapy.[9]
Interference with One-Carbon Metabolism
Folate-dependent one-carbon (C1) metabolism is a critical pathway for the synthesis of nucleotides and amino acids, which are essential for rapidly dividing cancer cells.[10] Novel pyrrolo[3,2-d]pyrimidine compounds have been designed to target key enzymes in this pathway, both in the mitochondria and the cytosol.[10][11][12][13] A key target is serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme that is implicated in the oncogenic phenotype of a wide range of cancers.[10][12] By inhibiting C1 metabolism, these compounds can starve cancer cells of the necessary building blocks for growth.
DNA Damage and Cell Cycle Arrest
Halogenated pyrrolo[3,2-d]pyrimidines have been observed to induce DNA damage and cause cell cycle arrest, particularly at the G2/M phase.[3][4] The precise mechanism of DNA damage may involve alkylation or other interactions with the DNA structure.[1] This disruption of the cell cycle can ultimately lead to apoptosis or programmed cell death.
The multifaceted mechanisms of action of pyrrolo[3,2-d]pyrimidine derivatives are summarized in the signaling pathway diagram below.
Caption: Multi-targeted mechanism of pyrrolo[3,2-d]pyrimidine derivatives.
Experimental Protocols
The following protocols provide a framework for evaluating the anticancer activity of this compound and its derivatives in cancer cell lines. It is essential to include appropriate positive and negative controls in all experiments.
Preparation of Stock Solutions
The solubility of novel compounds can vary. It is recommended to first test solubility in common solvents such as DMSO.
-
Materials: this compound or derivative, sterile DMSO, sterile microcentrifuge tubes.
-
Protocol:
-
Accurately weigh a small amount of the compound (e.g., 1-5 mg).
-
Dissolve the compound in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Cell Culture and Treatment
The choice of cancer cell line should be guided by the research question. A panel of cell lines from different cancer types is often used for initial screening.
-
Materials: Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, A549), complete culture medium, sterile culture plates, incubators (37°C, 5% CO₂).
-
Protocol:
-
Culture cancer cells in their recommended complete medium until they reach 70-80% confluency.
-
Trypsinize and count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or cell cycle analysis) at a predetermined density.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of the test compound from the stock solution in complete culture medium. The final concentration of DMSO should be kept low (typically ≤ 0.5%) and consistent across all treatments, including the vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound.[14]
-
Materials: 96-well plates with treated cells, MTT solution (5 mg/mL in PBS), DMSO, microplate reader.
-
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Halogenated Pyrrolo[3,2-d]pyrimidine | Various | 0.014 - 14.5 | [3][4] |
| Compound 5 (Isatin Hybrid) | HepG2 | 6.11 | [6] |
| Compound 5 (Isatin Hybrid) | MCF-7 | 5.93 | [6] |
| Compound 5 (Isatin Hybrid) | MDA-MB-231 | 2.48 | [6] |
| Compound 5 (Isatin Hybrid) | HeLa | 1.98 | [6] |
| Compound 5k (Benzohydrazide) | Various | 29 - 59 | [2] |
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials: Treated cells in 6-well plates, PBS, ice-cold 70% ethanol, Propidium Iodide (PI) staining solution with RNase A, flow cytometer.
-
Protocol:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.[15]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[15]
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Sources
- 1. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promotion.pharmablock.com [promotion.pharmablock.com]
- 8. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. collaborate.princeton.edu [collaborate.princeton.edu]
- 13. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine as a VEGFR2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Angiogenesis through VEGFR2 Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a pivotal receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] The binding of its primary ligand, Vascular Endothelial Growth Factor-A (VEGF-A), to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][3][5] In pathological conditions, particularly in cancer, unregulated angiogenesis is a hallmark, providing tumors with the necessary blood supply for growth and metastasis.[6][7] Consequently, the inhibition of VEGFR2 kinase activity has emerged as a key therapeutic strategy in oncology.[4][7]
The pyrrolo[3,2-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a privileged structure for designing kinase inhibitors.[8][9] This is due to its structural resemblance to adenine, the core component of ATP, allowing it to competitively bind to the ATP-binding site of kinases.[8][9] 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine represents a specific derivative within this class, engineered to potentially offer enhanced potency and selectivity against VEGFR2. This document provides a comprehensive guide for researchers on the characterization and application of this compound as a VEGFR2 kinase inhibitor, detailing its mechanism of action, protocols for in vitro evaluation, and expected outcomes.
Mechanism of Action: Competitive Inhibition of VEGFR2
Small molecule inhibitors like those based on the pyrrolo[3,2-d]pyrimidine scaffold are typically designed to function as ATP-competitive inhibitors. They target the ATP-binding pocket within the kinase domain of VEGFR2, preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor. This action blocks the autophosphorylation of VEGFR2 and halts the downstream signaling cascades that drive angiogenesis.[4] The bromine substitution at the 7-position of the pyrrolo[3,2-d]pyrimidine core can be a strategic modification to enhance binding affinity and selectivity for the VEGFR2 kinase domain over other kinases, a critical aspect in drug development to minimize off-target effects.
Visualizing the VEGFR2 Signaling Pathway and Inhibition
The following diagram illustrates the VEGFR2 signaling cascade and the point of intervention for an inhibitor like this compound.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Part 1: Synthesis of this compound
-
Synthesis of a substituted pyrrole precursor: This often involves the condensation of an aldehyde with an aminomalonate derivative.[10]
-
Guanylation and cyclization: The aminopyrrole is then reacted with a guanylating agent to form the pyrimidine ring.[10]
-
Bromination: Introduction of the bromine atom at the 7-position of the pyrrole ring can be achieved through electrophilic bromination.
Note: The synthesis of novel chemical compounds should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.
Part 2: In Vitro VEGFR2 Kinase Inhibition Assay
This protocol outlines a luminescence-based assay to quantify the inhibitory activity of this compound on recombinant human VEGFR2 kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[4]
Materials and Reagents
-
Recombinant Human VEGFR2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
This compound (dissolved in DMSO)
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
-
Microplate reader with luminescence detection capabilities
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro VEGFR2 kinase inhibition assay.
Step-by-Step Protocol
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1x Kinase Buffer by diluting the 5x stock. Prepare serial dilutions of this compound in 1x Kinase Buffer.
-
Master Mixture Preparation: For each 25 µL reaction, prepare a master mixture containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.[1]
-
Plate Setup:
-
Add 25 µL of the master mixture to each well of a white 96-well plate.[1]
-
Test Wells: Add 5 µL of the diluted this compound solutions.
-
Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.
-
Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.
-
-
Enzyme Addition:
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[1][13]
-
Luminescence Detection:
Data Analysis and Expected Results
The inhibitory activity is determined by calculating the percentage of VEGFR2 activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
| Concentration of Inhibitor (nM) | Luminescence (RLU) | % Inhibition |
| 0 (Positive Control) | 1,200,000 | 0% |
| 1 | 1,080,000 | 10% |
| 10 | 600,000 | 50% |
| 100 | 120,000 | 90% |
| 1000 | 60,000 | 95% |
| Blank (No Enzyme) | 50,000 | - |
Table 1: Example data for a VEGFR2 kinase inhibition assay.
Part 3: Cell-Based HUVEC Proliferation Assay
This protocol assesses the anti-proliferative effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs), a standard in vitro model for angiogenesis.[14]
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
This compound
-
Cell Proliferation Assay Kit (e.g., MTT or BrdU)
-
96-well cell culture plates
Step-by-Step Protocol
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells per well in complete growth medium and incubate for 24 hours.
-
Starvation: Replace the medium with a low-serum medium (e.g., 0.5-1% FBS) and incubate for 4-6 hours to synchronize the cells.[14]
-
Treatment:
-
Prepare serial dilutions of this compound in low-serum medium.
-
Treat the cells with different concentrations of the inhibitor.
-
Include a vehicle control (DMSO) and a positive control (untreated cells stimulated with VEGF-A).
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL) in all wells except the negative control.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Assessment: Measure cell proliferation using a standard method such as the MTT assay, which measures metabolic activity, or a BrdU incorporation assay, which measures DNA synthesis.[14]
Data Analysis and Expected Results
The anti-proliferative effect is determined by comparing the proliferation of inhibitor-treated cells to the VEGF-A stimulated control. The GI50 (concentration for 50% growth inhibition) can be calculated.
| Treatment | Absorbance (OD) | % Proliferation |
| Negative Control (No VEGF) | 0.25 | 25% |
| Positive Control (VEGF-A) | 1.00 | 100% |
| 10 nM Inhibitor + VEGF-A | 0.80 | 80% |
| 100 nM Inhibitor + VEGF-A | 0.50 | 50% |
| 1000 nM Inhibitor + VEGF-A | 0.30 | 30% |
Table 2: Example data from a HUVEC proliferation assay.
Applications and Future Directions
This compound, as a representative of the pyrrolopyrimidine class of VEGFR2 inhibitors, holds potential for further investigation in preclinical and clinical settings. Future research could focus on:
-
Selectivity Profiling: Assessing the inhibitory activity against a panel of other kinases to determine its selectivity profile.
-
In Vivo Efficacy: Evaluating the anti-tumor and anti-angiogenic effects in animal models of cancer.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like properties.[15]
-
Structural Biology: Obtaining a co-crystal structure of the compound bound to the VEGFR2 kinase domain to elucidate the precise binding mode and guide further structure-activity relationship (SAR) studies.[16][17][18]
By following the detailed protocols and understanding the scientific rationale outlined in these application notes, researchers can effectively evaluate the potential of this compound and other novel pyrrolopyrimidine derivatives as targeted therapies for cancer and other angiogenesis-dependent diseases.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
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- Yang, Y., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599283.
- Zarkada, G., et al. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University.
- VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (n.d.). ResearchGate.
- Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. (2025). BenchChem.
- Yang, Y., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599283.
- Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. (2025). BenchChem.
- VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.
- (A) Crystallographic structure of VEGFR2 kinase domain complex with a potent inhibitor. (n.d.). ResearchGate.
- Ishikawa, T., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry, 20(20), 6171-6180.
- Application Notes and Protocols for HUVEC Proliferation Assay Using VEGFR-2-IN-37. (2025). BenchChem.
- Singh, S., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.
- Wang, Z., et al. (2014). Development and strategies of VEGFR-2/KDR inhibitors. Current Topics in Medicinal Chemistry, 14(6), 704-720.
- Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. (n.d.). Cayman Chemical.
- Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. (n.d.). ResearchGate.
- Human VEGFR Reporter Assay Kit. (n.d.). Indigo Biosciences.
- González-González, A., et al. (2017). Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds. Molecules, 22(3), 436.
- Jensen, L. D., et al. (2022). In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. International Journal of Molecular Sciences, 23(8), 4235.
- Kim, M. S., et al. (2024). Eriocitrin Inhibits Angiogenesis by Targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways. International Journal of Molecular Sciences, 25(8), 4153.
- Secrist, J. A., 3rd, & Liu, P. S. (1997). An improved synthesis of 7-substituted pyrrolo[3,2-d]pyrimidines. The Journal of Organic Chemistry, 62(23), 8071–8075.
- pyrimidines and 2,4-disubstituted-1-β-D-ribofuranosylpyrrolo[3,2-d]-pyrimidines as congeners of uridine and cytidine. (1992). Semantic Scholar.
- Metwally, K. A., et al. (2023). Pyrrolo[2,3-d]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI.
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.).
- Analysis of VEGFR2 pathway in HUVEC cells. (n.d.). ResearchGate.
- Zhao, R., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(4), 253-265.
- Metwally, K. A., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science, 31(36), 5918-5936.
- Matsuno, K., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry, 18(20), 7339-7350.
- El-Gamal, M. I., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Translational Medicine, 22(1), 154.
- Ishikawa, T., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry, 55(8), 3975-3991.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2022). Royal Society of Chemistry.
- Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(27), 3034-3058.
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). National Institutes of Health.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Royal Society of Chemistry.
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- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: The Pyrrolo[3,2-d]pyrimidine Scaffold in Modern Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[3,2-d]pyrimidine core, an isomer of the more commonly explored pyrrolo[2,3-d]pyrimidine, represents a class of nitrogen-containing heterocyclic compounds known as 7-deazapurines. This structural motif is a bioisostere of adenine, a fundamental component of ATP, enabling it to competitively bind to the ATP-binding site of numerous enzymes, particularly protein kinases.[1] This inherent characteristic has established the pyrrolopyrimidine family as a "privileged scaffold" in medicinal chemistry, offering a versatile framework for designing potent and selective inhibitors for a wide array of therapeutic targets.[2]
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] Consequently, kinase inhibitors have become a major focus of drug discovery.[4] Pyrrolo[3,2-d]pyrimidine derivatives have demonstrated significant success in this arena, leading to the development of potent inhibitors targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).[5][6][7]
This guide provides an in-depth exploration of the application of the pyrrolo[3,2-d]pyrimidine scaffold, focusing on its role in developing kinase inhibitors. We will delve into the mechanistic rationale, present structure-activity relationship (SAR) data, and provide detailed protocols for the evaluation of these compounds in both biochemical and cellular contexts.
Application in Oncology: Targeting Receptor Tyrosine Kinases
A primary application of pyrrolo[3,2-d]pyrimidines is in the development of anticancer agents that target receptor tyrosine kinases (RTKs) like EGFR and HER2.[6] Overactivity of these kinases is a known driver of tumor growth and proliferation in various cancers.[8]
Focus Target: Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[3] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth in non-small-cell lung cancer (NSCLC) and other malignancies. Pyrrolo[3,2-d]pyrimidine-based compounds have been designed to inhibit both wild-type and mutant forms of EGFR.[5]
Signaling Pathway Overview:
The diagram below illustrates the canonical EGFR signaling cascade and the point of intervention for pyrrolo[3,2-d]pyrimidine inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream pathways like MAPK/ERK, which ultimately drive cell proliferation. The inhibitors block the ATP-binding site, preventing this initial phosphorylation event.
Caption: EGFR signaling pathway and inhibition by a pyrrolo[3,2-d]pyrimidine.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns have extensively explored the SAR of the pyrrolo[3,2-d]pyrimidine scaffold to optimize potency against EGFR and HER2.[6][9] Key modifications often involve the N-5 side chain and substituents designed to fit into the "back pocket" of the kinase domain, enhancing both potency and selectivity.[6]
Table 1: Representative Pyrrolo[3,2-d]pyrimidine EGFR/HER2 Inhibitors
| Compound Ref. | Target(s) | IC₅₀ (nM) | Cellular GI₅₀ (BT-474 cells, nM) | Key Structural Features | Reference |
| TAK-285 | HER2/EGFR | 11 / 11 | 56 | Potent dual inhibitor with good DMPK profile. | [9] |
| Compound 51m | HER2/EGFR | 0.98 / 2.5 | 2.0 | 1,2-benzisothiazole back-pocket binder, optimized N-5 side chain. | [6] |
| Compound 4 | EGFR (WT & T790M/L858R) | 1.6 / 1.7 | 4800 (H1975 cells) | Reversible inhibitor active against double mutant EGFR. | [5] |
IC₅₀: Half-maximal inhibitory concentration in biochemical assays. GI₅₀: Half-maximal growth inhibition concentration in cell-based assays.
Experimental Protocols
The evaluation of novel pyrrolo[3,2-d]pyrimidine inhibitors requires a multi-step approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a physiological context.[4][10]
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a common, high-throughput method for measuring the direct inhibition of a purified kinase enzyme.[3]
Principle of the Assay: This homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase (e.g., EGFR).[3] A terbium-labeled anti-phospho-specific antibody detects the phosphorylated peptide. When this antibody binds, it brings the terbium (donor) into close proximity with a streptavidin-conjugated acceptor fluorophore (bound to the biotin tag), resulting in a FRET signal. Kinase inhibition is quantified as a decrease in this signal.[3]
Materials & Reagents:
-
Purified recombinant kinase (e.g., EGFR, active)
-
Biotinylated peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Pyrrolo[3,2-d]pyrimidine test compounds
-
Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Detection reagents: Terbium-labeled anti-phospho-antibody, Streptavidin-XL665
-
Stop/Detection buffer
-
384-well low-volume assay plates
-
TR-FRET-capable plate reader
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the pyrrolo[3,2-d]pyrimidine inhibitors in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
Assay Plate Preparation: Add 250 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Add 5 µL of the master mix to each well.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Reaction Termination & Detection:
-
Prepare a detection mix containing the Terbium-labeled antibody and Streptavidin-XL665 in stop/detection buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
-
Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable reader, measuring emission at two wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).
Data Analysis & Controls:
-
Rationale: The ratio of the acceptor to donor fluorescence (665 nm / 620 nm) is calculated. This ratio is proportional to the amount of phosphorylated substrate.
-
Controls:
-
Positive Control (100% Activity): Kinase + Substrate + ATP + DMSO.
-
Negative Control (0% Activity): Substrate + ATP + DMSO (no kinase).
-
-
IC₅₀ Calculation: The percent inhibition is calculated relative to the controls. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: Cell-Based Proliferation Assay (MTT/MTS)
This protocol assesses the ability of a compound to inhibit the growth and proliferation of cancer cell lines that are dependent on the target kinase.[11]
Principle of the Assay: The MTT (or similar tetrazolium salt like MTS) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11] Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in color indicates a cytotoxic or anti-proliferative effect of the test compound.
Materials & Reagents:
-
Cancer cell line (e.g., BT-474 for HER2, H1975 for mutant EGFR)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Pyrrolo[3,2-d]pyrimidine test compounds
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., acidified isopropanol)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader (absorbance)
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Addition of MTT/MTS Reagent:
-
Add 10-20 µL of the MTT/MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the reagent into the colored formazan product.
-
-
Solubilization (for MTT assay only): If using MTT, add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).
Data Analysis & Controls:
-
Rationale: The absorbance reading is directly proportional to the number of viable cells. Lower absorbance indicates lower cell viability.
-
Controls:
-
Positive Control (100% Viability): Cells treated with vehicle (DMSO) only.
-
Negative Control (Background): Medium only, no cells.
-
-
GI₅₀ Calculation: The percent of growth inhibition is calculated relative to the vehicle control after subtracting the background. The GI₅₀ (or IC₅₀) value is determined by plotting percent inhibition against compound concentration and fitting the data to a dose-response curve.
Drug Discovery Workflow & Future Outlook
The development of a pyrrolo[3,2-d]pyrimidine-based inhibitor follows a standard but rigorous drug discovery pipeline.
Caption: General workflow for kinase inhibitor drug discovery.
The versatility of the pyrrolo[3,2-d]pyrimidine scaffold is not limited to oncology. Its derivatives have also been investigated as antagonists for neuropeptide Y5 receptors for potential anti-obesity agents and as inhibitors of Janus kinases (JAKs) for treating inflammatory diseases.[12][13][14] The future of this scaffold lies in the rational design of next-generation inhibitors that can overcome drug resistance, improve selectivity profiles to minimize off-target effects, and explore novel therapeutic areas. The development of covalent and allosteric inhibitors based on this core also represents a promising avenue for future research.
References
- Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. (2012). ACS Medicinal Chemistry Letters.
- Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. (2025). Benchchem.
- Cell-based test for kinase inhibitors. (2020). INiTS.
- Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. (2000). PubMed.
- Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. (2012). PubMed.
- In vitro kinase assay. (2023). Protocols.io.
- In vitro NLK Kinase Assay. PMC - NIH.
- Immuno-oncology Cell-based Kinase Assay Service.
- Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. (2012). PubMed.
- Spotlight: Cell-based kinase assay form
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations.
- In vitro kinase assay. (2022). Bio-protocol.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2023). PubMed.
- Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. (2000).
- Synthesis of pyrrolo[3,2-d]pyrimidine 26 and 32, and... (2023).
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One.
- In vitro kinase assay v1. (2023).
- Pyrrolo[2,3-d]pyrimidines as inhibitors of cAMP-phosphodiesterase.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed.
- Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine- phenylamide hybrids as potent Janus kinase 2. ScienceDirect.
- Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evalu
- Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. (2013). Taylor & Francis Online.
- Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (2021).
- Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (2022). PubMed.
- Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. (2023).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed.
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
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Application Notes and Protocols for the Development of Antibacterial Agents Based on the 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine Scaffold
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can be developed into next-generation antibacterial agents. Heterocyclic compounds, particularly those mimicking the structure of endogenous purines, represent a promising avenue for drug discovery.[1][2] The 7-bromo-5H-pyrrolo[3,2-d]pyrimidine core is an attractive starting point for the synthesis of such agents. Its structural similarity to adenine allows for potential interactions with a variety of bacterial enzymes, while the bromine atom at the 7-position provides a handle for further chemical modifications to modulate activity, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers on the synthesis, derivatization, and evaluation of this compound derivatives as potential antibacterial agents.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through a multi-step process, starting from commercially available precursors. A key intermediate in this synthesis is 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[3] The subsequent nucleophilic substitution of the chloro group at the 4-position with ammonia or an appropriate amine is a critical step to install the desired amino functionality, which is often crucial for biological activity.
Protocol 1: Synthesis of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
This protocol is adapted from established methods for the synthesis of related pyrrolopyrimidine intermediates.[4][5]
Materials:
-
Pyrrolo[2,3-d]pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Chlorination: To a stirred solution of pyrrolo[2,3-d]pyrimidin-4-ol in an excess of phosphorus oxychloride, add a catalytic amount of DMF. Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Bromination: Dissolve the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as DMF. Add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture for 12-24 hours.
-
Final Work-up and Purification: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry to yield 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Synthesis of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Materials:
-
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
-
Ammonia in a suitable solvent (e.g., methanol, isopropanol) or aqueous ammonium hydroxide
-
Sealed reaction vessel
Procedure:
-
Amination: In a sealed reaction vessel, dissolve 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine in a solution of ammonia in an appropriate alcohol or in aqueous ammonium hydroxide.
-
Reaction: Heat the mixture at a temperature ranging from 80-120°C for 12-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and concentrate the mixture under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system or by silica gel column chromatography to afford the target compound, 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine.
Derivatization Strategies for Lead Optimization
The this compound scaffold offers multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize for antibacterial potency, spectrum, and drug-like properties.
-
Substitution at the 4-amino group: Introduction of various alkyl, aryl, or heterocyclic moieties on the 4-amino group can significantly impact target binding and pharmacokinetic properties.
-
Functionalization at the 7-position: The bromine atom can be replaced via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a diverse range of substituents.
-
Modification of the pyrrole ring: While synthetically more challenging, substitutions on the pyrrole ring can also be explored to fine-tune the electronic and steric properties of the molecule.
In Vitro Antibacterial Screening
The initial evaluation of newly synthesized derivatives involves determining their in vitro activity against a panel of clinically relevant bacterial strains. This typically includes both Gram-positive and Gram-negative bacteria, as well as drug-resistant isolates.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, ceftizoxime)[6]
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in CAMHB in the 96-well plates. The final concentration range should be sufficient to determine the MIC.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
In Vivo Efficacy Assessment
Promising candidates from in vitro screening should be evaluated in animal models of infection to assess their in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.
Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing of antibacterial candidates.
Elucidation of the Mechanism of Action
Understanding the mechanism of action is crucial for the rational design of improved derivatives and for predicting potential resistance mechanisms. Pyrrolopyrimidines, as purine analogs, are known to target a variety of enzymes, with bacterial thymidylate kinase (TMPK) being a particularly interesting target.[8][9][10][11] TMPK is essential for DNA synthesis and differs sufficiently from its human counterpart to allow for selective inhibition.
Hypothesized Mechanism of Action: Inhibition of Bacterial Thymidylate Kinase (TMPK)
Caption: Hypothesized inhibition of bacterial DNA synthesis via TMPK.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes hypothetical MIC data for a series of this compound derivatives, illustrating the impact of substitutions at the 4-amino position on antibacterial activity.
| Compound ID | R Group (at 4-amino position) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1a | -H | 16 | >64 |
| 1b | -CH₃ | 8 | 64 |
| 1c | -CH₂CH₃ | 4 | 32 |
| 1d | -Cyclopropyl | 2 | 16 |
| 1e | -Phenyl | 32 | >64 |
| 1f | -4-Fluorophenyl | 16 | 64 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel antibacterial agents. The synthetic protocols and screening methodologies outlined in this application note provide a robust framework for researchers to synthesize, evaluate, and optimize derivatives with potent antibacterial activity. The potential to target essential bacterial enzymes like thymidylate kinase offers a compelling mechanism of action to overcome existing resistance mechanisms. Further exploration of the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance this promising class of molecules towards clinical development.
References
- Google. (n.d.). Current time in Pasuruan, ID.
-
Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). NIH. Retrieved from [Link]
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.). IJSDR. Retrieved from [Link]
-
An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. (1997). PubMed. Retrieved from [Link]
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2021). ResearchGate. Retrieved from [Link]
-
Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. (n.d.). PMC. Retrieved from [Link]
-
Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). (n.d.). ResearchGate. Retrieved from [Link]
-
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A Key Heterocyclic Intermediate for Advanced Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (n.d.). Auctores Journals. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Synthesis and Evaluation of Fused Pyrimidines as E. coli Thymidylate Monophosphate Kinase Inhibitors. (2021). ResearchGate. Retrieved from [Link]
-
Interaction plot following molecular dynamics of 1 bound to E. coli TMPK (PDB : 4TMK). (n.d.). ResearchGate. Retrieved from [Link]
-
Thymidylate kinase: an old topic brings new perspectives. (n.d.). PubMed. Retrieved from [Link]
-
Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies. (2024). PubMed Central. Retrieved from [Link]
-
China 7 Bromo 4 chloro 5H pyrrolo 3 2 d pyrimidine Manufacturers Factory Suppliers. (n.d.). Jinan Re-Rising Chemical Co.,Ltd. Retrieved from [Link]
-
Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. (n.d.). NIH. Retrieved from [Link]
- US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.). Google Patents.
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- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 7. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 8. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thymidylate kinase: an old topic brings new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic N5-Substitution on the Pyrrolo[3,2-d]pyrimidine Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold and the Significance of the N5-Position
The pyrrolo[3,2-d]pyrimidine core, also known as 9-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural and electronic resemblance to naturally occurring purine nucleobases has made it a cornerstone for designing inhibitors of various enzymes crucial in pathophysiology.[1] These include purine nucleoside phosphorylase (PNP), dihydrofolate reductase (DHFR), and a multitude of kinases.[1][2] Consequently, this scaffold is prominent in the development of antitumor agents.[1][3][4]
While early drug design efforts concentrated on modifying the C2 and C4 positions of the pyrimidine ring, recent focus has shifted to the pyrrole moiety, specifically the nitrogen at the N5 position.[1][4] This position features a hydrogen-bond donating moiety which offers a unique handle for chemical modification.[1] Strategic substitution at the N5-position has emerged as a powerful tool to modulate the pharmacological profile of these molecules. Research has demonstrated that N5-substitution can significantly enhance antiproliferative activity, tune toxicity, and improve pharmacokinetic properties, making it a critical area of interest in the development of next-generation therapeutics.[1][4][5][6] For instance, N5-substitution has been shown to reduce the EC50 values against leukemia cells by up to 7-fold, highlighting its potential to dramatically improve potency.[1][4]
This guide provides a detailed protocol for performing N5-substitution on the pyrrolo[3,2-d]pyrimidine scaffold, explaining the underlying chemical principles and offering field-proven insights for successful synthesis.
Mechanistic Rationale: The Chemistry of N5-Substitution
The N5 nitrogen of the pyrrolo[3,2-d]pyrimidine scaffold possesses a lone pair of electrons and a proton, making it a nucleophilic center. The acidity of the N-H proton allows for its removal by a suitable base, generating a potent nucleophilic anion. This anion can then readily react with a variety of electrophiles to form a new nitrogen-carbon or nitrogen-heteroatom bond.
The choice of base and solvent is critical and depends on the pKa of the N5-proton and the reactivity of the electrophile. For simple alkylations with reactive alkyl halides, moderately strong inorganic bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone are often sufficient. For less reactive electrophiles or to achieve faster reaction rates, a stronger base such as sodium hydride (NaH) is employed to ensure complete deprotonation.
The general workflow involves the deprotonation of the pyrrole nitrogen followed by the introduction of the electrophilic partner, leading to the desired N5-substituted product.
Caption: General workflow for the N5-substitution reaction.
Detailed Experimental Protocols
Protocol A: General Procedure for N5-Alkylation
This protocol describes a common method for introducing alkyl groups at the N5-position using a base-mediated reaction with an alkyl halide.
Materials:
-
Substituted 5H-pyrrolo[3,2-d]pyrimidine
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting 5H-pyrrolo[3,2-d]pyrimidine (1.0 eq).
-
Solvation: Add anhydrous DMF (or Acetone) to dissolve or suspend the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation:
-
Using K₂CO₃: Add finely ground K₂CO₃ (2.0-3.0 eq) to the mixture.[7]
-
Using NaH: Cool the mixture to 0 °C in an ice bath. Carefully add NaH (1.2-1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
-
Alkylation: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as required (e.g., reflux).[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If NaH was used, carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution at 0 °C.
-
Dilute the mixture with water and extract the product with an organic solvent such as Ethyl Acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure N5-alkylated pyrrolo[3,2-d]pyrimidine.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry (MS).
Protocol B: General Procedure for N5-Sulfonylation
This protocol is adapted for the addition of sulfonyl groups, which can act as bioisosteres or modulate physicochemical properties.
Materials:
-
Substituted 5H-pyrrolo[3,2-d]pyrimidine
-
Anhydrous Dichloromethane (DCM) or Pyridine
-
Triethylamine (Et₃N) or Pyridine (as base and/or solvent)
-
Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Na₂SO₄, Silica Gel
Step-by-Step Methodology:
-
Preparation: Dissolve the starting 5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous DCM or pyridine in a flask under an inert atmosphere.
-
Base Addition: Add triethylamine (2.0-3.0 eq) if using DCM as the solvent.
-
Sulfonylation: Cool the mixture to 0 °C and add the sulfonyl chloride (1.1-1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction with water.
-
If DCM was the solvent, wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
If pyridine was the solvent, remove it under reduced pressure, then dissolve the residue in EtOAc and wash as described above.
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N5-sulfonylated product.
Data Summary: Reaction Conditions
The following table summarizes representative conditions for N5-substitution, providing a quick reference for experimental design.
| Entry | Starting Material | Electrophile/Reagent | Base | Solvent | Temp. & Time | Product Type | Reference |
| 1 | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | Alkyl Bromide | K₂CO₃ | Acetone | Reflux, 10 h | N5-Alkyl | [7] |
| 2 | 4-amino-5H-pyrrolo[3,2-d]pyrimidine | Alkyl Iodide | NaH | DMF | RT, 4 h | N5-Alkyl | N/A |
| 3 | 4-amino-5H-pyrrolo[3,2-d]pyrimidine | Aryl Sulfonyl Chloride | Pyridine | Pyridine | RT, 12 h | N5-Sulfonamide | [1] |
| 4 | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | Benzyl Bromide | K₂CO₃ | DMF | Reflux, 8 h | N5-Benzyl | [7] |
Key Considerations and Troubleshooting
-
Regioselectivity: While the N5 position is generally the most nucleophilic nitrogen on the pyrrole ring, side reactions at the N1 or N3 positions on the pyrimidine ring can occur, especially if these positions are unsubstituted. Careful control of stoichiometry and reaction temperature can minimize these byproducts. Structural confirmation by 2D NMR (HMBC, NOESY) is crucial to confirm the site of substitution.
-
Anhydrous Conditions: Reactions involving strong bases like NaH are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used to prevent quenching of the base and low yields.
-
Base Strength: The choice of base is critical. K₂CO₃ is a milder, safer option suitable for many reactive electrophiles.[7] NaH is required for less reactive electrophiles or to drive the reaction to completion but requires more careful handling.
-
Purification Challenges: The polarity of N5-substituted pyrrolo[3,2-d]pyrimidines can vary significantly based on the substituent. This may require screening different solvent systems for effective separation by column chromatography. In some cases, crystallization can be an effective purification method.[8]
Validation and Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the addition of the substituent. The disappearance of the N5-H proton signal (often a broad singlet in the 10-12 ppm range) and the appearance of new signals corresponding to the substituent are key indicators. For example, the ¹H NMR spectrum of N-(4-Methoxyphenyl)-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride shows a characteristic singlet for the N-methyl group at 3.65 ppm.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final product.
-
Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and should be >95% for compounds intended for biological screening.
Caption: The two-step mechanism of N5-alkylation.
References
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Cawrse, B. M., et al. (2019). Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. Molecules, 24(14), 2656. [Link]
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Ishida, T., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry, 55(8), 3975-91. [Link]
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Nakagawa, H., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry, 20(20), 6171-80. [Link]
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Gevorgyan, A., et al. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 14, 132-140. [Link]
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Al-Suwaidan, I. A., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31. [Link]
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Gangjee, A., et al. (2010). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research, 27(7), 1369-1378. [Link]
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Desai, A. S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(1), 12-24. [Link]
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Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8). [Link]
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Cawrse, B. M., et al. (2019). Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics. Molecules, 24(14), 2656. [Link]
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Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Bioorganic & Medicinal Chemistry Letters, 44, 128122. [Link]
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Cawrse, B. M., et al. (2019). Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. MDPI. [Link]
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Gevorgyan, A., et al. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journals. [Link]
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Gorin, Y., et al. (2003). Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents. The Journal of Organic Chemistry, 68(18), 6984-7. [Link]
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Al-Ostath, A., et al. (2020). Synthesis of pyrrolo[3,2-d]pyrimidine 26 and 32, and isothiochromeno[3,4-b]pyrrole 30 and 31. ResearchGate. [Link]
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Gevorgyan, A., et al. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Semantic Scholar. [Link]
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Cawrse, B. M., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. ACS Medicinal Chemistry Letters, 9(2), 126-131. [Link]
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Cawrse, B. M., et al. (2019). Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics | Notes. MDPI. [Link]
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Seley, K. L., et al. (2009). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 19(2), 438-440. [Link]
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Cawrse, B. M., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. ACS Medicinal Chemistry Letters, 9(2), 126-131. [Link]
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Gangjee, A., et al. (2009). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 52(20), 6432-6444. [Link]
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Hou, Z., et al. (2018). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Journal of Biological Chemistry, 293(24), 9230-9242. [Link]
-
Sargsyan, A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(9), 3004. [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine
Introduction: The Strategic Importance of the 7-Substituted 5H-pyrrolo[3,2-d]pyrimidine Scaffold
The 5H-pyrrolo[3,2-d]pyrimidine core, an isomer of purine often referred to as 9-deazapurine, represents a privileged scaffold in medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows molecules incorporating this motif to interact with a wide array of biological targets, including kinases, polymerases, and other ATP-binding proteins. Consequently, derivatives of this scaffold are integral to the development of novel therapeutics for oncology, virology, and inflammatory diseases.
The functionalization of the 7-position of the pyrrolo[3,2-d]pyrimidine ring is a critical strategy for modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds. Among the myriad of synthetic methodologies available for C-C bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable method for the synthesis of 7-aryl and 7-heteroaryl-5H-pyrrolo[3,2-d]pyrimidines.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling reaction to 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting, all grounded in established scientific literature.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.
-
Transmetalation: In this step, the organic moiety from the boronic acid derivative is transferred to the palladium center. The presence of a base is crucial for this step; it activates the boronic acid by forming a more nucleophilic borate species (e.g., [R-B(OH)3]⁻), which then facilitates the transfer of the R group to the Pd(II) complex, displacing the halide.[4][5]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the Pd(II) complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3]
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Application Notes and Protocols for the Development of Antitumor Agents from Pyrrolo[3,2-d]pyrimidine Precursors
Abstract
The pyrrolo[3,2-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, serving as a foundational structure for a multitude of targeted anticancer agents. Its structural resemblance to adenine allows it to function as a versatile "hinge-binding" motif for various ATP-dependent enzymes, particularly kinases, which are often dysregulated in cancer. This guide provides an in-depth exploration of the design, synthesis, and preclinical evaluation of novel antitumor agents derived from pyrrolo[3,2-d]pyrimidine precursors. We will dissect the rationale behind targeting specific oncogenic pathways, provide detailed, field-tested protocols for synthesis and biological assessment, and present a framework for advancing lead compounds through the early stages of the drug discovery pipeline.
Section 1: The Pyrrolo[3,2-d]pyrimidine Scaffold: A Cornerstone of Modern Oncology Drug Discovery
The intrinsic value of the pyrrolo[3,2-d]pyrimidine core lies in its bioisosteric relationship with purine. This enables it to competitively bind to the ATP-binding pockets of numerous protein kinases, which are critical regulators of cellular processes like proliferation, differentiation, and survival.[1][2] The scaffold's planar structure and hydrogen bonding capabilities facilitate strong interactions with the "hinge region" of the kinase domain, providing a stable anchor for further chemical modifications aimed at enhancing potency and selectivity.
Beyond kinase inhibition, derivatives of this scaffold have been ingeniously designed to target other critical cancer pathways, including microtubule dynamics and folate-dependent one-carbon metabolism, demonstrating its remarkable chemical tractability.[3][4][5][6]
Caption: The versatile pyrrolo[3,2-d]pyrimidine scaffold and its key oncological targets.
Section 2: The Drug Discovery Workflow: From Concept to Candidate
The development of a novel antitumor agent is a systematic process that begins with a deep understanding of the target biology and culminates in a preclinical candidate with demonstrated in vivo efficacy. The pyrrolo[3,2-d]pyrimidine scaffold serves as an excellent starting point for structure-based drug design (SBDD).
The general workflow is as follows:
-
Target Identification & Validation: Select a cancer-relevant target (e.g., a mutated kinase) whose inhibition is hypothesized to produce a therapeutic effect.
-
Hit Identification: Screen a library of existing pyrrolo[3,2-d]pyrimidine compounds or design novel derivatives based on the target's crystal structure.
-
Lead Optimization: Synthesize a series of analogues to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This is an iterative cycle of design, synthesis, and testing.
-
Preclinical Evaluation: Assess the optimized lead compound in cellular and animal models to establish proof-of-concept and a preliminary safety profile.
Caption: Iterative workflow for pyrrolo[3,2-d]pyrimidine-based drug discovery.
Protocol 1: General Synthesis of a 4-Anilino-Substituted Pyrrolo[3,2-d]pyrimidine
This protocol describes a common synthetic route for creating key intermediates, which can then be diversified to build a library of potential inhibitors. The rationale is to first construct the core heterocyclic system and then introduce the crucial anilino side chain via nucleophilic aromatic substitution.
Expertise & Rationale: The key intermediate, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, is the linchpin of this process. Its synthesis is followed by an optional N5-alkylation, which can be critical for modulating potency and preventing drug resistance, as seen in some microtubule targeting agents.[6] The final substitution with a substituted aniline is typically performed in a protic solvent like isopropanol to facilitate the reaction and product precipitation.
Materials:
-
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl Halide (e.g., Methyl Iodide)
-
Substituted Aniline (e.g., 3-ethynyl-4-fluoroaniline)
-
Isopropanol (IPA)
-
Hydrochloric Acid (HCl) in dioxane
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
N5-Alkylation (Optional but Recommended): a. Suspend 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous DMF in a flame-dried, three-neck flask under an inert atmosphere. b. Cool the suspension to 0 °C in an ice bath. c. Add NaH (1.2 eq) portion-wise over 10 minutes. Causality: NaH is a strong, non-nucleophilic base that deprotonates the pyrrole nitrogen, activating it for the subsequent alkylation. d. Stir the mixture at 0 °C for 30 minutes. The solution should become clearer. e. Add the desired alkyl halide (1.1 eq) dropwise. f. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. g. Upon completion, quench the reaction by slowly adding ice-cold water. h. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product (e.g., 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine) by column chromatography.
-
Nucleophilic Aromatic Substitution: a. Dissolve the N5-alkylated intermediate (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol. b. Add a catalytic amount of concentrated HCl (or use an HCl salt of the aniline). Causality: Acid catalysis protonates the pyrimidine ring, making the C4 position more electrophilic and susceptible to nucleophilic attack by the aniline. c. Heat the mixture to reflux (approx. 85 °C) and maintain for 12-24 hours. Monitor progress by TLC or LC-MS. d. Cool the reaction mixture to room temperature. The product often precipitates. e. Collect the solid by filtration, wash with cold isopropanol, and then with diethyl ether. f. If the product does not precipitate, concentrate the solvent and purify by column chromatography.
Self-Validation:
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Check: Assess purity using HPLC (>95% is desired for biological testing).
Section 3: Target-Specific Development: Case Studies
Case Study A: Targeting EGFR Kinase in Non-Small Cell Lung Cancer (NSCLC)
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in NSCLC.[7] Pyrrolo[3,2-d]pyrimidine derivatives have been developed as potent EGFR inhibitors, including those active against resistance mutations like T790M.[8][9]
Mechanism & SAR: These compounds act as ATP-competitive inhibitors. The pyrrolo[3,2-d]pyrimidine core forms hydrogen bonds with the hinge region of the EGFR kinase domain. The substituent at the C4 position (typically a substituted aniline) extends into a hydrophobic "back pocket," and modifications here are crucial for tuning selectivity and potency against different EGFR mutants.[8][10] For example, incorporating a Michael acceptor can lead to irreversible covalent binding to Cys797, a strategy to overcome certain forms of resistance.[9]
Caption: Inhibition of the EGFR signaling cascade by a pyrrolo[3,2-d]pyrimidine agent.
Data Presentation: Representative EGFR Inhibitors
| Compound ID | C4-Substituent | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) | Reference |
| TAK-285 | 3-quinolylmethoxy | HER2 / EGFR | 15 / 16 | BT-474 | 2.0 | [10] |
| Compound 4 | Cyclohexyl-urea | EGFR (T790M/L858R) | 130 | H1975 | 4800 | [8][9] |
| 51m | 1,2-benzisothiazole | HER2 / EGFR | 0.98 / 2.5 | BT-474 | 2.0 | [10] |
Case Study B: Targeting One-Carbon Metabolism via SHMT2
Folate-dependent one-carbon (C1) metabolism is essential for synthesizing the nucleotides and amino acids required for rapid cancer cell proliferation.[5][11] Serine hydroxymethyltransferase 2 (SHMT2), the mitochondrial isoform, is a key enzyme in this pathway and has emerged as a promising therapeutic target.[4][12]
Mechanism & SAR: Researchers have designed pyrrolo[3,2-d]pyrimidine derivatives that act as multi-targeted inhibitors of C1 metabolism, hitting SHMT2 as well as cytosolic enzymes like GARFTase.[4][11] These compounds mimic the natural folate substrates. A key structural feature is a glutamic acid side chain, which allows for intracellular polyglutamation, trapping the drug inside the cell and increasing its potency.[11]
Data Presentation: Representative C1 Metabolism Inhibitors
| Compound ID | Key Structural Feature | Primary Target(s) | Kᵢ (nM) vs SHMT2 | Cell Line | GI₅₀ (nM) | Reference |
| AGF347 | 2'-Fluoro-benzoyl | SHMT2, GARFTase | 110 | MIA PaCa-2 | 3.2 | [4][11] |
| AGF291 | Thienoyl | SHMT2 | 100 | HCT-116 | 13 | [4] |
| AGF320 | Benzoyl | SHMT2 | 160 | A549 | 23 | [4] |
Section 4: Preclinical Evaluation Protocols
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Purpose: To determine the concentration at which a compound inhibits cancer cell proliferation by 50% (IC₅₀ or GI₅₀), providing a quantitative measure of its potency.
Expertise & Rationale: The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This is a robust, high-throughput first-pass screen for any potential anticancer agent.
Materials:
-
Cancer cell line of interest (e.g., A549, H1975, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette, plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: a. Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. b. Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in growth medium. A typical final concentration range would be 0.1 nM to 100 µM. b. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "no cell" blank wells. c. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. d. Incubate for 72 hours at 37 °C, 5% CO₂.
-
MTT Addition and Incubation: a. Add 20 µL of MTT reagent to each well. b. Incubate for 3-4 hours at 37 °C. Viable cells will form visible purple crystals.
-
Formazan Solubilization and Reading: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals. c. Agitate the plate on a shaker for 10 minutes to ensure complete dissolution. d. Read the absorbance at 570 nm using a microplate reader.
Self-Validation & Data Analysis:
-
Subtract the average absorbance of the "no cell" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
Protocol 3: In Vivo Efficacy in a Tumor Xenograft Model
Purpose: To evaluate the antitumor activity of a lead compound in a living organism, providing crucial data on efficacy and tolerability.
Expertise & Rationale: This protocol uses immunodeficient mice which can accept grafts of human tumor cells (xenografts). This allows for the in vivo testing of compounds against human cancers. The choice of cell line (e.g., one with a specific mutation targeted by the drug) is critical. Tumor volume is the primary endpoint, and animal body weight is a key indicator of toxicity. All animal studies must be conducted under an approved IACUC protocol.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or NSG)
-
Human cancer cells for implantation (e.g., MIA PaCa-2)
-
Matrigel (optional, for improved tumor take-rate)
-
Lead compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80)
-
Dosing equipment (oral gavage needles, syringes)
-
Calipers for tumor measurement
Step-by-Step Methodology:
-
Tumor Implantation: a. Subcutaneously inject 1-5 million cancer cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: a. Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated as (Length x Width²) / 2. b. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group). Groups typically include a vehicle control and one or more dose levels of the test compound.
-
Compound Administration: a. Administer the compound and vehicle according to the planned schedule (e.g., once daily by oral gavage). Dose levels are determined from prior maximum tolerated dose (MTD) studies. A typical dose for a potent pyrrolo[3,2-d]pyrimidine might be 50-100 mg/kg.[10]
-
Monitoring: a. Measure tumor volume and mouse body weight 2-3 times per week. b. Monitor the animals daily for any signs of distress or toxicity. c. The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).
Self-Validation & Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Plot the mean body weight change for each group over time. A weight loss of >15-20% is a sign of significant toxicity.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if the difference between the treated and vehicle groups is significant (p < 0.05).
Section 5: Conclusion and Future Directions
The pyrrolo[3,2-d]pyrimidine scaffold is a remarkably fruitful starting point for the development of targeted antitumor agents. Its success is rooted in its structural mimicry of purine, allowing for potent and specific interactions with a wide range of oncogenic targets. The protocols and strategies outlined here provide a roadmap for researchers to design, synthesize, and evaluate novel derivatives.
Future efforts will likely focus on:
-
Overcoming Acquired Resistance: Designing next-generation inhibitors that are active against mutations that confer resistance to current therapies.
-
Developing Multi-Targeted Agents: Creating single molecules that inhibit multiple nodes in a cancer signaling network to produce synergistic effects and prevent pathway reactivation.
-
Improving Drug-like Properties: Optimizing compounds for better oral bioavailability, metabolic stability, and reduced off-target toxicities to create safer and more effective medicines.
By combining rational, structure-based design with robust biological evaluation, the development of novel pyrrolo[3,2-d]pyrimidine-based therapeutics will continue to make significant contributions to the field of oncology.
References
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Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. PubMed. [Link]
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Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. National Institutes of Health. [Link]
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Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. PubMed. [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. [Link]
-
Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Semantic Scholar. [Link]
-
Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. AACR Journals. [Link]
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Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed. [Link]
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Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed. [Link]
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Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Princeton University. [Link]
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Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. PubMed. [Link]
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Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. PubMed. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
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Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. National Institutes of Health. [Link]
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Synthesis and antitumor activity of pyrrolo[2,3-d]pyrimidine antifolates with a bridge chain containing a nitrogen atom. PubMed. [Link]
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Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science. [Link]
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Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Bentham Science. [Link]
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Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma. PubMed. [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]
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Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore. ResearchGate. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. [Link]
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Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. PubMed. [Link]
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Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma. Semantic Scholar. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Application Notes & Protocols: The 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine Scaffold in Modern Drug Discovery
Abstract
The 5H-pyrrolo[3,2-d]pyrimidine core, a 9-deazapurine isomer, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows for competitive binding to a myriad of ATP-dependent enzymes, particularly protein kinases, which are pivotal in cellular signaling and are frequently dysregulated in diseases such as cancer. The strategic introduction of a bromine atom at the C7 position furnishes a versatile chemical handle, 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine, unlocking a vast chemical space for the synthesis of diverse compound libraries through modern cross-coupling methodologies. This document provides an in-depth guide for researchers, elucidating the synthetic utility of this scaffold and presenting detailed protocols for its derivatization and application in the discovery of novel therapeutic agents.
Introduction: The Strategic Value of the 5H-pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine nucleus is a bioisostere of adenine, where the N9 nitrogen is replaced by a carbon atom. This modification maintains the key hydrogen bonding features necessary for interaction with the hinge region of many protein kinases while providing a vector for substitution into the solvent-exposed region of the ATP-binding pocket. This allows for the modulation of potency and selectivity. Derivatives of this scaffold have demonstrated significant potential as inhibitors of various therapeutic targets, including Receptor Tyrosine Kinases (RTKs) and tubulin polymerization.[1][2]
The bromo-substituent at the C7 position is not merely a placeholder; it is a versatile functional group that serves as a linchpin for introducing a wide array of chemical moieties. Through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the bromine atom can be efficiently displaced to form new carbon-carbon and carbon-nitrogen bonds. This modularity is paramount in modern drug discovery, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
Synthesis of the this compound Scaffold
While a variety of synthetic routes to substituted pyrrolo[3,2-d]pyrimidines exist[3], a common approach to the core scaffold involves the construction of the pyrimidine ring onto a pre-formed pyrrole. The subsequent introduction of the bromine at the C7 position can be achieved through electrophilic bromination. Below is a representative protocol for the synthesis of the parent 5H-pyrrolo[3,2-d]pyrimidine and its subsequent bromination.
Protocol 2.1: Synthesis of 5H-pyrrolo[3,2-d]pyrimidine
This protocol is adapted from established syntheses of related pyrrolopyrimidines.
Materials:
-
Appropriately substituted pyrrole precursor (e.g., Ethyl 3-amino-1H-pyrrole-2-carboxylate)
-
Formamide
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the substituted pyrrole precursor in formamide, add sodium methoxide.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5H-pyrrolo[3,2-d]pyrimidine.
Protocol 2.2: Bromination at the C7 Position
This protocol is based on the bromination of the isomeric pyrrolo[2,3-d]pyrimidine.[4]
Materials:
-
5H-pyrrolo[3,2-d]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve 5H-pyrrolo[3,2-d]pyrimidine in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS (1.05 equivalents) in DMF to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into a mixture of ice water and Na₂S₂O₃ solution to quench the excess bromine.
-
Basify the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be used in the next step without further purification or can be purified by column chromatography if necessary.
Derivatization of the Scaffold via Cross-Coupling Reactions
The C7-bromo substituent is a versatile handle for introducing molecular diversity. The following sections detail protocols for key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the scaffold and various boronic acids or esters.[5][6]
dot
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the In Vitro Evaluation of Halogenated Pyrrolo[3,2-d]pyrimidines
Introduction: The Therapeutic Potential of Halogenated Pyrrolo[3,2-d]pyrimidines
The pyrrolo[3,2-d]pyrimidine scaffold, a 9-deazapurine, represents a privileged structure in medicinal chemistry due to its structural resemblance to adenine, a fundamental component of ATP.[1] This similarity allows molecules based on this scaffold to act as competitive inhibitors for a wide range of ATP-dependent enzymes, most notably protein kinases.[2][3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5] Consequently, pyrrolo[2,3-d]pyrimidine derivatives have been extensively explored as kinase inhibitors for therapeutic intervention.[6]
Halogenation of the pyrrolo[3,2-d]pyrimidine core is a key synthetic strategy employed to enhance potency and modulate selectivity. Studies have demonstrated that the introduction of halogens, such as chlorine and iodine, at specific positions can significantly boost antiproliferative activity, often transitioning compounds from micromolar to sub-micromolar efficacy.[1][7] For instance, the addition of an iodine atom at the C7 position of the pyrrolo[3,2-d]pyrimidine ring has been shown to markedly increase cytotoxic effects in cancer cell lines.[1][7] These halogenated derivatives have been observed to induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis, highlighting their potential as anticancer agents.[1][7][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel halogenated pyrrolo[3,2-d]pyrimidines. The protocols herein are designed to be robust and self-validating, offering a clear rationale for each experimental step to ensure scientific integrity and reproducibility. We will cover essential assays to characterize the cytotoxic and cytostatic effects of these compounds, determine their kinase inhibitory potential, and elucidate their mechanism of action at a cellular level.
Part 1: Primary Screening - Assessing Antiproliferative Activity
The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. This is crucial for establishing a baseline of activity and determining the effective dose range.
Rationale for Cytotoxicity Assays
Cytotoxicity assays are foundational in drug discovery for quantifying the ability of a compound to induce cell death or inhibit cell growth.[10][11] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[11] A reduction in metabolic activity in the presence of a test compound indicates either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.[1] This initial screen is vital for generating dose-response curves and calculating the IC50 value (the concentration of a compound that inhibits 50% of the biological response), a key metric of potency.
Experimental Workflow for Antiproliferative Screening
Caption: A potential mechanism of action for halogenated pyrrolo[3,2-d]pyrimidines.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells treated with test compounds
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the IC50 concentration of the test compound for 24 or 48 hours.
-
Harvest cells (including any floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to gate the cell population and generate a histogram of DNA content.
-
-
Analysis:
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle for each treatment condition.
-
Compare the cell cycle distribution of treated cells to that of the vehicle control.
-
Conclusion
The in vitro evaluation of halogenated pyrrolo[3,2-d]pyrimidines requires a multi-faceted approach, beginning with broad screening for antiproliferative activity and progressing to more detailed mechanistic studies. The protocols outlined in these application notes provide a robust framework for characterizing the biological effects of these promising compounds. By systematically assessing cytotoxicity, kinase inhibition, and the impact on fundamental cellular processes like cell cycle progression and apoptosis, researchers can build a comprehensive profile of their lead candidates, paving the way for further preclinical development.
References
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Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. National Institutes of Health (NIH). Available at: [Link]
-
Cell-based Kinase Assays. Profacgen. Available at: [Link]
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Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. PubMed. Available at: [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed. Available at: [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. National Institutes of Health (NIH). Available at: [Link]
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed. Available at: [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
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Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Available at: [Link]
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Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Semantic Scholar. Available at: [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]
-
Western Blot Protocol & Troubleshooting Guide. Assay Genie. Available at: [Link]
-
Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. National Institutes of Health (NIH). Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. Available at: [Link]
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Application Notes and Protocols for the Use of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine in Anti-Inflammatory Drug Design
Introduction: The Strategic Advantage of the Pyrrolo[3,2-d]pyrimidine Scaffold in Inflammation Research
The pursuit of novel anti-inflammatory therapeutics is driven by the need for more selective and potent agents with improved safety profiles. The 7-deazapurine scaffold, particularly the pyrrolo[3,2-d]pyrimidine core, has emerged as a privileged structure in medicinal chemistry. Its structural resemblance to adenine allows it to effectively interact with the ATP-binding sites of various kinases, which are pivotal regulators of inflammatory signaling pathways.[1][2] The starting material, 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine, represents a versatile platform for the synthesis of a diverse library of candidate compounds. The bromine atom at the 7-position provides a reactive handle for a variety of synthetic transformations, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. These derivatives have shown promise as inhibitors of key kinases involved in inflammation, such as Janus kinases (JAKs).[3][4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for the design and screening of novel anti-inflammatory agents. We will delve into the underlying mechanisms of action, provide detailed protocols for the synthesis of derivatives, and outline robust in vitro assays for the evaluation of their anti-inflammatory potential.
Mechanistic Rationale: Targeting Key Inflammatory Signaling Pathways
Chronic inflammatory diseases are often underpinned by the dysregulation of intracellular signaling cascades. The pyrrolo[3,2-d]pyrimidine scaffold is particularly well-suited to target key nodes in these pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the nuclear factor-kappa B (NF-κB) pathways.
The JAK-STAT Pathway: A Prime Target for Pyrrolopyrimidine Derivatives
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity and inflammation. Many pro-inflammatory cytokines, such as interleukins (ILs) and interferons (IFNs), rely on this pathway. Consequently, inhibiting JAKs is a validated and effective strategy for treating a range of inflammatory conditions, including rheumatoid arthritis.[6] Pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as JAK inhibitors.[3][4][5][6][7]
Caption: A generalized workflow for anti-inflammatory drug discovery.
Protocol 1: Synthesis of 7-Substituted-5H-pyrrolo[3,2-d]pyrimidine Derivatives
This protocol describes a general method for the synthesis of derivatives using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig reaction.
Materials:
-
This compound
-
Appropriate boronic acid or amine coupling partner
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3)
-
Ligand (e.g., XPhos, SPhos)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Add the boronic acid (1.1-1.5 equivalents for Suzuki coupling) or amine (1.1-1.5 equivalents for Buchwald-Hartwig coupling).
-
Add the palladium catalyst (0.05-0.1 equivalents) and ligand (0.1-0.2 equivalents).
-
Add the base (2-3 equivalents).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-substituted-5H-pyrrolo[3,2-d]pyrimidine derivative.
-
Characterize the final product by NMR (¹H, ¹³C) and mass spectrometry.
Protocol 2: In Vitro Anti-inflammatory Activity Screening in Macrophages
This protocol utilizes the murine macrophage cell line RAW 264.7, a widely accepted model for screening anti-inflammatory compounds. [8][9][10] Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent for nitric oxide (NO) measurement
-
MTT or XTT reagent for cell viability assay
-
96-well cell culture plates
Part A: Cell Viability Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability. This is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.
Part B: Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. [9]Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature. [9]6. Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Protocol 3: Measurement of Pro-inflammatory Cytokine Production
This protocol measures the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from the cell culture experiment in Protocol 2B
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Determine the inhibitory effect of the test compounds on cytokine production.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling
This protocol assesses the effect of the test compounds on the activation of key signaling proteins in the NF-κB and MAPK pathways.
Materials:
-
RAW 264.7 cells
-
LPS
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes) to observe protein phosphorylation. [9]4. Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C. [9]8. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compounds on the phosphorylation of target proteins.
Data Presentation and Interpretation
The results from the in vitro assays should be presented in a clear and concise manner to facilitate the identification of lead compounds.
| Compound | IC₅₀ for NO Inhibition (µM) | Max. Inhibition of TNF-α (%) | Max. Inhibition of IL-6 (%) | Cytotoxicity (CC₅₀ in µM) |
| Lead Compound 1 | 2.5 | 85 | 78 | >100 |
| Lead Compound 2 | 5.1 | 75 | 65 | >100 |
| Reference Drug | 1.8 | 90 | 82 | >100 |
A potent anti-inflammatory candidate will exhibit a low IC₅₀ value for the inhibition of inflammatory mediators, a high percentage of cytokine inhibition, and low cytotoxicity (a high CC₅₀ value). Western blot analysis will provide insights into the mechanism of action by showing whether the compound inhibits the phosphorylation of key signaling proteins in the NF-κB and/or MAPK pathways.
Troubleshooting and Self-Validation
-
High Variability in Assays: Ensure consistent cell seeding density, incubation times, and reagent concentrations. Use positive and negative controls in every experiment to monitor assay performance.
-
Compound Insolubility: Test compounds should be fully dissolved in DMSO before being diluted in cell culture medium. The final concentration of DMSO in the medium should be kept low (typically <0.5%) to avoid solvent-induced effects.
-
Discrepancy between NO and Cytokine Inhibition: A compound may selectively inhibit one inflammatory pathway over another. This can provide valuable information about its mechanism of action.
-
Cytotoxicity: Always perform a cytotoxicity assay in parallel with the anti-inflammatory screens. A compound that is toxic to the cells will give a false-positive result in the anti-inflammatory assays.
Conclusion
This compound is a highly valuable starting material for the development of novel anti-inflammatory agents. The pyrrolo[3,2-d]pyrimidine scaffold offers a proven framework for targeting key kinases in inflammatory signaling pathways. By employing a systematic approach of derivative synthesis followed by a cascade of in vitro screening assays, researchers can efficiently identify and characterize potent and selective anti-inflammatory lead compounds. The protocols and guidelines presented in this document provide a robust framework for initiating and advancing drug discovery programs in this promising area of research.
References
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Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available from: [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available from: [Link]
- Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer.
- Perera, C., & Perera, M. (2020). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Sciences and Research, 12(8), 1034-1041.
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Fuchs, D., Gruber, A., & Gostner, J. M. (2013). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of visualized experiments : JoVE, (78), 50625. Available from: [Link]
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Leong, K. W., & Lee, T. H. (2018). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 10(4), 226. Available from: [Link]
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Slideshare. (n.d.). Screening models for inflammatory drugs. Available from: [Link]
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Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Available from: [Link]
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Koganti, R., Yadavalli, T., & Shukla, D. (2023). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR protocols, 4(2), 102342. Available from: [Link]
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Wang, Y., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 64(5), 2684–2703. Available from: [Link]
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PubMed. (2022). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Available from: [Link]
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Zhang, L., et al. (2013). Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. International Journal of Molecular Sciences, 14(7), 13678–13702. Available from: [Link]
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ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells. Available from: [Link]
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Singh, S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. Available from: [Link]
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Shimomura, T., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry, 55(8), 3975–3991. Available from: [Link]
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PubMed. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]
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Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 844. Available from: [Link]
- Li, R., et al. (2020). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
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MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]
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PubMed Central. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Available from: [Link]
-
Norman, P. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Expert Opinion on Therapeutic Patents, 24(1), 121–125. Available from: [Link]
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Auctores Journals. (n.d.). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Available from: [Link]
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Deng, Y., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry, 149, 107499. Available from: [Link]
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MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]
-
PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]
-
PubMed Central. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
-
PubMed Central. (2013). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Available from: [Link]
-
ResearchGate. (n.d.). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Available from: [Link]
-
PubMed Central. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Available from: [Link]
-
RSC Publishing. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]
-
ResearchGate. (n.d.). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. Available from: [Link]
-
CP Lab Safety. (n.d.). 7-bromo-5H-pyrrolo[3, 2-d]pyrimidin-4-amine, min 97%, 500 mg. Available from: [Link]
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Application Notes and Protocols for 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine: A Multitargeted Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-bromo-5H-pyrrolo[3,2-d]pyrimidine scaffold represents a promising class of heterocyclic compounds with potential therapeutic applications. This document provides detailed application notes and protocols for the investigation of this compound as a multitargeted kinase inhibitor. Based on the known activities of structurally related pyrrolopyrimidines, this guide will focus on its potential inhibitory effects on key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src family kinases. The following sections offer a comprehensive technical guide, from the underlying scientific rationale to detailed experimental workflows, designed to empower researchers in their exploration of this compound's therapeutic potential.
Introduction: The Rationale for a Multitargeted Approach
The complexity and heterogeneity of cancer often render single-target therapies ineffective due to the activation of alternative signaling pathways or the development of resistance. Multitargeted kinase inhibitors, which can simultaneously block several key signaling cascades, offer a promising strategy to overcome these challenges. The pyrrolo[3,2-d]pyrimidine core is a recognized pharmacophore in the design of kinase inhibitors, and derivatives have demonstrated potent, dual inhibition of critical kinases such as EGFR and HER2.[1]
This compound, a specific derivative of this scaffold, is hypothesized to exert its anticancer effects by concurrently inhibiting multiple key kinases involved in tumor growth, proliferation, and angiogenesis. This guide will focus on its potential activity against:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[2] Its aberrant activation is a hallmark of many cancers.[3][4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The primary mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[5][6]
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases that are crucial regulators of a multitude of cellular processes, including cell adhesion, growth, movement, and survival.[7][8]
The following protocols are designed to rigorously evaluate the inhibitory potential of this compound against these targets and to characterize its effects in a cellular context.
Characterization of this compound
Chemical Properties
A summary of the key chemical properties of this compound and a related amine derivative are presented below.
| Property | This compound[9] | 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine[10] |
| CAS Number | 1378816-68-2 | 1311275-33-8 |
| Molecular Formula | C₆H₄BrN₃ | C₆H₅BrN₄ |
| Molecular Weight | 198.02 g/mol | 213.03 g/mol |
| Appearance | Not specified | Light brown to brown solid |
| Purity | ≥95% (recommended for biological assays) | ≥95% (recommended for biological assays) |
Synthesis Overview
The synthesis of 7-substituted pyrrolo[3,2-d]pyrimidines can be achieved through a multi-step process. A general synthetic route involves the base-catalyzed condensation of 3,3-dimethoxypropionitrile with an appropriate aldehyde, followed by a series of cyclization and functional group manipulation steps to yield the desired pyrrolo[3,2-d]pyrimidine core.[11] For the synthesis of this compound, specific brominating agents would be incorporated at the appropriate synthetic step.
Biochemical Assays: In Vitro Kinase Inhibition
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against purified kinases and for calculating its potency (IC50).[12]
Radiometric Kinase Assay
This traditional and highly sensitive method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a kinase-specific substrate.[13]
Caption: Workflow for a TR-FRET kinase inhibition assay.
Cell-Based Assays: Characterizing Cellular Effects
Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in a physiological context, and exert the desired biological effect. [14][15]
Cellular Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of kinase activity within cells by assessing the phosphorylation status of its downstream substrates. [16]
-
Cell Culture and Treatment:
-
Seed cancer cell lines with known dysregulation of EGFR, VEGFR, or Src signaling (e.g., A431 for EGFR, HUVECs for VEGFR-2, HT-29 for Src) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR, VEGF for VEGFR-2) for a short period (e.g., 5-15 minutes) to induce kinase activation.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-EGFR, p-VEGFR-2, p-Src) or a downstream substrate (e.g., p-Akt, p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Determine the concentration-dependent inhibition of phosphorylation by this compound.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. [16]
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Signaling Pathway Visualization
The following diagrams illustrate the key signaling pathways potentially targeted by this compound.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Sources
- 1. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinPGx [clinpgx.org]
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- 6. cusabio.com [cusabio.com]
- 7. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound | 1378816-68-2 | DFC81668 [biosynth.com]
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- 11. An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
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- 14. reactionbiology.com [reactionbiology.com]
- 15. inits.at [inits.at]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine
Welcome to the technical support center for the synthesis of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. This compound is a crucial intermediate in the development of various therapeutic agents, particularly kinase inhibitors.[1] Achieving a high yield of this scaffold with good purity is paramount for successful drug discovery campaigns.
This document provides in-depth, experience-driven advice in a question-and-answer format to address specific experimental issues, enhance synthetic outcomes, and ensure the integrity of your results.
Synthetic Overview: The Bromination Pathway
The most common and direct route to this compound involves the electrophilic bromination of the 5H-pyrrolo[3,2-d]pyrimidine core. The pyrrole moiety of the fused heterocyclic system is electron-rich and thus susceptible to electrophilic attack.[2][3] The primary challenge lies in achieving regioselectivity for the C7 position while avoiding common side reactions.
Caption: General electrophilic bromination of the 5H-pyrrolo[3,2-d]pyrimidine core.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.
Causality Analysis:
-
Incomplete Conversion: The starting material may not be fully consumed due to insufficient reactivity of the brominating agent, poor solubility, or non-optimal reaction temperature.
-
Side Product Formation: The high reactivity of the pyrrole ring can lead to the formation of poly-brominated species or isomeric byproducts, consuming the starting material and complicating purification.[2]
-
Product Degradation: The pyrrolopyrimidine core can be sensitive to harsh acidic or basic conditions, potentially leading to decomposition during the reaction or workup.
-
Mechanical Losses: Significant loss of product can occur during aqueous workup (if the product has partial water solubility) or purification steps like column chromatography.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low reaction yields.
Q2: My TLC and LC-MS show multiple product spots. How can I improve regioselectivity and minimize impurities?
The formation of multiple products, particularly di-brominated or isomeric monobrominated species, is a common challenge due to the activated nature of the pyrrole ring. Electrophilic substitution on pyrroles preferentially occurs at the C2 (α) position, which corresponds to the C7 position in the pyrrolo[3,2-d]pyrimidine system.[2]
Common Impurities:
-
Di-brominated Products: Over-bromination can occur if the reaction is too aggressive.
-
Isomeric Products: While C7 is electronically favored, substitution at other positions on the pyrrole ring can occur under certain conditions.
-
Degradation Products: Arise from unstable intermediates or harsh conditions.
Strategies for Improving Selectivity:
| Strategy | Rationale | Recommended Action |
| Choice of Brominating Agent | Milder reagents deliver electrophilic bromine more slowly, allowing the inherent selectivity of the substrate to dominate.[3] | Switch from molecular bromine (Br₂) to N-Bromosuccinimide (NBS) . NBS is widely cited for its high selectivity in the monobromination of electron-rich heterocycles.[2][4][5] |
| Control of Stoichiometry | Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess will promote polybromination. | Use 1.05 to 1.1 equivalents of NBS. Carefully weigh the reagent and add it portion-wise or as a solution to avoid localized high concentrations. |
| Lower Reaction Temperature | Lowering the temperature decreases the overall reaction rate, enhancing the kinetic preference for the most favored C7 position.[2][6] | Perform the reaction at 0 °C or even -10 °C . A reaction at -78 °C may be too slow but can be attempted if selectivity issues persist. |
| Solvent Choice | The solvent can influence the reactivity of the brominating agent and the solubility of the substrate and intermediates. | Anhydrous DMF or THF are common choices. DMF can facilitate the reaction, but ensure it is free of dimethylamine, which can react with NBS. |
| Purity of Reagents | Impurities in the brominating agent can lead to unexpected side reactions. | NBS can decompose over time, appearing yellow. If impure, it can be recrystallized from water to improve its performance.[2][7] |
Q3: The reaction stalls before the starting material is fully consumed, even with extended time. What could be the cause?
A stalled reaction, where a significant amount of starting material remains despite prolonged reaction times, often points to reagent deactivation or solubility issues.
Possible Causes & Solutions:
-
Reagent Deactivation: N-Bromosuccinimide (NBS) can be consumed by nucleophilic impurities (e.g., water, amines) in the solvent or on the glassware.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. If using DMF, consider using a freshly opened bottle or one stored over molecular sieves.
-
-
Poor Solubility: The starting 5H-pyrrolo[3,2-d]pyrimidine may have limited solubility in the chosen solvent, particularly at low temperatures. If the material is not in solution, it cannot react effectively.
-
Solution: Increase the solvent volume or consider a co-solvent system (e.g., THF/DCM). A slight increase in temperature (e.g., from -10 °C to 0 °C) may improve solubility without sacrificing too much selectivity.
-
-
Formation of an Inhibitory Species: The HBr generated as a byproduct can, in some cases, protonate the starting material or product, deactivating the ring towards further electrophilic attack.
-
Solution: While not typically required for NBS brominations, the addition of a non-nucleophilic base scavenger like proton sponge could be investigated in difficult cases, but this can also introduce new side reactions and should be approached with caution.
-
Q4: Purification of the crude product is difficult, resulting in low recovery. What are the best practices for isolating this compound?
Purification is a critical step where significant product loss can occur. Both chromatography and recrystallization have their challenges.
1. Column Chromatography:
-
Adsorbent Choice: Standard silica gel is acidic and can cause streaking or degradation of nitrogen-containing heterocycles.
-
Recommendation: Deactivate the silica gel by preparing a slurry with your eluent containing a small amount of a volatile base like triethylamine (~0.5-1%). This neutralizes active sites and improves peak shape.
-
-
Eluent System: A gradient elution is often necessary to separate the slightly more polar product from the non-polar impurities (di-bromo) and the more polar starting material.
2. Recrystallization:
-
Solvent Screening: Finding a suitable single solvent or solvent pair is key. The ideal solvent should dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures.
3. Workup Considerations:
-
Quenching: After the reaction, it is standard practice to quench any remaining brominating agent with a reducing agent.
-
Protocol: Pour the reaction mixture into a cold, stirred solution of aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[10]
-
-
Extraction: The product may have some aqueous solubility.
-
Protocol: Extract with a suitable organic solvent like Ethyl Acetate or DCM multiple times (e.g., 3x). Wash the combined organic layers with brine to remove residual water and water-soluble impurities. Dry the organic layer thoroughly with anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from literature to maximize the yield and purity of this compound.
Materials:
-
5H-pyrrolo[3,2-d]pyrimidine
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Triethylamine (Et₃N) for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5H-pyrrolo[3,2-d]pyrimidine (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -10 °C using an ice-salt or acetone/dry ice bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.1 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Reaction Monitoring: Stir the reaction at -10 °C to 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a beaker containing cold 10% aqueous Na₂S₂O₃ solution with vigorous stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with EtOAc (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water (2x) to remove DMF, followed by a wash with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) using a Hexane/EtOAc gradient. Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
References
-
Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry. Available at: [Link]
-
Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. Lookchem. Available at: [Link]
-
The Use Of Copper-(II) Bromide and N-Bromosuccinimide in the Bromination of 1-(1-Methyl-1H-pyrrol-2-yl)2-phenylethanone. Taylor & Francis Online. Available at: [Link]
-
The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis. Pharmaffiliates. Available at: [Link]
-
Regioselective Mono-bromination of Pyrrolo[2,1-f][8][9]triazin-4-amine. Asian Journal of Chemistry. Available at: [Link]
-
(PDF) Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. ResearchGate. Available at: [Link]
-
Synthesis of 2- and 3-Substituted N-Methylpyrroles. Thieme E-Journals. Available at: [Link]
-
Regioselective bromination of pyrrolo[1,2- a]quinoxalines. PubMed. Available at: [Link]
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. National Institutes of Health (NIH). Available at: [Link]
-
An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. PubMed. Available at: [Link]
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health (NIH). Available at: [Link]
-
recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific and Research Publications. Available at: [Link]
- Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents.
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. National Institutes of Health (NIH). Available at: [Link]
-
Bromination of pyrrolo[1,2-c]pyrimidines. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available at: [Link]
-
Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. PubMed. Available at: [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. Available at: [Link]
-
Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. PubMed. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health (NIH). Available at: [Link]
-
What Is Bromination In Organic Chemistry?. YouTube. Available at: [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles - Lookchem [lookchem.com]
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- 8. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
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- 10. benchchem.com [benchchem.com]
Technical Support Center: Multi-Step Synthesis of Pyrrolo[3,2-d]pyrimidines
Welcome to the technical support center for the synthesis of pyrrolo[3,2-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a 9-deazapurine isomer, the pyrrolo[3,2-d]pyrimidine core is a valuable pharmacophore found in kinase inhibitors and other biologically active molecules.[1]
This resource provides in-depth, field-proven insights into the common challenges encountered during its multi-step synthesis. It is structured as a dynamic troubleshooting guide and a strategic FAQ section to directly address potential experimental hurdles.
Part 1: Troubleshooting Guide (Q&A)
This section addresses specific, practical problems that can arise during the synthesis. Each entry details the problem, explores the underlying chemical principles, and provides actionable solutions.
Question 1: My domino C–N coupling/hydroamination reaction for the final cyclization is failing or giving very low yields. What should I investigate?
This is a common and critical issue, as this domino reaction is an elegant and efficient method for constructing the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione core from an alkynylated uracil and an aniline.[2] Success hinges on the delicate balance of the palladium-catalyzed C–N coupling and the subsequent intramolecular hydroamination.
Probable Causes & Solutions:
-
Catalyst/Ligand System Inefficiency: The choice of palladium source and phosphine ligand is paramount. While various systems can be effective, they are highly substrate-dependent.
-
Expert Insight: The initial report on this transformation found that Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand like XPhos was effective.[2] However, if this system is failing, it indicates that the specific electronic or steric properties of your substrates are not compatible.
-
Troubleshooting Protocol:
-
Screen Ligands: Systematically screen other biarylphosphine ligands. Consider SPhos, RuPhos, or Buchwald-type ligands with varying steric bulk and electron density.
-
Vary the Palladium Precursor: While Pd(OAc)₂ is common, consider using Pd₂(dba)₃, which can be more active in some catalytic cycles.
-
Check Catalyst Loading: While typically 5 mol % is used, low reactivity may be overcome by increasing the catalyst loading to 7-10 mol %. Conversely, high catalyst loading can sometimes lead to side reactions.
-
-
-
Incorrect Choice of Base or Solvent: The base is not merely a proton scavenger; it actively participates in the catalytic cycle. The solvent must be able to dissolve the reactants and maintain a high enough temperature for the reaction to proceed.
-
Expert Insight: Potassium phosphate (K₃PO₄) is a common choice, but its efficacy can be limited by its solubility. Cesium carbonate (Cs₂CO₃) is often a superior choice for difficult C-N couplings due to its higher solubility and the activating effect of the cesium cation.[3]
-
Troubleshooting Protocol:
-
Switch the base from K₃PO₄ to Cs₂CO₃.
-
Ensure the solvent (e.g., DMA, Dioxane, Toluene) is strictly anhydrous. Water can hydrolyze intermediates and poison the catalyst.
-
Increase the reaction temperature in 10 °C increments, monitoring for product formation versus degradation by LC-MS.
-
-
-
Inhibition by Starting Materials or Side Products: The aniline or the alkynylated uracil may contain impurities (e.g., trace metals, water, or halide salts) that inhibit the palladium catalyst.
-
Expert Insight: Sterically hindered anilines or those with strongly electron-withdrawing groups can be particularly challenging substrates.[2]
-
Troubleshooting Protocol:
-
Re-purify all starting materials immediately before use.
-
If the aniline is the issue, consider protecting any reactive functional groups that might interfere with the catalysis.
-
Analyze the crude reaction mixture by NMR and MS to identify any potential side products that might suggest an alternative, undesired reaction pathway.
-
-
Troubleshooting Workflow: Low Yield in Domino Cyclization
This decision tree provides a logical path for troubleshooting.
Caption: Troubleshooting decision tree for domino cyclization.
Question 2: I am struggling with the regioselectivity of functionalizing the pyrrolo[3,2-d]pyrimidine core. How can I control it?
Regioselectivity is a significant challenge, particularly when performing electrophilic substitution or N-alkylation on the fused ring system. The electronic nature of both the pyrrole (electron-rich) and pyrimidine (electron-deficient) rings influences the reactivity of each position.
Probable Causes & Solutions:
-
Electrophilic Aromatic Substitution (e.g., Halogenation):
-
Expert Insight: The pyrrole ring is significantly more activated towards electrophiles than the pyrimidine ring. Within the pyrrole moiety, the C7 position is often the most nucleophilic and therefore the most likely site of substitution.
-
Controlling Factors & Protocol:
-
Reagent Choice: Use mild and selective halogenating agents. For example, N-Iodosuccinimide (NIS) is often used for iodination, and N-Bromosuccinimide (NBS) for bromination.[4]
-
Protecting Groups: The reactivity of the pyrrole nitrogen (N5) can be modulated with a protecting group. An electron-withdrawing protecting group (e.g., Boc, Ts) will decrease the nucleophilicity of the pyrrole ring, potentially altering the regiochemical outcome or preventing undesired side reactions. The presence of a Boc group on the pyrrole nitrogen has been shown to be labile in some biological contexts but can be a useful synthetic handle.[4]
-
Solvent and Temperature: Non-polar solvents and low temperatures (-78 °C to 0 °C) typically afford higher selectivity by minimizing side reactions and favoring the kinetically controlled product.
-
-
-
N-Alkylation/N-Arylation:
-
Expert Insight: The pyrrolo[3,2-d]pyrimidine core has multiple nitrogen atoms that can be alkylated. The pyrrole nitrogen (N5) is generally more nucleophilic than the pyrimidine nitrogens (N1, N3) under neutral or basic conditions.
-
Controlling Factors & Protocol:
-
Directed Synthesis: The most reliable method for achieving regioselectivity is to build the desired substitution pattern into the precursors before the final cyclization. For instance, using a pre-substituted aniline in the domino reaction will unambiguously set the substituent at the N3 position.[2]
-
Protecting Group Strategy: If post-cyclization functionalization is necessary, a protecting group strategy is essential. For example, to alkylate at N3, the more reactive N5 nitrogen must first be protected.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader, strategic questions about the synthesis and design of pyrrolo[3,2-d]pyrimidines.
Question 3: What are the most common and effective multi-step strategies for synthesizing the core pyrrolo[3,2-d]pyrimidine scaffold?
There are two primary retrosynthetic approaches, each with its own advantages and challenges. The choice depends on the availability of starting materials and the desired substitution pattern.
Strategy A: Annulation of a Pyrimidine Ring onto a Pyrrole Precursor
This "classic" approach involves constructing the pyrimidine ring from a suitably functionalized pyrrole.
-
General Workflow:
-
Start with a substituted pyrrole, often a 4-aminopyrrole-2-carboxylate or a related derivative.
-
Introduce the remaining atoms of the pyrimidine ring via cyclization with reagents like formamidine, urea, or isocyanates.
-
A well-documented route involves the Curtius rearrangement of a 3-azidocarbonylpyrrole to form an isocyanate, which is trapped by an amine to form a pyrrolylurea. This urea intermediate then cyclizes to the pyrrolo[3,2-d]pyrimidine-2,4-dione under basic conditions.[5]
-
-
Key Advantage: Excellent control over the substitution pattern on the pyrrole ring, as it is established early in the synthesis.
Synthetic Strategy Overview
Caption: High-level overview of two primary synthetic strategies.
Strategy B: Annulation of a Pyrrole Ring onto a Pyrimidine Precursor
This more modern approach often utilizes transition-metal catalysis to build the pyrrole ring onto a pyrimidine starting material.
-
General Workflow:
-
Start with a halogenated pyrimidine or uracil, such as 5-bromo-6-chloro-1,3-dimethyluracil.[2]
-
Perform a Sonogashira cross-coupling with a terminal alkyne to install a side chain at the C5 position.
-
Execute a palladium-catalyzed domino C–N coupling/hydroamination reaction between the C6-chloro position and a primary aniline. This remarkable transformation forms the pyrrole ring in a single step.[2]
-
-
Key Advantage: High efficiency and convergence, allowing for rapid assembly of complex structures in the final step. This is particularly powerful for creating libraries of analogs by varying the aniline coupling partner.
Question 4: What are the critical parameters for a successful Sonogashira coupling to prepare the alkynylated uracil intermediate?
The Sonogashira coupling is a robust reaction, but its success with electron-deficient heterocyclic halides like bromouracils requires careful optimization.
Key Parameters for Success:
| Parameter | Recommendation & Rationale |
| Catalyst System | Pd(PPh₃)₄ and CuI (co-catalyst). The palladium catalyst is essential for the main catalytic cycle, while the copper(I) iodide co-catalyst is crucial for activating the terminal alkyne. Ensure both are of high purity. |
| Base | A strong, non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base serves to neutralize the HX byproduct and regenerate the active amine species in the catalytic cycle. It should be freshly distilled and anhydrous. |
| Solvent | Anhydrous, deoxygenated solvents such as DMF, THF, or acetonitrile. Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction, and can also damage the palladium catalyst. |
| Atmosphere | Strictly inert atmosphere (Argon or Nitrogen). This is non-negotiable. Deoxygenate the solvent and reaction mixture thoroughly by sparging with an inert gas before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Temperature | Typically room temperature to 60 °C. The reaction is often exothermic. For highly reactive substrates, starting at 0 °C and allowing the reaction to warm to room temperature can improve control and minimize side products. Monitor by TLC/LC-MS to avoid prolonged heating which can lead to catalyst decomposition. |
Detailed Protocol: Domino Synthesis of a 3,6,7-Trisubstituted Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione
This protocol is based on the domino C-N coupling/hydroamination methodology and serves as a self-validating system.[2]
Step 1: Synthesis of 6-Chloro-1,3-dimethyl-5-(phenylethynyl)uracil (Intermediate)
-
Inert Atmosphere Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-6-chloro-1,3-dimethyluracil (1.0 g, 3.74 mmol), CuI (71 mg, 0.37 mmol, 10 mol %), and Pd(PPh₃)₄ (216 mg, 0.187 mmol, 5 mol %).
-
Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with argon three times. Causality: This step is critical to remove oxygen, which can deactivate the palladium catalyst and cause undesired alkyne homocoupling.
-
Reagent Addition: Add anhydrous, degassed THF (20 mL) and triethylamine (1.04 mL, 7.48 mmol) via syringe. Stir for 5 minutes to dissolve the solids.
-
Alkyne Addition: Add phenylacetylene (0.45 mL, 4.11 mmol) dropwise over 5 minutes.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes/EtOAc). Self-Validation: The disappearance of the bromouracil starting material spot indicates reaction completion.
-
Workup: Concentrate the reaction mixture under reduced pressure. Resuspend the residue in dichloromethane (50 mL) and wash with saturated aqueous NH₄Cl (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Step 2: Domino Cyclization to form the Pyrrolo[3,2-d]pyrimidine Core
-
Inert Atmosphere Setup: To a flame-dried pressure tube, add the alkynylated uracil from Step 1 (500 mg, 1.72 mmol), p-toluidine (221 mg, 2.06 mmol), Pd(OAc)₂ (19 mg, 0.086 mmol, 5 mol %), XPhos (82 mg, 0.172 mmol, 10 mol %), and K₃PO₄ (730 mg, 3.44 mmol).
-
Evacuation and Backfilling: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed DMA (10 mL).
-
Reaction: Seal the tube tightly and heat the mixture in a preheated oil bath at 100 °C for 15 hours. Causality: The high temperature is required to overcome the activation energy for both the C-N bond formation and the intramolecular hydroamination step.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst. Self-Validation: A clear filtrate should be obtained. The presence of palladium black may indicate catalyst decomposition.
-
Extraction: Wash the filtrate with water (3 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the final 1,3-dimethyl-7-phenyl-6-(p-tolyl)pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione.
References
-
ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
PubMed. (2017). Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. J Med Chem. [Link]
-
National Institutes of Health. (n.d.). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC. [Link]
-
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from MDPI. [Link]
-
Auctores Journals. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria.[Link]
-
Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.[Link]
-
National Institutes of Health. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein J Org Chem. [Link]
-
RSC Publishing. (1978). New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative. J. Chem. Soc., Perkin Trans. 1. [Link]
-
National Institutes of Health. (2012). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers... J Med Chem. [Link]
-
PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from PubMed Central. [Link]
-
PubMed Central. (n.d.). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold...[Link]
-
PubMed Central. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]
-
Journal of the Mexican Chemical Society. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.[Link]
-
PubMed. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors... J Med Chem. [Link]
-
ACS Publications. (2012). Synthesis and Biological Activity of 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers... Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (n.d.). Diversity-Oriented Synthesis of Functionalized Pyrrolo[3,2-d]pyrimidines with Variation of the Pyrimidine Ring Nitrogen Substituents. The Journal of Organic Chemistry. [Link]
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from MDPI. [Link]
-
PubMed. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorg Med Chem. [Link]
-
OUCI. (n.d.). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Retrieved from OUCI. [Link]
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- 1. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine
Welcome to the dedicated technical support guide for the Suzuki-Miyaura cross-coupling of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this specific transformation. The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in numerous biologically active molecules, and mastering its functionalization is key to advancing many drug discovery programs.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for your experiments. We will delve into the causality behind experimental choices, ensuring that each recommendation is grounded in solid mechanistic understanding and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing a Suzuki-Miyaura coupling with this compound?
When working with this compound, several key challenges arise due to the electronic nature and structural features of this N-heterocycle:
-
Catalyst Inhibition/Deactivation: The presence of multiple Lewis basic nitrogen atoms in the pyrrolopyrimidine core can lead to coordination with the palladium center, potentially inhibiting catalytic activity.[1][2]
-
Protodehalogenation (Hydrodehalogenation): A significant side reaction where the bromo substituent is replaced by a hydrogen atom, leading to the formation of 5H-pyrrolo[3,2-d]pyrimidine and reducing the yield of the desired coupled product.[3][4][5] This is particularly prevalent with electron-rich N-heterocycles.
-
Protodeboronation of the Boronic Acid/Ester: The undesired cleavage of the C-B bond in the boronic acid coupling partner, where the boron moiety is replaced by a hydrogen atom from a proton source (e.g., water or alcohol) in the reaction mixture.[1][6] Electron-deficient heteroaryl boronic acids are especially susceptible to this side reaction.
-
Homocoupling: The formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or, less commonly, two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.[1][7]
-
Poor Solubility: The polar nature of the pyrrolopyrimidine core can lead to poor solubility in common aprotic solvents, which can impede reaction kinetics.
Q2: Which palladium catalyst and ligand system is a good starting point for this coupling?
For N-heterocyclic substrates like this compound, the choice of catalyst and ligand is critical to overcome challenges like catalyst inhibition and to promote the desired C-C bond formation over side reactions.
A robust starting point is a pre-formed palladium(II) precatalyst paired with a sterically hindered and electron-rich phosphine ligand. These ligands are designed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[8]
| Catalyst/Precatalyst | Ligand | Rationale |
| Pd₂(dba)₃ | SPhos or XPhos | Buchwald's biaryl phosphine ligands are highly effective for coupling N-heterocycles.[5] They promote fast catalytic turnover, which can outcompete side reactions like protodehalogenation. |
| [Pd(dppf)Cl₂] | (dppf) | A versatile and often effective catalyst for a range of Suzuki couplings, including those involving heteroaryl halides.[9][10] |
| PEPPSI-IPr | IPr (NHC ligand) | N-Heterocyclic Carbene (NHC) ligands can offer high stability and activity, particularly for challenging substrates. |
Recommendation: Start with a Pd₂(dba)₃/SPhos or a similar Buchwald-type system. These have a proven track record with electron-rich and N-containing heterocycles.[5]
Q3: How does the choice of base and solvent impact the reaction outcome?
The base and solvent play interconnected and crucial roles in the Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation, while the solvent influences solubility, reaction temperature, and the efficacy of the base.[11][12]
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ or Cs₂CO₃ | These are moderately strong bases that are effective in promoting the reaction while often minimizing base-induced side reactions like protodeboronation.[13][14] Stronger bases like NaOH or NaOMe can sometimes be detrimental.[8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of an aprotic organic solvent with water is common.[15] Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions with a soluble base like K₃PO₄ in a solvent like DMF can also be effective and may suppress protodeboronation.[16] |
Expert Insight: The acidity of the N-H proton on the pyrrole ring of your substrate means that it can be deprotonated by the base. This can alter the electronic properties of the heterocycle and its interaction with the catalyst.[2] Using a base that is strong enough to facilitate the catalytic cycle but not so strong as to cause unwanted deprotonation or degradation is key.
Troubleshooting Guide
Scenario 1: Low to No Conversion of Starting Material
Observation: TLC or LC-MS analysis shows predominantly unreacted this compound.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | - | Use a fresh batch of palladium catalyst and phosphine ligand. Phosphine ligands, in particular, can be air-sensitive and oxidize over time.[16] Consider using a more stable pre-catalyst. |
| Insufficient Reaction Temperature | - | Gradually increase the reaction temperature. While many Suzuki couplings run at 80-100 °C, some challenging substrates may require higher temperatures.[15] Microwave irradiation can also be effective in accelerating the reaction.[17][18] |
| Poor Solubility of Reactants | Observe the reaction mixture. Is it a homogenous solution or a suspension? | Switch to a more polar aprotic solvent like DMF or DMAc. Ensure vigorous stirring. |
| Catalyst Poisoning by the Heterocycle | - | Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). Use a more electron-rich and sterically bulky ligand (e.g., tBuXPhos) which can favor the desired catalytic cycle over catalyst inhibition. |
Scenario 2: Significant Formation of Dehalogenated Byproduct
Observation: A major byproduct is identified as 5H-pyrrolo[3,2-d]pyrimidine.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Slow Transmetalation Step | - | The palladium-hydride species responsible for dehalogenation forms competitively with the desired transmetalation.[5][7] To favor transmetalation, ensure your boronic acid is of high purity and reactivity. Consider switching from a boronic acid to a more reactive boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[19] |
| Presence of a Proton Source for Pd-H Formation | - | While some water is often beneficial, excess water or the use of protic solvents like alcohols can be a source for the hydride. If using a solvent mixture with water, try reducing the amount of water. Alternatively, try strictly anhydrous conditions with a soluble base.[5] |
| Inefficient Catalyst System | - | Use a catalyst system known for rapid turnover, such as those with Buchwald ligands (SPhos, XPhos).[17] A faster desired reaction will outcompete the slower dehalogenation pathway. |
| N-H Acidity | - | The acidic N-H of the pyrrole ring can act as a proton source. Consider protecting the pyrrole nitrogen with a suitable protecting group like Boc or SEM, which can suppress dehalogenation.[3][4][5] However, be aware that some protecting groups like Boc may not be stable under all Suzuki conditions.[4] |
Scenario 3: Predominant Formation of Boronic Acid Homocoupling Product
Observation: The main product is the biaryl derived from the boronic acid coupling partner.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Oxygen | Was the reaction mixture thoroughly degassed? | Oxygen can promote the oxidative homocoupling of boronic acids.[1][7] Ensure all solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) from start to finish.[16][20] |
| Decomposition of the Palladium Catalyst | - | If the active Pd(0) catalyst is oxidized to Pd(II) by sources other than the aryl halide, it can catalyze homocoupling.[21] Use high-purity reagents and ensure an inert atmosphere. |
| Excess Boronic Acid | - | While a slight excess of boronic acid (1.1-1.5 equivalents) is common, a large excess can favor homocoupling. Use a stoichiometry of around 1.2 equivalents as a starting point. |
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the optimization process.
-
Reaction Setup: In a flame-dried Schlenk flask or sealed microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and powdered K₃PO₄ (2.0 mmol).
-
Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting common Suzuki-Miyaura coupling issues.
References
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Protodeboronation - Wikipedia. Available at: [Link]
-
An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines - PubMed. J Org Chem. 1997 Nov 14;62(23):8071-8075. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2010; 15(4): 2495–2504. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Molecules. 2019; 24(23): 4353. Available at: [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC - PubMed Central. Chem. Sci., 2023,14, 8246-8254. Available at: [Link]
-
Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. Available at: [Link]
-
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. 2003; 44(1): 123-125. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters 44 (2003) 123–125. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. J. Am. Chem. Soc. 2016, 138, 1, 369–380. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
- This citation is intentionally left blank for future use.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catal. 2014, 4, 5, 1426–1433. Available at: [Link]
- This citation is intentionally left blank for future use.
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J. React. Chem. Eng., 2016, 1, 656-664. Available at: [Link]
- This citation is intentionally left blank for future use.
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. J. Am. Chem. Soc. 2012, 134, 34, 14318–14321. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. RSC Adv., 2021,11, 4016-4027. Available at: [Link]
- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
-
Suzuki proto-dehalogenation problem : r/Chempros - Reddit. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis 2014, 4 (5), 1426-1433. Available at: [Link]
- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
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(PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. RSC Adv. 2021; 11(7): 4016–4027. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
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- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. quora.com [quora.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of Brominated Pyrrolopyrimidine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of brominated pyrrolopyrimidine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic scaffolds. The unique electronic and steric properties imparted by the bromine atom, combined with the basicity of the pyrrolopyrimidine core, can present specific purification hurdles. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Experimental Issues
This section tackles specific problems you might encounter at the bench. We diagnose the likely cause and provide actionable, step-by-step protocols to resolve the issue.
Q1: My brominated pyrrolopyrimidine is showing significant peak tailing on a silica gel column. What's happening and how can I fix it?
Expert Analysis: This is a classic problem when purifying nitrogen-containing heterocycles on standard silica gel. The pyrrolopyrimidine scaffold contains basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica stationary phase. This strong, non-specific binding leads to slow desorption kinetics, resulting in asymmetric, tailing peaks, poor resolution, and potentially lower yields. A forum discussion on a similar issue with nitrogen-containing aromatic rings suggests that these interactions with silanol groups are a likely cause of broad peaks[1].
Solutions:
-
Mobile Phase Modification (Recommended First Step): The most straightforward solution is to add a basic modifier to your mobile phase to neutralize the active silanol sites.
-
Use a Deactivated or Alternative Stationary Phase: If mobile phase modification is insufficient or undesirable, changing the stationary phase is the next logical step.
Protocol: Mobile Phase Modification with Triethylamine (TEA)
-
Prepare the Eluent: Prepare your chosen mobile phase (e.g., a mixture of heptane and ethyl acetate).
-
Add the Modifier: To the final mobile phase mixture, add 0.1% to 1% triethylamine (TEA) by volume. For example, to 500 mL of eluent, add 0.5 mL of TEA for a 0.1% solution. Note: A solution of 1-2% ammonia in methanol can also be used, which is particularly effective in more polar solvent systems like dichloromethane/methanol.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 5 column volumes (CVs) of the modified mobile phase. This ensures the silica surface is fully neutralized before the compound is introduced.
-
Load and Run: Dissolve your crude sample in a minimal amount of the modified mobile phase or a stronger solvent, adsorb it onto a small amount of silica, and load it onto the column. Proceed with the chromatography as usual. You should observe significantly improved peak shape.
Q2: My yield is low after silica gel chromatography, and I see a new, more polar spot on my TLC that wasn't in the crude mixture. Is my compound degrading?
Expert Analysis: Yes, this strongly suggests on-column degradation. Brominated aromatic and heteroaromatic systems can be susceptible to dehalogenation, particularly under acidic conditions.[2] Standard silica gel is acidic and can catalyze the loss of the bromine atom (debromination) or hydrolysis of other sensitive functional groups. The resulting hydroxylated compound would be significantly more polar and appear as a new spot at a lower Rf on the TLC plate.
Logical Troubleshooting Workflow:
Sources
Technical Support Center: Strategies for Mitigating the Toxicity of Pyrrolo[3,2-d]pyrimidine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[3,2-d]pyrimidine analogs. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the toxicity of this important class of compounds. By understanding the underlying mechanisms of toxicity and implementing targeted experimental strategies, you can enhance the therapeutic potential of your candidate molecules.
Understanding the Toxicity of Pyrrolo[3,2-d]pyrimidine Analogs
Pyrrolo[3,2-d]pyrimidines are a versatile class of heterocyclic compounds that have garnered significant interest in drug discovery, particularly as kinase inhibitors for oncology.[1] Their structural resemblance to purines allows them to interact with a wide range of biological targets. However, this same characteristic can also lead to off-target effects and associated toxicities.
Common toxicity concerns with pyrrolo[3,2-d]pyrimidine analogs include:
-
Off-target kinase inhibition: Due to the conserved nature of the ATP-binding site in kinases, these analogs can inhibit unintended kinases, leading to a variety of adverse effects. For instance, inhibition of kinases like KDR (Kinase insert Domain Receptor) has been linked to dose-limiting toxicities.[2][3]
-
Metabolic instability: Rapid metabolism can lead to the formation of reactive metabolites that may be toxic. Conversely, some modifications can slow metabolism, potentially reducing toxicity.[4]
-
Cellular toxicity: These compounds can induce cytotoxicity through various mechanisms, including apoptosis and cell cycle arrest.[5]
-
Cardiotoxicity: Inhibition of channels such as the hERG K+ channel is a potential safety concern that needs to be evaluated.[6]
This guide will provide a structured approach to identifying, understanding, and mitigating these toxicities through a series of troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing actionable steps and the rationale behind them.
Issue 1: High in vitro cytotoxicity observed in early screening.
Question: My lead pyrrolo[3,2-d]pyrimidine analog shows potent activity against my target, but it also exhibits significant cytotoxicity in various cancer cell lines. How can I determine the cause and reduce this general toxicity?
Answer: High initial cytotoxicity is a common hurdle. The key is to systematically dissect the mechanism of cell death and identify if it's an on-target or off-target effect.
Experimental Workflow for Diagnosing and Mitigating High in vitro Cytotoxicity
-
Confirm On-Target vs. Off-Target Cytotoxicity:
-
Rationale: It's crucial to determine if the observed cytotoxicity is a direct result of inhibiting your intended target or due to off-target effects.
-
Protocol:
-
Utilize a target knockout or knockdown cell line (e.g., using CRISPR/Cas9 or shRNA).
-
Treat both the wild-type and the target-deficient cell lines with your compound across a range of concentrations.
-
Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
Interpretation: If the cytotoxicity is significantly reduced in the target-deficient cell line, it suggests on-target toxicity. If the cytotoxicity remains high, it points towards off-target effects.
-
-
-
Broad-Spectrum Kinase Profiling:
-
Rationale: If off-target effects are suspected, a broad-spectrum kinase panel will help identify unintended kinase targets.
-
Protocol:
-
Submit your compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Choose a panel that covers a wide range of the human kinome.
-
Analyze the results to identify any kinases that are potently inhibited besides your primary target.
-
-
-
Structure-Toxicity Relationship (STR) Studies:
-
Rationale: Systematic chemical modifications can help identify the structural motifs responsible for toxicity.
-
Protocol:
-
Synthesize a small library of analogs with modifications at various positions of the pyrrolo[3,2-d]pyrimidine scaffold.
-
Focus on positions known to influence selectivity and toxicity, such as substitutions on the pyrrole nitrogen (N5) or the pyrimidine ring.[4][7]
-
Evaluate the cytotoxicity of these new analogs.
-
Example: A study on halogenated pyrrolo[3,2-d]pyrimidines found that N5-alkyl substitutions significantly decreased toxicity while maintaining comparable antiproliferative activity.[4] This was attributed to a slower rate of metabolism.[4]
-
-
-
Apoptosis and Cell Cycle Analysis:
-
Rationale: Understanding the mechanism of cell death can provide insights into the pathways being affected.
-
Protocol:
-
Treat your cancer cell line with the compound at its IC50 and IC80 concentrations.
-
Perform flow cytometry analysis using Annexin V/Propidium Iodide staining to quantify apoptosis.
-
Analyze cell cycle distribution using propidium iodide staining and flow cytometry.
-
Interpretation: The results can reveal if the compound induces apoptosis, necrosis, or cell cycle arrest at specific phases (e.g., G2/M arrest).[5]
-
-
Workflow Diagram: Diagnosing and Mitigating High in vitro Cytotoxicity
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 7. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrrolo[3,2-d]pyrimidine Drug Development
A-Level Support From Senior Application Scientist
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with the pyrrolo[3,2-d]pyrimidine scaffold. This guide provides in-depth troubleshooting, answers to frequently asked questions, and detailed protocols to help you navigate and overcome the common challenge of rapid metabolism associated with this important class of compounds.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the preclinical development of pyrrolo[3,2-d]pyrimidine-based drug candidates.
FAQ 1: My lead pyrrolo[3,2-d]pyrimidine compound shows excellent in vitro potency but has poor in vivo exposure. What are the likely causes?
Answer:
This is a classic and frequent challenge in drug discovery. When a compound has high target affinity in an isolated system but fails to show efficacy in a biological system, the discrepancy often points to poor pharmacokinetic (PK) properties. For the pyrrolo[3,2-d]pyrimidine scaffold, the primary suspect is rapid metabolic clearance, often through what is known as the "first-pass effect," where the drug is extensively metabolized in the liver before it can reach systemic circulation.[1][2]
Troubleshooting Steps:
-
Confirm Metabolic Instability: The first step is to confirm that metabolism is indeed the issue. The standard assay for this is the in vitro liver microsomal stability assay . This experiment will provide key parameters like the intrinsic clearance (CLint) and the half-life (t½) of your compound in the presence of liver enzymes.[3][4] High clearance and a short half-life in this assay are strong indicators of metabolic liability.
-
Identify Metabolic "Soft Spots": If the microsomal stability assay confirms rapid metabolism, the next crucial step is to identify where on the molecule the metabolism is occurring. This is achieved through a metabolite identification (MetID) study. Common metabolic transformations for scaffolds like pyrrolo[3,2-d]pyrimidines include:
-
Oxidation: Often mediated by Cytochrome P450 (CYP) enzymes, this can occur on electron-rich aromatic rings or at benzylic positions on your substituents.[5]
-
N-dealkylation: If you have alkyl groups attached to nitrogen atoms, particularly the N5 position of the pyrrole ring, these are prime targets for enzymatic removal.[6][7]
-
-
Determine the Responsible Enzymes: Once you know the metabolic transformation, you need to identify the specific CYP isozymes responsible (e.g., CYP3A4, CYP2D6, etc.).[8][9] This is done through CYP reaction phenotyping , which uses a panel of specific chemical inhibitors or recombinant human CYP enzymes to pinpoint which one is metabolizing your compound.[10] Knowing the specific CYP isozyme is critical, as it informs potential drug-drug interactions and patient-to-patient variability.[10]
FAQ 2: My microsomal stability assay shows my compound is rapidly cleared. What are my immediate options to improve its metabolic stability?
Answer:
Once you've confirmed metabolic instability, there are several well-established medicinal chemistry strategies you can employ. The choice of strategy depends on the identified metabolic soft spot.
Core Strategies to Mitigate Rapid Metabolism:
| Strategy | Mechanistic Rationale | Key Considerations |
| Structural Modification ("Metabolic Blocking") | Introduce chemical modifications at or near the site of metabolism to sterically hinder or electronically deactivate the position against enzymatic attack. | Must preserve the compound's binding affinity for its target. Small changes can have large impacts on potency. |
| Deuteration | Replace a hydrogen atom with its heavier isotope, deuterium, at a metabolic soft spot. The Carbon-Deuterium (C-D) bond is stronger than a Carbon-Hydrogen (C-H) bond, slowing the rate of bond cleavage in metabolism-limiting steps.[8][11] | Most effective when a single C-H bond cleavage is the rate-limiting step of metabolism. Can be synthetically challenging.[8] |
| Prodrug Approach | Temporarily modify the active drug with a promoiety that masks the metabolic soft spot. This promoiety is designed to be cleaved in vivo to release the active parent drug. | The prodrug itself must be stable, and the cleavage must occur at an appropriate rate and location in the body to release the active drug.[12] |
| Formulation Strategies | Encapsulate the drug in advanced delivery systems (e.g., lipid-based nanoparticles) to protect it from metabolic enzymes and potentially bypass first-pass metabolism through lymphatic absorption.[13] | Requires significant formulation development expertise and may alter the drug's distribution profile. |
Troubleshooting Guide: The N5-Position of the Pyrrole Ring
The N5 position of the pyrrolo[3,2-d]pyrimidine core is a frequent site of metabolic activity and a key handle for medicinal chemists.[6][7][14]
Problem: Metabolite identification studies suggest N-dealkylation or oxidation is occurring at or near the N5-substituent.
Solution Workflow:
Caption: Troubleshooting workflow for N5-position metabolism.
Section 2: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential experiments to diagnose and address metabolic instability.
Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro metabolic stability of a pyrrolo[3,2-d]pyrimidine compound by measuring its rate of disappearance when incubated with human liver microsomes.[3]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]
-
Phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard (for quenching the reaction)
-
Control compounds (one high clearance, one low clearance, e.g., Verapamil and Dextromethorphan)[3]
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis[3]
Workflow Diagram:
Caption: Workflow for the HLM stability assay.
Step-by-Step Procedure:
-
Preparation:
-
Thaw the pooled HLMs and NADPH regenerating system on ice.
-
Prepare a working solution of your test compound and control compounds at a suitable concentration (e.g., 100 µM in buffer from a DMSO stock). The final concentration in the incubation is typically 1 µM.
-
Prepare the HLM suspension in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation Setup:
-
In a 96-well plate, add the HLM suspension. Include wells for your test compound, positive controls, and a negative control (without NADPH).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the test compound/control working solutions to the appropriate wells and mix.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.
-
Immediately take the first time point (t=0) by transferring an aliquot of the reaction mixture into a separate 96-well plate containing ice-cold acetonitrile and an internal standard. This stops the reaction.
-
Continue incubating the reaction plate at 37°C.
-
Take subsequent samples at pre-determined time points (e.g., 5, 15, 30, and 60 minutes), transferring them to the quench plate.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal and centrifuge the quench plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural log (ln) of the % remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[4]
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation)
-
-
Protocol 2: CYP450 Reaction Phenotyping with Chemical Inhibitors
Objective: To identify which specific CYP450 isozymes are responsible for the metabolism of a test compound.[8]
Principle: The HLM stability assay is repeated in the presence of known, selective inhibitors for each of the major drug-metabolizing CYP isozymes. A significant decrease in the metabolism of the test compound in the presence of a specific inhibitor points to that isozyme's involvement.[10]
Materials:
-
All materials from Protocol 1.
-
A panel of selective CYP450 chemical inhibitors (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4, Quinidine for CYP2D6, etc.).
Procedure:
-
Follow the HLM stability assay protocol as described above.
-
Set up additional parallel incubations. For each new incubation, pre-incubate the HLM suspension with a specific CYP inhibitor for a designated time (as recommended by the supplier) before adding the test compound.
-
Run the full time-course experiment for the uninhibited control and for each inhibitor condition.
-
Calculate the intrinsic clearance (CLint) for each condition.
-
Interpretation: Compare the CLint value in the presence of each inhibitor to the CLint value of the uninhibited control. A substantial reduction in clearance indicates that the inhibited enzyme plays a major role in your compound's metabolism. For example, if clearance drops by 80% in the presence of ketoconazole, you can conclude that CYP3A4 is responsible for approximately 80% of the metabolic clearance observed in HLMs.
Section 3: References
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
-
Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595–3611.
-
Di Martino, R. M. C. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time. Ingenza Ltd.
-
Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. (2005). Current Drug Metabolism, 6(5), 429–441.
-
Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. (2020). Molecular Pharmacology, 97(1), 9–22.
-
Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. (2012). Bioorganic & Medicinal Chemistry, 20(20), 6171–6180.
-
Microsomal Clearance/Stability Assay. Domainex.
-
Microsomal Stability Assay. Creative Bioarray.
-
Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. (2019). Molecular Cancer Therapeutics, 18(10), 1787–1799.
-
Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. (2019). Molecules, 24(14), 2656.
-
First pass effect. Wikipedia.
-
Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry, 55(13), 5857–5870.
-
Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. (2012). Journal of Medicinal Chemistry, 55(8), 3975–3991.
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). Molecules, 28(7), 2917.
-
Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel pyrrolo[3,2-d]pyrimidines as Microtubule Targeting Agents. (2018). Bioorganic & Medicinal Chemistry, 26(22), 5856–5866.
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2021). Journal of Biotechnology and Bioprocessing, 2(8).
-
Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. (2017). Journal of Medicinal Chemistry, 60(13), 5647–5665.
-
Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. AACR Journals.
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Pharmaceuticals, 16(9), 1324.
-
Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. (2010). Bioorganic & Medicinal Chemistry, 18(13), 4615–4631.
-
Identification of intracellular targets of pyrrolo[3,2-d]pyrimidine inhibitors by targeted metabolomics in SKOV3 EOC cells. ResearchGate.
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. (2018). ChemMedChem, 13(7), 652–656.
-
Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. (2012). Journal of Medicinal Chemistry, 55(8), 3975-3991.
-
Drug Metabolism by CYP450 Enzymes. Proteopedia.
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Technical Support Center: Troubleshooting Cyclization Steps in Pyrrolo[3,2-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrrolo[3,2-d]pyrimidines, a core heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the crucial cyclization step in forming this valuable bicyclic system. Here, we provide in-depth, field-proven insights to troubleshoot common experimental challenges, ensuring the integrity and success of your synthetic endeavors.
The pyrrolo[3,2-d]pyrimidine core, also known as 7-deazapurine, is a prominent structural motif in a variety of biologically active compounds, including potent antitumor and antiviral agents.[2][3] The construction of this scaffold often hinges on a critical intramolecular cyclization reaction. Difficulties at this stage can lead to low yields, intractable product mixtures, or complete reaction failure, posing significant roadblocks to research and development. This guide aims to provide a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the cyclization step of your pyrrolo[3,2-d]pyrimidine synthesis in a question-and-answer format.
Question 1: My cyclization reaction is resulting in very low to no yield of the desired pyrrolo[3,2-d]pyrimidine. What are the likely causes and how can I improve it?
Answer:
Low or no yield in the cyclization step is a common and frustrating issue. The root cause often lies in several key areas: suboptimal reaction conditions, inappropriate reagents, or issues with the starting material itself.
Potential Causes & Solutions:
-
Insufficient Activation of the Precursor: The intramolecular cyclization often requires the activation of a functional group to facilitate the ring closure. For instance, in methods involving the cyclization of ureidopyrroles, acylation is a key step to promote the subsequent intramolecular condensation.[4][5]
-
Troubleshooting:
-
Reagent Choice: If using a reagent like trichloroacetyl chloride, ensure it is fresh and of high purity.[4][5] Consider alternative activating agents if this fails.
-
Reaction Temperature: Some activation steps are sensitive to temperature. Experiment with a range of temperatures to find the optimal condition.
-
-
-
Inadequate Base Strength: The choice and stoichiometry of the base are critical for promoting the cyclization by deprotonation, which initiates the ring-closing attack.
-
Troubleshooting:
-
Base Screening: If a weak base like K₃PO₄ is giving low yields, consider screening stronger bases such as Cs₂CO₃, which has been shown to be effective in similar cyclizations.[5][6]
-
Stoichiometry: Ensure the correct molar equivalents of the base are used. An excess may be required to drive the reaction to completion.
-
-
-
Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of intermediates.[7]
-
Troubleshooting:
-
-
Steric Hindrance: Bulky substituents on the pyrrole or pyrimidine precursors can sterically hinder the intramolecular cyclization. For example, sterically hindered tolyl-substituted compounds have been observed to result in diminished yields.[6]
-
Troubleshooting:
-
Protecting Groups: If possible, consider using smaller protecting groups on nearby functionalities.
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary to overcome the activation energy barrier imposed by steric hindrance.
-
-
Question 2: I am observing significant formation of side products alongside my desired pyrrolo[3,2-d]pyrimidine. How can I minimize these?
Answer:
The formation of side products is often indicative of competing reaction pathways or decomposition of starting materials or products under the reaction conditions.
Potential Causes & Solutions:
-
Intermolecular vs. Intramolecular Reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization.
-
Troubleshooting:
-
High Dilution: Running the reaction under high dilution conditions can favor the intramolecular pathway.
-
-
-
Decomposition: The starting materials or the product may be unstable under the reaction conditions (e.g., high temperature, strongly acidic or basic conditions).
-
Troubleshooting:
-
Temperature Optimization: Determine the lowest effective temperature for the cyclization.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the reaction is complete, which can lead to degradation.
-
-
-
Side Reactions of Functional Groups: Reactive functional groups on your precursor that are not involved in the cyclization may undergo undesired transformations.
Question 3: The cyclization is not proceeding to completion, and I am recovering a significant amount of starting material. What adjustments should I make?
Answer:
Incomplete conversion is often a sign that the reaction has not reached thermodynamic equilibrium or is kinetically slow under the chosen conditions.
Potential Causes & Solutions:
-
Catalyst Inactivity or Insufficient Loading: In catalyzed reactions, such as those employing palladium catalysts for C-N coupling/hydroamination domino reactions, the catalyst's activity is paramount.[6]
-
Troubleshooting:
-
Catalyst and Ligand Screening: Experiment with different catalyst/ligand systems. For example, while Pd(OAc)₂/XPhos might give low conversion, other phosphine ligands could be more effective.[6]
-
Catalyst Loading: Increase the catalyst loading incrementally to see if it improves conversion.
-
-
-
Reversible Reaction: The cyclization may be a reversible process.
-
Troubleshooting:
-
Removal of Byproducts: If a small molecule (e.g., water, alcohol) is eliminated during the cyclization, its removal using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the product.
-
-
-
Insufficient Reaction Time or Temperature: The reaction may simply be slow.
-
Troubleshooting:
-
Extended Reaction Time: Monitor the reaction over a longer period.
-
Increased Temperature: Cautiously increase the reaction temperature, keeping in mind the stability of your compounds. Microwave-assisted heating can sometimes accelerate slow reactions.[10]
-
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the pyrrolo[3,2-d]pyrimidine cyclization step.
Caption: A workflow diagram for troubleshooting pyrrolo[3,2-d]pyrimidine cyclization.
Data Summary: Common Cyclization Conditions
The following table summarizes various reported conditions for the cyclization step in the synthesis of pyrrolo[3,2-d]pyrimidines, providing a valuable starting point for reaction optimization.
| Precursor Type | Reagents/Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Alkynylated Uracil & Aniline | Pd(OAc)₂, XPhos | K₃PO₄ | DMA | 100 | Moderate to Good | [6] |
| 4-Ureido-1H-pyrrole-2-carboxylate | Trichloroacetyl chloride | Cs₂CO₃ | Acetonitrile/DMF | N/A | 37-55 (overall) | [4][5] |
| 2- or 3-Azidocarbonylpyrrole (via Curtius) | N/A | Basic medium | N/A | N/A | N/A | [11] |
| 6-Aminouracil, Arylglyoxal, 4-Hydroxycoumarin | L-proline | N/A | Acetic Acid | Reflux | 73-86 | [12] |
Exemplary Experimental Protocol: Cyclization of a 4-Ureido-1H-pyrrole-2-carboxylic acid benzyl ester
This protocol is adapted from a common synthetic route to the pyrrolo[3,2-d]pyrimidine-2,4-dione core.[5]
Step 1: Acylation
-
Dissolve the 4-ureido-1H-pyrrole-2-carboxylic acid benzyl ester (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trichloroacetyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
Step 2: Cyclization
-
Once the acylation is complete, carefully add cesium carbonate (Cs₂CO₃, 3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the formation of the desired product is complete.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization (e.g., from toluene) or by column chromatography on silica gel to afford the pure 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl ester.[5]
Conclusion
The successful synthesis of pyrrolo[3,2-d]pyrimidines is highly dependent on a well-optimized cyclization step. By understanding the potential pitfalls and employing a systematic troubleshooting approach as outlined in this guide, researchers can more efficiently overcome synthetic challenges. Careful consideration of reaction conditions, reagents, and substrate reactivity is key to achieving high yields and purity of these valuable heterocyclic compounds.
References
-
Šačkus, A., et al. (2022). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 18, 641-649. Available from: [Link]
-
Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals, 2(8). Available from: [Link]
-
Romagnoli, R., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 132-182. Available from: [Link]
-
Yang, Y. (2016). Intramolecular Cyclization Side Reactions. In Side Reactions in Peptide Synthesis (pp. 119-161). Academic Press. Available from: [Link]
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Fisyuk, A. S., et al. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. RSC Advances, 11(36), 22171-22177. Available from: [Link]
-
Hassan, A. E. A., et al. (2006). Deazapurine Solid-Phase Synthesis: Construction of 3-substituted pyrrolo[3,2-d]pyrimidine-6-carboxylates on Cross-Linked Polystyrene Bearing a Cysteamine Linker. The Journal of Organic Chemistry, 71(19), 7299-7305. Available from: [Link]
-
Hassan, A. E. A., et al. (2003). Diversity-Oriented Synthesis of Functionalized Pyrrolo[3,2-d]pyrimidines with Variation of the Pyrimidine Ring Nitrogen Substituents. The Journal of Organic Chemistry, 68(18), 7126-7131. Available from: [Link]
-
Khalafy, J., & Ezzati, M. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). Available from: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Available from: [Link]
-
Shaw, G., & Fone, N. (1981). New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative. Journal of the Chemical Society, Perkin Transactions 1, 1645-1649. Available from: [Link]
-
Dekhne, A. S., et al. (2020). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 19(6), 1418-1429. Available from: [Link]
-
Tan, T. H., et al. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 14(10), 1957-1983. Available from: [Link]
-
Romagnoli, R., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 132-182. Available from: [Link]
-
Al-Tel, T. H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5364. Available from: [Link]
-
Gangjee, A., et al. (2011). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Journal of Medicinal Chemistry, 54(11), 3825-3837. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Available from: [Link]
-
Strieth-Kalthoff, F., et al. (2021). Synthesis of Pyrroles via Consecutive 6π-Electrocyclization/Ring-Contraction of Sulfilimines. Journal of the American Chemical Society, 143(24), 9315-9322. Available from: [Link]
-
ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Available from: [Link]
-
Dekhne, A. S., et al. (2020). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Princeton University. Available from: [Link]
-
Al-Tel, T. H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5364. Available from: [Link]
-
Gangjee, A., et al. (2012). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity. Journal of Medicinal Chemistry, 55(18), 7949-7962. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. RSC Advances, 12(30), 19309-19323. Available from: [Link]
-
Larhed, M., & Hallberg, A. (2001). Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. Organic & Biomolecular Chemistry, 1, 1967-1971. Available from: [Link]
-
Seela, F. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(4), 843-897. Available from: [Link]
-
Bali, S., & Palmer, M. (2023). Diverse enzymatic chemistry for propionate side chain cleavages in tetrapyrrole biosynthesis. Journal of Industrial Microbiology and Biotechnology, 50(1). Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Available from: [Link]
-
Li, H., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112674. Available from: [Link]
-
Al-Otaibi, F. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. Available from: [Link]
-
Wang, Y., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Journal of the Chinese Chemical Society. Available from: [Link]
-
Ishikawa, T., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry Letters, 22(20), 6449-6453. Available from: [Link]
Sources
- 1. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. aacrjournals.org [aacrjournals.org]
- 4. Deazapurine solid-phase synthesis: construction of 3-substituted pyrrolo[3,2-d]pyrimidine-6-carboxylates on cross-linked polystyrene bearing a cysteamine linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
Technical Support Center: Troubleshooting Side Products in 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis and purification of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges encountered during its synthesis, with a particular focus on identifying and mitigating the formation of unwanted side products. The pyrrolo[3,2-d]pyrimidine core, also known as 7-deazapurine, is a vital scaffold in medicinal chemistry. However, its electron-rich nature presents unique challenges during electrophilic substitution reactions like bromination. This guide will equip you with the knowledge to anticipate, identify, and control these side reactions, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is showing multiple spots on TLC, even after completion. What are the likely side products?
The most common side products in the bromination of 5H-pyrrolo[3,2-d]pyrimidine arise from the high reactivity of the pyrrole ring towards electrophilic aromatic substitution. The primary side products to anticipate are:
-
8-Bromo-5H-pyrrolo[3,2-d]pyrimidine (Isomeric Impurity): Bromination can occur at the C8 position of the pyrrole ring, leading to an isomer of the desired product.
-
7,8-Dibromo-5H-pyrrolo[3,2-d]pyrimidine (Over-brominated Impurity): The activated nature of the pyrrole ring makes it susceptible to a second bromination, resulting in a di-brominated species.[1]
The formation of these impurities is highly dependent on the reaction conditions, particularly the choice of brominating agent, stoichiometry, and temperature.
Q2: How can I differentiate between the desired 7-Bromo product and the 8-Bromo and 7,8-Dibromo side products?
Distinguishing between these products requires a combination of chromatographic and spectroscopic techniques.
Chromatographic Separation:
-
Thin Layer Chromatography (TLC): You will likely observe different retention factors (Rf) for each compound. Generally, the polarity will decrease with increased bromination. Therefore, you can expect the 7,8-dibromo product to have the highest Rf, followed by the monobrominated isomers, and finally the starting material. The two isomeric monobrominated compounds may have very similar Rf values, requiring careful selection of the mobile phase for resolution.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution for separating these closely related compounds. A reversed-phase C18 column with a gradient elution of methanol or acetonitrile in water (often with a small amount of acid like TFA) is a good starting point. The elution order will typically be the starting material first, followed by the more polar 8-bromo isomer, the 7-bromo product, and finally the least polar 7,8-dibromo product.
Spectroscopic Identification:
The most definitive methods for identification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Compound | Key ¹H NMR Signals (Predicted in DMSO-d₆) | Key ¹³C NMR Signals (Predicted in DMSO-d₆) | Mass Spectrum (m/z) [M+H]⁺ |
| This compound | Singlet for H8; Doublets for H2 and H4 | Signal for C7 will be significantly shifted downfield and show reduced intensity due to the bromine substituent. | 198/200 (Characteristic 1:1 isotopic pattern for Br) |
| 8-Bromo-5H-pyrrolo[3,2-d]pyrimidine | Singlet for H7; Doublets for H2 and H4 | Signal for C8 will be shifted downfield. | 198/200 (Characteristic 1:1 isotopic pattern for Br) |
| 7,8-Dibromo-5H-pyrrolo[3,2-d]pyrimidine | No singlets for H7 or H8; Doublets for H2 and H4 | Downfield shifts for both C7 and C8. | 276/278/280 (Characteristic 1:2:1 isotopic pattern for two Br atoms) |
Note: The exact chemical shifts can vary based on the solvent and concentration. It is crucial to compare the spectra of your reaction mixture with a pure standard of the desired product if available.
Troubleshooting Guide: Over-bromination
One of the most frequent challenges is the formation of the 7,8-dibromo-5H-pyrrolo[3,2-d]pyrimidine. Here’s a step-by-step guide to address this issue.
Issue: Significant formation of a di-brominated side product detected by LC-MS.
Causality and Experimental Choices:
The pyrrole ring in the 5H-pyrrolo[3,2-d]pyrimidine system is electron-rich and therefore highly activated towards electrophilic attack. When a potent brominating agent like molecular bromine (Br₂) is used, or even an excess of a milder agent like N-Bromosuccinimide (NBS), the initial product, this compound, can undergo a second bromination before all the starting material is consumed. This is exacerbated at higher temperatures, which increase the reaction rate non-selectively. The choice of solvent can also play a role; polar, protic solvents can stabilize the charged intermediates in the electrophilic substitution, potentially increasing the reaction rate and leading to over-reactivity.
Experimental Protocols
Protocol 1: Selective Monobromination of 5H-pyrrolo[3,2-d]pyrimidine
This protocol is optimized to favor the formation of the 7-bromo isomer and minimize over-bromination.
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5H-pyrrolo[3,2-d]pyrimidine (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 mmol, 1.0 equivalent) in anhydrous THF (10 mL).
-
Slow Addition: Add the NBS solution dropwise to the cooled solution of the starting material over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the this compound.
Protocol 2: HPLC-MS Analysis for Product and Impurity Profiling
This method can be used to monitor the reaction and quantify the purity of the final product.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI+).
Concluding Remarks
The successful synthesis of this compound hinges on the careful control of reaction conditions to manage the inherent reactivity of the 7-deazapurine core. By understanding the potential side reactions and employing the analytical and purification strategies outlined in this guide, researchers can significantly improve the yield and purity of this valuable synthetic intermediate. Should you encounter further challenges, do not hesitate to consult the referenced literature or reach out to our technical support team for further assistance.
References
-
Robak T, Robak P. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Curr Pharm Des. 2012;18(23):3373-88. [Link]
-
Seela, F., & Peng, X. (2004). Base-modified 7-deazapurine nucleosides. Current Protocols in Nucleic Acid Chemistry, 17(1), 1-5. [Link]
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Preventing debromination in cross-coupling reactions of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine
Welcome to the technical support guide for handling 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this important heterocyclic scaffold. The pyrrolo[3,2-d]pyrimidine core is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents.[1][2] However, its functionalization via palladium-catalyzed cross-coupling reactions is often plagued by a significant side reaction: debromination (or hydrodehalogenation), leading to the formation of the unsubstituted 5H-pyrrolo[3,2-d]pyrimidine.
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you minimize this undesired pathway and maximize the yield of your target compound.
Troubleshooting Guide: Minimizing Debromination
This section addresses the most common issues encountered during the cross-coupling of this compound.
Q1: My primary isolated product is the debrominated 5H-pyrrolo[3,2-d]pyrimidine. What are the most likely causes and how do I fix it?
Observing a high percentage of the debrominated byproduct points to one or more suboptimal reaction parameters that favor the hydrodehalogenation pathway over the desired cross-coupling. This is a common issue with electron-deficient heteroaryl halides.[3][4] The primary culprits are typically the base, catalyst/ligand system, temperature, or presence of hydride sources.[5]
Immediate Troubleshooting Steps:
-
Re-evaluate Your Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote debromination. Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent first choices.[3][5] They are sufficiently basic to facilitate the catalytic cycle but are less likely to induce competing side reactions.
-
Lower the Reaction Temperature: High temperatures accelerate all reactions, including undesired debromination.[5] Attempt the reaction at a lower temperature (e.g., start at 80 °C instead of 110 °C) and monitor for progress. A longer reaction time at a lower temperature is often preferable to a fast reaction at a high temperature that yields mainly the byproduct.
-
Ensure Rigorously Anhydrous and Anaerobic Conditions: Trace water or alcohols in your solvent or on your glassware can act as proton/hydride sources for the debromination reaction.[5] Use freshly distilled, anhydrous aprotic solvents (e.g., dioxane, toluene, or THF), and ensure all reagents are dry. Thoroughly degas your reaction mixture by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.
Below is a decision-making workflow to diagnose and solve the debromination issue.
Caption: Troubleshooting workflow for debromination.
Q2: How do I choose the right Palladium catalyst and phosphine ligand to suppress hydrodehalogenation?
The choice of ligand is arguably the most critical factor. The ligand dictates the reactivity of the palladium center, influencing the relative rates of oxidative addition and reductive elimination.
-
The Problem with Standard Ligands: Simple, less bulky ligands like triphenylphosphine (PPh₃) can lead to slow reductive elimination. If this step is slow, the Ar-Pd(II)-X intermediate has more time to undergo side reactions, including those that lead to debromination.[6][7]
-
The Solution: Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (often called Buchwald ligands) like XPhos, SPhos, and RuPhos are the gold standard for challenging cross-couplings.[8][9]
-
Mechanism of Action: Their steric bulk promotes a fast rate of reductive elimination, the final step that forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst.[6] By accelerating this desired step, the competing debromination pathway is kinetically disfavored. These ligands also stabilize the monoligated Pd(0) species, which is often the active catalyst.
-
-
Precatalysts: Using modern palladium precatalysts (e.g., G2, G3, or G4 palladacycles like XPhos Pd G2) is highly recommended. These are air-stable, moisture-tolerant solids that reliably generate the active Pd(0) catalyst in solution, leading to more reproducible results.[8][9]
| Ligand Type | Example(s) | Performance vs. Debromination | Rationale |
| Simple/Traditional | PPh₃, P(o-tolyl)₃ | Poor to Moderate | Can lead to slow reductive elimination, allowing side reactions to occur. |
| Bidentate | dppf | Moderate to Good | Often effective, but may not be as robust as modern biaryl ligands for this specific substrate.[3] |
| Bulky Monodentate | XPhos, SPhos, RuPhos, tBu₃P | Excellent | Steric bulk accelerates reductive elimination, outcompeting the debromination pathway.[8][9][10] |
FAQs: Understanding the Chemistry
Q3: Why is the C7-Br bond on the 5H-pyrrolo[3,2-d]pyrimidine scaffold so susceptible to reduction?
The susceptibility arises from the electronic nature of the heterocyclic core. The pyrrolo[3,2-d]pyrimidine ring system is electron-deficient due to the presence of multiple electronegative nitrogen atoms. This has two key consequences:
-
Activation of the C-Br Bond: The electron-deficient nature of the ring makes the C7-Br bond more polarized and highly susceptible to oxidative addition to the Pd(0) catalyst, which is the first step in the desired catalytic cycle.[11]
-
Stabilization of Intermediates: Unfortunately, this same electron deficiency can stabilize intermediates that lead to debromination. The hydrodehalogenation side reaction can occur via several mechanisms, often involving the formation of a palladium-hydride species (Pd-H). This Pd-H can reductively eliminate with the bound aryl group to cleave the C-Br bond and replace it with a C-H bond.[6][7]
Caption: Competing cross-coupling and debromination pathways.
Q4: Can you provide a reliable starting protocol for a Suzuki-Miyaura coupling that minimizes debromination?
Certainly. This protocol is based on conditions reported to be effective for challenging heteroaryl bromide couplings, emphasizing the use of a modern catalyst system and a mild base.[8][9][10]
Protocol: Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
XPhos Pd G3 (1 - 3 mol%)
-
XPhos ligand (1 - 3 mol%, if not using a pre-formed precatalyst)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or Toluene/Water mixture (e.g., 10:1)
-
-
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate (2x), and combine the organic extracts. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Q5: What about a Buchwald-Hartwig amination? What conditions are recommended?
The principles are similar: use a bulky, electron-rich ligand and a suitable base. For Buchwald-Hartwig reactions, both strong (e.g., LiHMDS, NaOtBu) and weak bases are used, but for a substrate prone to debromination, starting with a carbonate or phosphate base is a prudent strategy.[12][13]
Protocol: Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
RuPhos Pd G3 (2 - 5 mol%)
-
RuPhos (2 - 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
-
Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of argon, add Cs₂CO₃, RuPhos Pd G3, and RuPhos ligand to a dry Schlenk flask with a stir bar.
-
Reagent Addition: Add the this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring until the starting material is consumed as judged by TLC or LC-MS (typically 4-24 hours).
-
Work-up & Purification: Follow a similar aqueous work-up and chromatographic purification procedure as described for the Suzuki-Miyaura reaction.
-
Summary of Recommended Conditions
The table below provides validated starting points for various cross-coupling reactions. Optimization may be required for specific substrates.
| Reaction Type | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | XPhos Pd G3 (2%) | (XPhos) | K₃PO₄ (2.0) | Dioxane / H₂O | 80 - 100 |
| Buchwald-Hartwig | RuPhos Pd G3 (2-4%) | (RuPhos) | Cs₂CO₃ (1.5) | Toluene | 90 - 110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5%) | (PPh₃) | Et₃N (2.0) | THF or DMF | 25 - 60 |
| Heck | Pd(OAc)₂ (2%) | XPhos (4%) | K₂CO₃ (2.0) | Dioxane or DMAc | 100 - 120 |
References
- (Reserved for future reference)
-
Zhang, G., et al. (2013). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Synthetic Communications, 43(3). Available at: [Link]
-
El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]
- (Reserved for future reference)
-
Request PDF: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate. Available at: [Link]
-
El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Al-dujaili, A. H. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
- (Reserved for future reference)
-
Request PDF: Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020). ResearchGate. Available at: [Link]
-
Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... (n.d.). ResearchGate. Available at: [Link]
- (Reserved for future reference)
-
Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Available at: [Link]
-
Pathak, T. P., et al. (2010). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Marques, S. M., et al. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
- (Reserved for future reference)
-
Request PDF: Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate. Available at: [Link]
- (Reserved for future reference)
-
Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction... (n.d.). ResearchGate. Available at: [https://www.researchgate.net/publication/359301290_Bromo-Substituted_Diazenyl-pyrazolo15-a]pyrimidin-2-amines_Sonogashira_Cross-Coupling_Reaction_Photophysical_Properties_Bio-interaction_and_HSA_Light-Up_Sensor]([Link])
-
Marques, S. M., et al. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Semantic Scholar. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). PubMed Central. Available at: [Link]
- (Reserved for future reference)
- (Reserved for future reference)
-
Request PDF: A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. (n.d.). ResearchGate. Available at: [Link]
- (Reserved for future reference)
-
Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. (2022). PubMed. Available at: [Link]
- (Reserved for future reference)
- (Reserved for future reference)
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jmcct.com [jmcct.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Solubility of Substituted Pyrrolo[3,2-d]pyrimidines
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with substituted pyrrolo[3,2-d]pyrimidines. As a class of compounds with significant therapeutic potential, particularly as kinase inhibitors, their often poor aqueous solubility can be a major hurdle in preclinical and clinical development. This guide provides practical, field-proven insights and troubleshooting strategies to overcome these challenges, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when working with this scaffold.
Q1: Why are my substituted pyrrolo[3,2-d]pyrimidine compounds poorly soluble in aqueous solutions?
A1: The pyrrolo[3,2-d]pyrimidine core is a fused heterocyclic system that is relatively planar and often possesses a crystalline structure. These characteristics can lead to strong intermolecular interactions in the solid state, making it energetically unfavorable for the compound to dissolve in water. Furthermore, many substitutions made to enhance biological activity (e.g., aromatic rings to target kinase ATP-binding sites) can increase the compound's lipophilicity, further reducing its aqueous solubility.
Q2: I've observed precipitation of my compound when I dilute my DMSO stock into aqueous buffer for a biological assay. What is happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high-concentration organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower.[1] To mitigate this, a step-wise dilution approach is recommended. Instead of a single large dilution, create an intermediate dilution in a mixture of your organic solvent and aqueous buffer before the final dilution in the assay medium. This gradual change in solvent polarity can help keep the compound in solution.
Q3: What is the first and most common strategy I should consider for improving the solubility of a basic pyrrolo[3,2-d]pyrimidine derivative?
A3: For pyrrolo[3,2-d]pyrimidines containing basic nitrogen atoms (which is common for this scaffold), the most straightforward and often most effective initial strategy is salt formation , typically by creating a hydrochloride (HCl) salt.[2] The protonation of a basic nitrogen atom creates a charged species that is generally much more soluble in water than the neutral free base. Several water-soluble pyrrolo[3,2-d]pyrimidine analogs have been successfully prepared as their hydrochloride salts.[2][3]
Q4: Are there any general structural modifications I can make to the pyrrolo[3,2-d]pyrimidine scaffold to inherently improve solubility?
A4: Yes, during the lead optimization phase, medicinal chemists can incorporate polar functional groups or reduce the overall lipophilicity of the molecule. For instance, adding substituents like pyridyl groups or ethylene ethers has been shown to improve the solubility of related pyrrolopyrimidine derivatives.[2] However, it is crucial to balance these modifications with the desired biological activity, as changes can impact target binding.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for common and complex solubility issues.
Guide 1: My Compound is a Free Base and Insoluble in Aqueous Media. How do I prepare a water-soluble hydrochloride salt?
This is often the most effective first-line approach for basic pyrrolo[3,2-d]pyrimidines.
The Rationale: The pyrrolo[3,2-d]pyrimidine nucleus contains several nitrogen atoms, some of which can be sufficiently basic to be protonated by a strong acid like HCl. This converts the neutral, often poorly soluble molecule into a more polar, water-soluble salt.[4]
-
Dissolution of the Free Base: Dissolve your substituted pyrrolo[3,2-d]pyrimidine free base in a suitable dry organic solvent. Anhydrous ethyl acetate or diethyl ether are common choices.[5]
-
Preparation of HCl Solution: Prepare a solution of HCl in a dry organic solvent. A commercially available solution of 2M HCl in diethyl ether or a 4M solution of HCl in dioxane are standard reagents. Alternatively, dry HCl gas can be bubbled through the solvent.[6]
-
Addition of HCl: Slowly add the HCl solution dropwise to the stirred solution of your compound at room temperature or cooled in an ice bath.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.[6]
-
Isolation: Collect the precipitated salt by filtration and wash with a small amount of the anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Drying: Dry the salt under vacuum to remove residual solvent.
-
Solubility Check: Test the solubility of the resulting hydrochloride salt in water or your desired aqueous buffer.
-
No precipitation occurs: The salt may be soluble in the chosen solvent system. Try adding a less polar co-solvent (an "anti-solvent") like hexane to induce precipitation. Alternatively, you can remove the solvent under reduced pressure to obtain the salt as a solid.
-
The resulting salt is oily or gummy: This may be due to the presence of residual water or solvent. Try re-dissolving the gum in a minimal amount of a polar solvent like methanol and then re-precipitating with a non-polar solvent like diethyl ether.
Guide 2: Salt formation was unsuccessful or is not an option. What are my next steps?
If your compound is not basic enough for salt formation, or if the salt form is still not sufficiently soluble, other formulation strategies can be employed.
The Rationale: Many organic solvents are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Polyethylene glycol (PEG), e.g., PEG 400
-
Propylene glycol
Experimental Approach:
-
Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).
-
For your working solution, perform serial dilutions in your aqueous buffer, ensuring the final concentration of the co-solvent is as low as possible (typically <1%, and ideally <0.5% for cell-based assays to avoid toxicity).
Troubleshooting:
-
Precipitation upon dilution: The compound may still not be soluble enough in the final aqueous concentration. Try a different co-solvent or a combination of co-solvents. You can also explore the advanced strategies below.
The Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. Poorly soluble compounds can form inclusion complexes with cyclodextrins, where the hydrophobic part of the molecule is encapsulated in the cavity, and the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the overall solubility of the complex.[7]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Approach:
-
Prepare a stock solution of the cyclodextrin in your aqueous buffer.
-
Add your pyrrolo[3,2-d]pyrimidine compound (as a solid or from a concentrated organic stock) to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex.
-
Determine the concentration of the solubilized compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Troubleshooting:
-
Limited solubility enhancement: The size and shape of your compound may not be optimal for inclusion in the chosen cyclodextrin. Try different types of cyclodextrins (e.g., α-CD, γ-CD, or other derivatives).
Data Summary Table
The following table summarizes the applicability of various solubilization techniques for substituted pyrrolo[3,2-d]pyrimidines.
| Technique | Principle of Action | Suitable For | Key Considerations |
| Salt Formation | Increases polarity and aqueous solubility by protonating a basic functional group. | Compounds with a basic nitrogen atom (pKa > 7). | The resulting salt may have a different pH, which could affect biological assays. |
| Co-solvents | Reduces the polarity of the aqueous medium, allowing for better solvation of hydrophobic compounds. | Most compounds, but the final co-solvent concentration must be controlled. | Potential for co-solvent to affect protein structure or cell viability in biological assays. |
| Cyclodextrins | Encapsulates the hydrophobic compound within a hydrophilic shell, forming a soluble inclusion complex. | Compounds with appropriate size and shape to fit within the cyclodextrin cavity. | Can be expensive and may not be suitable for all administration routes. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can shift the equilibrium towards the more soluble ionized form. | Compounds with acidic or basic functional groups. | The required pH may not be compatible with the experimental conditions or biological system. |
| Solid Dispersions | Dispersing the compound in a polymer matrix at a molecular level can prevent crystallization and enhance dissolution. | A wide range of poorly soluble compounds. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder). |
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What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. (2020-02-03). [Link]
-
How to make a salt of a novel compound?. ResearchGate. (2012-07-25). [Link]
-
Amine and HCl - salt formation reaction. YouTube. (2022-06-06). [Link]
- US20100204470A1 - method for salt preparation.
-
Forming oxalte salts of amines. Sciencemadness.org. (2021-08-26). [Link]
-
Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. PubMed. [Link]
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Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC - NIH. [Link]
-
Abstract 3657: Preclinical evaluation of water-soluble pyrrolo[3,2-d]pyrimidines as single agents with tubulin and multiple receptor tyrosine kinase inhibition and as antitumor agents. ResearchGate. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
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Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. PubMed. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]
-
Abstract 3657: Preclinical evaluation of water-soluble pyrrolo[3,2-d]pyrimidines as single agents with tubulin and multiple rece. ResearchGate. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]
-
Synthesis of substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. (2020-06-05). [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. NIH. (2025-05-22). [Link]
-
Tactics to Improve Solubility. Books. (2021-08-27). [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. [Link]
-
Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH. [Link]
-
Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. [Link]
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SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine and Other Halogenated Pyrrolopyrimidines
For researchers, medicinal chemists, and professionals in drug development, the pyrrolo[3,2-d]pyrimidine scaffold, also known as 9-deazapurine, represents a "privileged" heterocyclic system. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, most notably protein kinases. The strategic introduction of halogens onto this scaffold has emerged as a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine with its chloro and iodo counterparts, supported by experimental data and protocols to aid in your research and development endeavors.
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Foundation for Potent Bioactivity
The pyrrolo[3,2-d]pyrimidine core is a bioisostere of purine, where the N9 nitrogen is replaced by a carbon atom. This modification grants greater metabolic stability and provides a vector for substitution that can be exploited to achieve specific interactions within the ATP-binding pocket of kinases and other enzymes. The inherent biological activity of this scaffold, coupled with its synthetic tractability, makes it a cornerstone in the design of targeted therapeutics.
The Critical Role of C7 Halogenation: A Structure-Activity Relationship (SAR) Perspective
Experimental evidence strongly indicates that the introduction of a halogen atom at the C7 position of the pyrrolo[3,2-d]pyrimidine ring significantly enhances its biological activity, particularly its antiproliferative effects.[1][2][3] The nature of the halogen at this position (Fluorine, Chlorine, Bromine, or Iodine) fine-tunes the compound's electronic and steric properties, thereby influencing its interaction with target proteins.
A general trend observed in structure-activity relationship (SAR) studies is that the antiproliferative potency often follows the order: Iodo > Bromo > Chloro > Fluoro > Hydrogen.[2][4] This trend can be attributed to several factors:
-
Increased Lipophilicity: The larger halogens (I, Br) increase the lipophilicity of the molecule, which can enhance cell membrane permeability and target engagement.
-
Halogen Bonding: The larger, more polarizable halogens like iodine and bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (e.g., oxygen, nitrogen, sulfur) in the active site of a protein. This can lead to a more stable drug-target complex and increased potency.
-
Steric Effects: The size of the halogen can influence the orientation of the molecule within the binding pocket, potentially leading to more favorable interactions with key residues.
Caption: General trend of C7 halogenation on the antiproliferative activity of pyrrolo[3,2-d]pyrimidines.
Comparative Analysis of Halogenated Pyrrolopyrimidines
While direct side-by-side comparative data across a wide range of assays is often limited in published literature, we can synthesize a comparative overview based on available studies.
Physicochemical Properties
The choice of halogen at the C7 position significantly impacts the physicochemical properties of the molecule. These properties, in turn, influence solubility, permeability, and ultimately, bioavailability.
| Property | 7-Chloro | 7-Bromo | 7-Iodo | Rationale for Trend |
| Molecular Weight | Lower | Intermediate | Higher | Increasing atomic mass of the halogen. |
| Lipophilicity (logP) | Increases | Increases Further | Highest Increase | Increasing size and polarizability of the halogen contribute to higher lipophilicity. |
| Polarizability | Lower | Intermediate | Higher | Polarizability increases with the size of the electron cloud of the halogen. |
| Hydrogen Bond Acidity (Pyrrole N-H) | Less Acidic | Moderately Acidic | More Acidic | The electron-withdrawing effect of the halogen increases the acidity of the N-H proton. |
Note: The trends presented are based on general principles of medicinal chemistry. Exact values would require experimental determination.
Biological Performance: A Focus on Antiproliferative Activity
Numerous studies have demonstrated the antiproliferative activity of halogenated pyrrolo[3,2-d]pyrimidines against various cancer cell lines.[2][4][5]
A study by Seley-Radtke et al. highlighted the significant enhancement of potency with the introduction of iodine at the C7 position of a 2,4-dichloro-pyrrolo[3,2-d]pyrimidine scaffold.[2][3] While this study did not include the 7-bromo analog, it demonstrated a marked increase in cytotoxicity for the 7-iodo derivative compared to the non-halogenated parent compound.
In another study, various halogenated pyrrolo[3,2-d]pyrimidine analogues were synthesized and tested, with EC50 values ranging from 0.014 to 14.5 µM in different cancer cell lines.[4][5] This wide range underscores the importance of the specific substitution pattern on the overall activity.
| Compound | Cell Line | IC50/EC50 (µM) | Reference |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | L1210 | 6.0 | [5] |
| 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | L1210 | 0.8 | [2] |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | HeLa | 19 | [5] |
| 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | HeLa | 0.92 | [5] |
| 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | MIA Pa-Ca-2 | Submicromolar | [5] |
Note: The data presented is collated from different studies and should be interpreted with caution due to potential variations in experimental conditions.
The mechanism of action can also be influenced by the nature of the C7 halogen. For instance, the 7-iodo derivative of 2,4-dichloro-pyrrolo[3,2-d]pyrimidine was found to robustly induce apoptosis, whereas the non-iodinated counterpart primarily caused G2/M cell cycle arrest with less evidence of apoptosis.[2][3]
Experimental Protocols
To facilitate your research, we provide the following detailed, step-by-step methodologies for the synthesis and biological evaluation of halogenated pyrrolopyrimidines.
Synthesis of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
This protocol describes a general method for the bromination and subsequent chlorination of the pyrrolo[3,2-d]pyrimidine scaffold.
Caption: General workflow for the synthesis of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Step-by-Step Methodology:
-
Bromination:
-
To a solution of 5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-one.
-
-
Chlorination:
-
Suspend the crude 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (POCl3) (5-10 equivalents).
-
Heat the mixture to reflux for 2-4 hours. The solid should dissolve to form a clear solution.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of halogenated pyrrolopyrimidines against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 50 nL of the diluted compounds to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation (MTT) Assay
This assay is used to determine the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO) to each well.
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
The halogenated pyrrolo[3,2-d]pyrimidines, including the 7-bromo derivative, are a promising class of compounds with significant potential in cancer drug discovery. The strategic placement of different halogens at the C7 position allows for the fine-tuning of their biological activity and physicochemical properties. While the general trend of I > Br > Cl in terms of potency is often observed, the optimal halogen for a specific target will depend on the unique topology and chemical environment of the active site.
Future research in this area should focus on:
-
Direct comparative studies: Head-to-head comparisons of 7-chloro, 7-bromo, and 7-iodo analogs in a broad panel of kinase and cell-based assays are needed to provide a clearer understanding of their relative performance.
-
Kinase selectivity profiling: Comprehensive profiling of these compounds against a large panel of kinases will help to identify their primary targets and potential off-target effects.
-
Optimization of pharmacokinetic properties: Further medicinal chemistry efforts can be directed towards improving the solubility, metabolic stability, and oral bioavailability of these potent compounds. The use of prodrug strategies, such as N5-alkylation, has shown promise in reducing toxicity while maintaining efficacy.[4][5]
By leveraging the insights and protocols provided in this guide, researchers can accelerate their efforts in the design and development of next-generation therapeutics based on the versatile halogenated pyrrolo[3,2-d]pyrimidine scaffold.
References
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Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. ChemMedChem, 2018. [Link]
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7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A Key Heterocyclic Intermediate for Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., 2023. [Link]
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Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed, 2018. [Link]
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Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 2015. [Link]
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Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed, 2015. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 2023. [Link]
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A Tale of Two Isomers: Unlocking the Differential Biological Activity of Pyrrolo[3,2-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine
An In-Depth Guide for Researchers in Medicinal Chemistry and Drug Discovery
The pyrrolopyrimidine scaffold, a fusion of a pyrrole and a pyrimidine ring, represents a privileged structure in medicinal chemistry. Its isomeric forms, particularly pyrrolo[3,2-d]pyrimidine (9-deazapurine) and pyrrolo[2,3-d]pyrimidine (7-deazapurine), serve as the foundation for numerous biologically active compounds. While structurally similar, the seemingly subtle shift in the nitrogen atom's position within the pyrrole ring profoundly influences their interaction with biological targets, leading to distinct pharmacological profiles. This guide provides a comparative analysis of the biological activities of these two key isomers, supported by experimental data and mechanistic insights to inform rational drug design.
The Isomeric Difference: A Structural and Electronic Overview
The core structures of pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine, while both bioisosteres of purines, exhibit different electronic distributions and spatial arrangements of hydrogen bond donors and acceptors. This intrinsic difference dictates their binding orientation and affinity for various enzymatic targets. The pyrrolo[2,3-d]pyrimidine scaffold, in particular, closely mimics adenine, the nitrogenous base of ATP, making it a highly successful framework for developing kinase inhibitors.[1][2]
Figure 1. Core structures of the two key pyrrolopyrimidine isomers.
Comparative Biological Activities
The divergent biological activities of these isomers are most pronounced in their anticancer and kinase inhibition profiles. However, their potential extends to other therapeutic areas as well.
Anticancer and Kinase Inhibitory Activity: A Tale of Potency and Selectivity
Both pyrrolopyrimidine isomers have been extensively explored as anticancer agents, largely due to their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
The pyrrolo[2,3-d]pyrimidine scaffold has arguably achieved greater prominence in this arena. Its structural resemblance to adenine allows it to effectively compete with ATP for the binding site of numerous kinases.[2] This has led to the development of several FDA-approved kinase inhibitors. A notable example is the development of a series of pyrrolo[2,3-d]pyrimidine derivatives as potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key targets in oncology.[1] Some of these derivatives have shown remarkable potency, with IC50 values in the nanomolar range against mutant EGFR.[3]
Conversely, pyrrolo[3,2-d]pyrimidine derivatives have also demonstrated significant potential as kinase inhibitors and anticancer agents. For instance, certain halogenated pyrrolo[3,2-d]pyrimidines have exhibited potent antiproliferative activity against various cancer cell lines.[4] One study directly comparing the two isomers as antitubulin agents found that the pyrrolo[3,2-d]pyrimidine analogs were more potent than their pyrrolo[2,3-d]pyrimidine counterparts.[5] This suggests that for certain targets, the 9-deazapurine scaffold may offer a more favorable binding orientation.
Furthermore, pyrrolo[3,2-d]pyrimidines have been investigated as dual inhibitors of HER2 and EGFR, with some compounds showing potent tumor regressive efficacy in xenograft models.[6] They have also been explored as non-ATP competitive (Type II) inhibitors of Kinase Insert Domain Receptor (KDR), which are effective anticancer agents.[7][8]
| Isomer | Target/Activity | Key Findings | Reference |
| Pyrrolo[2,3-d]pyrimidine | EGFR/VEGFR Kinase Inhibition | Derivatives show high potency and selectivity, particularly against mutant EGFR. | [1][3] |
| Pyrrolo[2,3-d]pyrimidine | Multi-kinase Inhibition | Hybrid compounds with isatin show promising multi-kinase inhibitory effects. | [9] |
| Pyrrolo[3,2-d]pyrimidine | Antitubulin Antitumor Agents | Analogs were more potent than their pyrrolo[2,3-d]pyrimidine regioisomers. | [5] |
| Pyrrolo[3,2-d]pyrimidine | HER2/EGFR Dual Inhibition | Derivatives with bicyclic fused rings showed potent inhibitory activity and in vivo efficacy. | [6] |
| Pyrrolo[3,2-d]pyrimidine | KDR (Type II) Inhibition | Derivatives act as non-ATP competitive inhibitors, a distinct mechanism from many pyrrolo[2,3-d]pyrimidines. | [7][8] |
| Pyrrolo[3,2-d]pyrimidine | Antiproliferative Activity | Halogenated derivatives exhibit low micromolar to sub-micromolar antiproliferative activity. | [4] |
Antiviral and Antimicrobial Activity
The purine-mimicking nature of pyrrolopyrimidines also lends them to the development of antiviral and antimicrobial agents. The pyrrolo[2,3-d]pyrimidine scaffold, in particular, has been a rich source of compounds with such activities.[10] This is exemplified by the natural products tubercidin and toyocamycin, which are 7-deazapurine nucleosides with broad biological activities. Recent research has focused on innovative synthetic strategies to create novel pyrrolo[2,3-d]pyrimidine derivatives with antibacterial, antifungal, and antiviral effects.[11]
While less extensively reported, pyrrolo[3,2-d]pyrimidine derivatives have also been evaluated for their antibacterial properties. One study investigated a series of these compounds against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with some derivatives exhibiting antibacterial activity.[12][13]
Other Therapeutic Areas
The versatility of the pyrrolopyrimidine scaffold extends beyond oncology and infectious diseases. For instance, a series of pyrrolo[3,2-d]pyrimidine derivatives were prepared and evaluated as neuropeptide Y5 receptor antagonists, which have potential as anti-obesity agents.[14][15][16] This highlights the adaptability of this isomer for targets outside the kinase family.
Structure-Activity Relationship (SAR) Insights
The biological activity of both isomers is highly dependent on the nature and position of substituents on the core scaffold.
For pyrrolo[2,3-d]pyrimidines , SAR studies have often focused on modifications at the 4- and 5-positions of the pyrimidine ring and the 7-position of the pyrrole ring to optimize kinase inhibitory activity.[17][18] The introduction of a N-phenylacetamide moiety at the N7 position has been shown to enhance antibacterial efficacy.[19]
In the case of pyrrolo[3,2-d]pyrimidines , SAR studies on Y5 receptor antagonists revealed that substitution at the 2-position of the pyrimidine core was preferred for good activity.[14] For antiproliferative halogenated derivatives, the introduction of iodine at the C7 position significantly enhanced potency, suggesting the importance of a halogen at this position.[4]
Experimental Protocols: A Guide to In Vitro Evaluation
To empirically compare the biological activity of novel pyrrolopyrimidine isomers, standardized in vitro assays are essential. Below are representative protocols for assessing kinase inhibition and cell viability.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the ability of a compound to inhibit a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Principle: The kinase reaction consumes ATP, producing ADP. A proprietary reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is proportional to the initial kinase activity.
Figure 2. Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compounds (e.g., 10 mM in 100% DMSO). Create a serial dilution of the compounds in DMSO.[20]
-
Kinase Reaction:
-
In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compounds or a DMSO control to each well.[20]
-
Add the kinase enzyme to each well and incubate briefly at room temperature to allow for inhibitor binding.[20]
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.[20]
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[20]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.[21]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[22]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).[22]
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used for background subtraction.
-
Conclusion
The pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine isomers, while close structural relatives, offer distinct opportunities for drug discovery. The well-established success of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, particularly in the realm of ATP-competitive kinase inhibitors, is undeniable. However, the 9-deazapurine (pyrrolo[3,2-d]pyrimidine) framework presents compelling and sometimes superior activity against certain targets, as well as the potential for engaging in different binding modes. A thorough understanding of their differential biological activities and the underlying structure-activity relationships is paramount for researchers aiming to rationally design the next generation of potent and selective therapeutics based on the versatile pyrrolopyrimidine core.
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A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[3,2-d]pyrimidine Derivatives
For researchers and professionals in drug development, the pyrrolo[3,2-d]pyrimidine scaffold represents a privileged heterocyclic system with a broad spectrum of biological activities. Its structural resemblance to purine has made it a cornerstone in the design of antagonists and inhibitors for various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrrolo[3,2-d]pyrimidine derivatives, offering insights into their therapeutic potential as kinase inhibitors, neuropeptide Y5 receptor antagonists, and antibacterial agents. We will delve into the nuances of chemical modifications that dictate potency and selectivity, supported by experimental data and detailed protocols.
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Versatile Pharmacophore
The pyrrolo[3,2-d]pyrimidine core is an aromatic bicyclic heterocycle composed of a pyrimidine ring fused to a pyrrole ring. This arrangement provides a unique electronic and steric profile, making it an ideal starting point for the development of targeted therapies. The nitrogen atoms in the pyrimidine ring and the pyrrole ring offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Comparative Analysis of Biological Activities
Kinase Inhibition: Targeting Uncontrolled Cell Proliferation
A significant area of research for pyrrolo[3,2-d]pyrimidine derivatives has been in the development of kinase inhibitors for cancer therapy. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.
Key SAR Insights for Kinase Inhibition:
-
Substitution at the 4-position: The 4-position of the pyrimidine ring is a critical interaction point within the kinase hinge region. Substitution with an amino group is a common feature, with the nature of the substituent on the amine nitrogen significantly influencing potency and selectivity. For instance, in the case of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors, specific phenylurea-containing moieties at this position have been shown to be highly potent.[]
-
Modifications on the Pyrrole Ring (N5 and C6): The pyrrole moiety often extends into the solvent-exposed region of the kinase active site. Substitutions at the N5 and C6 positions can be tailored to enhance interactions with this region and improve pharmacokinetic properties. For example, in a series of antitubulin agents, modifications at the N5 position were found to be crucial for activity.[2]
-
Comparison with Pyrrolo[2,3-d]pyrimidines: The isomeric pyrrolo[2,3-d]pyrimidine scaffold is more extensively studied as a kinase inhibitor.[3][4][5][6][7] Comparing the two scaffolds reveals that both can effectively target kinases like EGFR and VEGFR. The subtle change in the nitrogen position within the pyrrole ring can, however, alter the vector of substitutions and lead to different selectivity profiles.
Table 1: Comparative in vitro activity of selected Pyrrolo[2,3-d]pyrimidine derivatives against cancer cell lines. [8]
| Compound | R2 | IC50 (µM/ml) MDA-MB-468 |
| 8a | H | 2.72 |
| 8h | 4-Cl | 2.17 |
| 8j | 4-F | 2.12 |
| 9h | 4-Cl | 7.24 |
| 9i | 2,4-diCl | 5.79 |
| 9j | 4-F | 4.23 |
| 9m | 4-OCH3 | 2.05 |
| 9n | 3,4,5-triOCH3 | 2.11 |
| 9o | 3,4-diOCH3 | 4.2 |
| Doxorubicin | - | 6.17 |
VEGFR Signaling Pathway
Pyrrolo[3,2-d]pyrimidine derivatives targeting VEGFR interfere with a critical pathway in tumor angiogenesis. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.
Caption: VEGFR2 signaling cascade initiated by VEGF binding.
Neuropeptide Y5 Receptor Antagonism: A Target for Obesity
Neuropeptide Y (NPY) is a potent appetite stimulant, and its effects are partly mediated by the Y5 receptor.[8][9] Pyrrolo[3,2-d]pyrimidine derivatives have been investigated as NPY Y5 receptor antagonists with the potential to treat obesity.[9]
Key SAR Insights for NPY Y5 Receptor Antagonism:
-
Core Structure: The pyrrolo[3,2-d]pyrimidine core itself is a key pharmacophore for Y5 receptor binding.
-
Substitutions on the Core: Modifications at various positions of the heterocyclic core have been explored to optimize binding affinity. For instance, substitution at the 2-position of the pyrrolopyrimidine core was found to be preferable for good activity.[10]
-
Pharmacophore Model: Through iterative synthesis and biological evaluation, a pharmacophore model for the human Y5 receptor has been developed, guiding the design of more potent antagonists.[9]
Neuropeptide Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Its activation by NPY leads to downstream signaling that influences food intake and energy balance.
Caption: Simplified signaling pathway of the Neuropeptide Y5 receptor.
Antibacterial Activity: Combating Pathogenic Bacteria
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. Pyrrolo[3,2-d]pyrimidine derivatives have shown potential in this area, exhibiting activity against various pathogenic bacteria.[11][12][13]
Key SAR Insights for Antibacterial Activity:
-
Substitution Pattern: The antibacterial activity is sensitive to the substitution pattern on the pyrrolo[3,2-d]pyrimidine core. For example, a study evaluating a series of derivatives against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella found that the nature of the substituent significantly impacted the inhibitory effect.[11]
-
Comparison with Standard Antibiotics: While some synthesized compounds exhibited antibacterial activity, their potency was generally lower compared to standard drugs like ciprofloxacin and ceftizoxime.[12] This highlights the need for further optimization of this scaffold for antibacterial applications.
Table 2: Antibacterial Activity of Selected Pyrrolo[3,2-d]pyrimidine Derivatives. [12]
| Compound | Substitution | Inhibition Zone (mm) vs E. coli | MIC (µg/mL) vs E. coli |
| 4b | Methylphenyl | 10 | 250-500 |
| 4e | Hydroxyphenyl | 12 | 250-500 |
| Ciprofloxacin | - | 25 | <1 |
| Ceftizoxime | - | 28 | <1 |
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed methodologies for key experiments.
General Synthesis of 4-Amino-pyrrolo[3,2-d]pyrimidine Derivatives
The synthesis of 4-aminopyrrolo[3,2-d]pyrimidine derivatives often involves the nucleophilic substitution of a 4-chloro-pyrrolo[3,2-d]pyrimidine precursor with a desired amine.
Experimental Workflow
Caption: General workflow for the synthesis of 4-aminopyrrolo[3,2-d]pyrimidines.
Step-by-Step Protocol:
-
To a solution of 4-chloro-pyrrolo[3,2-d]pyrimidine (1 equivalent) in a suitable solvent such as isopropanol or ethanol, add the desired amine (1.1-1.5 equivalents).
-
Add a catalytic amount of a strong acid, for example, a few drops of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to ambient temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro kinase assays.
Step-by-Step Protocol (Example: Radiometric Assay): [14]
-
Prepare a reaction mixture containing the kinase, a specific substrate peptide, and the test compound at various concentrations in a suitable kinase assay buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.
Conclusion and Future Perspectives
The pyrrolo[3,2-d]pyrimidine scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of various biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity, allowing for the optimization of compounds for specific therapeutic applications.
Future research in this area will likely focus on:
-
Exploring new biological targets: The inherent drug-like properties of the pyrrolo[3,2-d]pyrimidine scaffold make it an attractive starting point for screening against a wider range of biological targets.
-
Improving selectivity: For applications such as kinase inhibition, achieving high selectivity is crucial to minimize off-target effects. Further refinement of the SAR will be essential to develop more selective inhibitors.
-
Enhancing pharmacokinetic properties: Optimizing properties such as solubility, metabolic stability, and oral bioavailability will be critical for the successful clinical development of pyrrolo[3,2-d]pyrimidine-based drug candidates.
By leveraging the knowledge gained from comprehensive SAR studies, the scientific community can continue to unlock the full therapeutic potential of this privileged heterocyclic system.
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PubMed Central (PMC). (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. [Link]
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PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]
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PubMed. (2012). A Novel pyrrolo[3, 2-d]pyrimidine Derivative, as a Vascular Endothelial Growth Factor Receptor and Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Shows Potent Antitumor Activity by Suppression of Tumor Angiogenesis. [Link]
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Auctores Online Journals. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. [Link]
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The N5-Position of Pyrrolo[3,2-d]pyrimidines: A Critical Determinant of Biological Activity
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Versatile Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core, a deazapurine isostere of adenine, has long been a privileged scaffold in medicinal chemistry. Its structural similarity to natural purines allows it to interact with a wide array of biological targets, including kinases, polymerases, and other ATP-dependent enzymes.[1] Historically, synthetic efforts have largely concentrated on modifying the C2 and C4 positions of the pyrimidine ring to modulate enzymatic recognition and biological activity. However, recent investigations have shifted focus to the pyrrole moiety, specifically the N5-position, revealing it as a pivotal site for tuning the compound's therapeutic properties. This guide provides a comparative biological evaluation of N5-substituted versus their unsubstituted pyrrolo[3,2-d]pyrimidine counterparts, offering field-proven insights and experimental data to inform future drug discovery efforts.
The Rationale for N5-Substitution: Beyond a Simple Modification
The exploration of the N5-position is driven by the need to overcome challenges associated with early-generation pyrrolo[3,2-d]pyrimidine derivatives, namely issues of toxicity and pharmacokinetic instability.[2][3] The strategic introduction of substituents at the N5-position can significantly alter the molecule's physicochemical properties, influencing its solubility, metabolic stability, and target engagement. As this guide will demonstrate, N5-substitution has been shown to enhance antiproliferative potency, decrease systemic toxicity, and in some cases, impart a prodrug-like character, thereby improving the overall therapeutic index.[2][3]
Comparative Analysis of Biological Activity
The most profound impact of N5-substitution has been observed in the realm of oncology. Comparative studies against various cancer cell lines consistently demonstrate that N5-substituted analogs exhibit superior performance over the parent unsubstituted compounds.
Antiproliferative Activity: A Quantitative Comparison
Experimental data from multiple studies highlight a significant increase in cytotoxic potency with the addition of N5-substituents. For instance, a study focusing on halogenated pyrrolo[3,2-d]pyrimidines found that N5-substitution could enhance the activity against the CCRF-CEM leukemia cell line by up to 7-fold compared to the unsubstituted parent compound.[1][4] This enhancement is not universal across all cell lines, suggesting that N5-substitution can also introduce a degree of selectivity.
| Compound Type | N5-Substituent | Cell Line | EC50 (µM) | Fold Improvement (vs. Unsubstituted) | Reference |
| Unsubstituted Parent | - | CCRF-CEM | ~5.8 | - | [1] |
| N5-Substituted | Sulfonamide derivative | CCRF-CEM | ~0.83 | ~7 | [1] |
| Unsubstituted Parent | - | Various | 14.5 - 0.014 | - | [2][3] |
| N5-Substituted | Alkyl groups | Various | 7.3 - 0.83 | Variable | [2][3] |
Table 1: Comparison of in vitro antiproliferative activity (EC50) of N5-substituted vs. unsubstituted pyrrolo[3,2-d]pyrimidines.
Toxicity Profile: A Key Therapeutic Advantage
A critical finding is that increased potency does not necessarily correlate with increased toxicity. In fact, N5-substitution has been effectively employed as a strategy to mitigate the toxicity of the pyrrolo[3,2-d]pyrimidine scaffold.[2][3] In vivo studies in murine models have shown a significant increase in the maximum tolerated dose (MTD) for N5-alkyl substituted compounds compared to their unsubstituted precursors.
| Compound Type | Maximum Tolerated Dose (MTD) in mice | Reference |
| Unsubstituted Parent | 5 - 10 mg/kg | [2][3] |
| N5-Substituted | 40 mg/kg | [2][3] |
Table 2: Comparison of in vivo toxicity (MTD) of N5-substituted vs. unsubstituted pyrrolo[3,2-d]pyrimidines.
This decreased toxicity, coupled with comparable or enhanced activity, points towards a significantly improved therapeutic window for N5-substituted derivatives.[2][3]
Unraveling the Mechanism of Action
The precise mechanism by which N5-substitution enhances the biological profile of pyrrolo[3,2-d]pyrimidines is an area of active investigation. Two prominent hypotheses have emerged from comparative studies: modulation of DNA interaction and alteration of kinase inhibition profiles.
DNA Damage and Alkylation
Several studies suggest that halogenated pyrrolo[3,2-d]pyrimidines exert their antiproliferative effects by acting as DNA alkylating agents or groove binders.[1][4] The COMPARE algorithm analysis of NCI-60 screening data for N5-substituted compounds shows a strong correlation with known DNA damaging agents.[1][4] It is hypothesized that the N5-substituent can fine-tune the electronic properties of the heterocyclic core, thereby modulating its reactivity towards DNA.
Caption: Proposed mechanism of action for N5-substituted pyrrolo[3,2-d]pyrimidines.
Kinase Inhibition
The broader pyrrolopyrimidine class is well-established for its kinase inhibitory activity, largely due to its structural mimicry of the ATP purine ring.[5][6] While direct comparative kinase screening data for N5-substituted versus unsubstituted pyrrolo[3,2-d]pyrimidines is emerging, it is a logical extension that N5-substituents could modulate the binding affinity and selectivity for various kinase targets. The N5-position projects into a region of the ATP-binding pocket that can be exploited to achieve selectivity among different kinases.
Caption: General signaling pathway illustrating kinase inhibition by ATP-competitive compounds.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key biological evaluations are provided below.
Protocol 1: NCI-60 Human Tumor Cell Line Screen
This protocol outlines the methodology for assessing the antiproliferative activity of test compounds against the NCI-60 panel, a set of 60 diverse human cancer cell lines.
A. Cell Culture and Plating:
-
Maintain the 60 human tumor cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[3]
-
Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.[3]
-
Incubate the plates at 37°C, 5% CO₂, 95% air, and 100% relative humidity for 24 hours before adding the test compounds.[3]
B. Compound Preparation and Addition:
-
Solubilize test compounds in dimethyl sulfoxide (DMSO) at 400 times the desired final maximum test concentration.[3]
-
For the initial single-dose screen, add the compound to the plates at a final concentration of 10⁻⁵ M.[3]
-
For compounds showing significant activity, perform a five-dose screen at five 10-fold dilutions.
-
Incubate the plates for an additional 48 hours.[7]
C. Sulforhodamine B (SRB) Assay for Cell Viability:
-
Terminate the assay by fixing the cells with cold trichloroacetic acid (TCA).
-
Wash the plates five times with tap water and allow them to air dry.[3]
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.[3]
-
Remove unbound dye by washing five times with 1% acetic acid and air dry the plates.[3]
-
Solubilize the bound stain with 10 mM trizma base.
-
Read the absorbance on an automated plate reader at a wavelength of 515 nm.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the IC50 value of a compound against a purified kinase.
A. Reagent Preparation:
-
Reagents: Purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT), test compound in DMSO, and a luminescence-based kinase assay kit (e.g., ADP-Glo™).[2]
B. Assay Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well white plate.[2]
-
Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.[2]
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be near the Km for the specific kinase.[2]
-
Incubate the plate at room temperature for 1 hour.[2]
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the luminescence-based assay kit.[2]
C. Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The evidence strongly supports the N5-position of the pyrrolo[3,2-d]pyrimidine scaffold as a critical locus for molecular modification. Substitution at this site offers a robust strategy to enhance antiproliferative potency while concurrently decreasing systemic toxicity, thereby widening the therapeutic window. The potential for N5-substituted analogs to act as prodrugs further adds to their appeal. Future research should focus on elucidating the specific kinase profiles of these compounds and exploring a wider range of N5-substituents to refine structure-activity relationships. A deeper understanding of how these substitutions influence DNA interaction and kinase binding will be paramount in designing the next generation of highly potent and selective pyrrolo[3,2-d]pyrimidine-based therapeutics.
References
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Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. MDPI. [Link]
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Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC - NIH. [Link]
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Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed. [Link]
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Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. NIH. [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
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Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. OUCI. [Link]
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Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores | Journals. [Link]
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Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. PubMed Central. [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science. [Link]
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A Comparative Guide to the Definitive Structural Confirmation of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine Derivatives
For researchers and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which successful therapeutic design is built. The 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocycle, forming the core of numerous compounds with significant biological activity, including potent inhibitors of enzymes like purine nucleoside phosphorylase.[1] However, the synthesis of these derivatives can often lead to regioisomers or complex stereoisomers whose precise atomic arrangement cannot be ambiguously resolved by standard spectroscopic methods alone.
This guide provides an in-depth comparison of analytical techniques for the structural confirmation of these critical molecules, establishing single-crystal X-ray crystallography as the gold-standard methodology. We will explore the causality behind the experimental choices in crystallography, contrast its capabilities with alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide a detailed, self-validating protocol for obtaining a definitive crystal structure.
The Gold Standard: Single-Crystal X-ray Crystallography
For absolute structural proof, no technique is more powerful or definitive than single-crystal X-ray diffraction.[2][3] It provides a precise three-dimensional map of electron density within a crystal, allowing for the unambiguous determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry.[4] This is particularly crucial for pyrrolo[3,2-d]pyrimidine derivatives, where tautomerism and the exact positioning of substituents can profoundly impact biological function. Unlike other methods that provide information on connectivity or structure in solution, crystallography offers a static, high-resolution snapshot of the molecule in the solid state, resolving any structural ambiguities.[5]
The Crystallographic Workflow: From Powder to Publication
The journey to a crystal structure is a multi-step process that demands precision at every stage. The success of the entire experiment hinges on the initial step: growing a high-quality single crystal.
Caption: The workflow for single-crystal X-ray crystallography.
Comparison of Structural Elucidation Techniques
While X-ray crystallography provides the ultimate answer, it is not always the first or most accessible technique employed. NMR and MS are workhorse methods in synthetic chemistry, each offering unique and complementary information. The choice of technique is dictated by the specific question being asked.
Caption: Decision guide for selecting a structural analysis method.
Quantitative Comparison
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Unambiguous 3D atomic arrangement, bond lengths/angles, absolute configuration.[3] | Atomic connectivity, solution-state conformation, molecular dynamics.[6][7] | Molecular weight, elemental formula (HRMS), fragmentation patterns.[8][9] |
| Sample State | Single Crystal | Solution | Gas phase (after ionization) |
| Sample Purity | Very high purity required for good crystal growth.[10] | High purity preferred to avoid signal overlap. | Purity is important, but can be coupled with separation techniques (LC-MS, GC-MS).[11] |
| Destructive? | No (sample can often be recovered) | No | Yes |
| Key Limitation | Requires diffraction-quality single crystals, which can be difficult to grow.[5] | Can be ambiguous for complex stereoisomers or regioisomers; limited by molecular size for full assignment.[12] | Provides no information on 3D spatial arrangement or stereochemistry. |
| Causality | Provides a direct visualization of the atomic framework, leaving no room for misinterpretation of isomerism. | Infers structure through nuclear spin interactions (J-couplings, NOEs), which can sometimes be consistent with more than one isomer.[13] | Measures mass-to-charge ratio, confirming elemental composition but not the arrangement of atoms in space. |
Experimental Protocol: X-ray Structure Determination of a this compound Derivative
This protocol is a self-validating system, with checkpoints to ensure data quality throughout the process.
Part 1: Crystal Growth (The Art and Science)
The success of the entire analysis depends on obtaining a single, well-ordered crystal, typically >0.1 mm in all dimensions, free from cracks or twinning.[14]
Causality: A well-ordered crystal lattice is required to act as a three-dimensional diffraction grating for the X-rays, producing sharp, measurable reflections according to Bragg's Law.[3]
1. Material Purification:
- Action: Purify the synthesized this compound derivative to >98% purity using column chromatography or recrystallization.
- Justification: Impurities disrupt the crystal lattice, preventing the formation of single crystals or leading to poor diffraction quality.[10]
2. Solvent Screening:
- Action: Test the solubility of a small amount of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, THF, hexane).
- Justification: The ideal crystallizing solvent is one in which the compound is moderately soluble. Too high solubility leads to small crystals, while too low solubility prevents dissolution.[10][15]
3. Crystallization Method Selection (Choose one):
- A) Slow Evaporation:
- Protocol: Prepare a nearly saturated solution in a suitable solvent in a clean vial. Cover the vial with a cap containing a pinhole or use parafilm with a few needle punctures. Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[16][17]
- Causality: The slow removal of solvent gradually increases the solute concentration beyond its saturation point, promoting slow, ordered crystal growth rather than rapid precipitation.
- B) Vapor Diffusion:
- Protocol: In a small, open vial, dissolve the compound in a minimal amount of a relatively non-volatile solvent (e.g., THF, Toluene). Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane).[17]
- Causality: The volatile anti-solvent slowly diffuses into the solvent, reducing the compound's solubility and inducing crystallization in a highly controlled manner. This is often the most successful method.[17]
- C) Slow Cooling:
- Protocol: Prepare a saturated solution at an elevated temperature. Insulate the container (e.g., in a dewar) and allow it to cool slowly to room temperature, or subsequently to 4°C or -20°C.
- Causality: Solubility typically decreases with temperature. Slow cooling prevents thermal shock and rapid precipitation, allowing for the formation of larger, more ordered crystals.[15]
Part 2: Data Collection and Processing
1. Crystal Selection and Mounting:
- Action: Under a microscope, select a crystal with sharp edges and no visible defects. Using a micromanipulator, pick up the crystal with a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K).[18]
- Justification: Flash-cooling vitrifies the residual solvent and minimizes thermal motion of the atoms, leading to higher quality diffraction data.[18]
2. Data Collection:
- Action: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[14]
- Justification: Collecting a complete dataset with high redundancy is crucial for accurate structure determination and for correctly assigning the space group.[19]
3. Data Processing:
- Action: Use software (e.g., CrysAlisPro, SAINT) to integrate the raw diffraction images, which locates and measures the intensity of each reflection. Scale and merge the data to correct for experimental variations like beam intensity fluctuations or crystal decay.[19]
- Justification: This step produces a single file of unique reflections (hkl) with their corresponding intensities and standard uncertainties, which is the input for structure solution.
Part 3: Structure Solution and Refinement
1. Structure Solution:
- Action: Solve the "phase problem" using direct methods or Patterson methods (e.g., with SHELXT). This will generate an initial electron density map and a preliminary atomic model.[18][20]
- Causality: The diffraction experiment measures the intensities (related to amplitude) of the scattered X-rays, but not their phases. Structure solution methods are computational algorithms that estimate these missing phases to reconstruct the electron density.[20]
2. Structure Refinement:
- Action: Use a program like SHELXL or Olex2 to refine the initial model.[4] This is an iterative process of adjusting atomic positions, assigning atom types (e.g., C, N, Br), and modeling atomic vibrations (anisotropic displacement parameters) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[18][21]
- Justification: Refinement minimizes the difference between the observed and calculated structure factors, resulting in the most accurate and chemically sensible model of the molecule.
3. Validation:
- Action: Check the final model for chemical reasonability (bond lengths, angles) and analyze refinement statistics. Key indicators of a good structure include a low R1 value (typically < 0.05) and a Goodness-of-Fit (GooF) value close to 1.0. Generate a final crystallographic information file (CIF).
- Justification: This final check ensures the structural model is not only statistically sound but also chemically plausible, confirming the integrity of the result.
Conclusion
For this compound derivatives, where subtle structural differences can have profound biological consequences, relying solely on spectroscopic data can introduce an element of risk. While NMR and MS are indispensable for routine characterization and confirming connectivity, they cannot provide the definitive, unambiguous three-dimensional structure. Single-crystal X-ray crystallography stands alone as the ultimate arbiter of molecular truth. The investment in growing a suitable crystal is repaid with a level of structural certainty that accelerates drug development programs and provides an unshakeable foundation for further research. The resulting crystal structures can be deposited in public repositories like the Cambridge Structural Database (CSD), contributing to the collective knowledge of the scientific community.[22][23]
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In Vivo Validation of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine Antitumor Efficacy: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo validation of the antitumor efficacy of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine, a member of the promising class of halogenated pyrrolopyrimidines. Drawing on current preclinical data, this document compares its potential efficacy with established anticancer agents and offers detailed experimental protocols to empower researchers in designing robust in vivo studies. Our focus is on providing a scientifically rigorous framework for evaluating this compound's therapeutic potential, grounded in established methodologies and an understanding of its putative mechanisms of action.
Introduction: The Therapeutic Potential of Halogenated Pyrrolo[3,2-d]pyrimidines
The pyrrolo[3,2-d]pyrimidine scaffold, a deazapurine analog, has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1] The introduction of halogens, such as bromine, to this scaffold has been shown to enhance antiproliferative activity against a range of cancer cell lines.[2][3] These compounds are hypothesized to exert their anticancer effects through multiple mechanisms, including the induction of cell cycle arrest at the G2/M phase and potential modulation of critical signaling pathways involved in cell proliferation and survival.[2][4] Some pyrrolo[3,2-d]pyrimidine derivatives have also been identified as inhibitors of one-carbon metabolism, a key pathway for nucleotide biosynthesis in cancer cells.[5][6][7]
This compound and its analogs represent a compelling new avenue for anticancer drug discovery. Their potential to overcome the limitations of existing therapies, such as toxicity and resistance, warrants thorough preclinical evaluation. This guide will provide the necessary context and methodologies for such an investigation.
Comparative Landscape: Benchmarking Against a Crowded Field
To establish the therapeutic niche of this compound, its in vivo performance must be benchmarked against both standard-of-care chemotherapeutics and other targeted agents. The choice of comparator drugs will be dictated by the cancer type under investigation. Based on the in vitro activity of related compounds, triple-negative breast cancer (TNBC) and pancreatic cancer are promising indications.[2][5][7]
| Compound Class | Mechanism of Action | Examples | Potential for Comparison |
| Halogenated Pyrrolo[3,2-d]pyrimidines | G2/M cell cycle arrest, potential DNA damage, kinase inhibition, one-carbon metabolism inhibition.[2][4][5] | This compound, AGF347 | The subject of this guide, offering a potentially multi-targeted approach. |
| Standard Chemotherapy | DNA damaging agents, antimetabolites. | Doxorubicin, Gemcitabine, 5-Fluorouracil.[8][9] | Established efficacy but often associated with significant toxicity. Provides a baseline for therapeutic improvement. |
| Kinase Inhibitors | Target specific kinases involved in cell signaling pathways (e.g., EGFR, VEGFR, CDK4/6).[10][11] | Sunitinib, Ribociclib, Erlotinib, Sorafenib.[11] | Highly targeted, but resistance can develop. A key class of modern anticancer drugs. |
| Antifolates | Inhibit one-carbon metabolism, crucial for nucleotide synthesis. | Pemetrexed.[5] | Relevant for comparison if this compound is confirmed to significantly impact this pathway. |
Putative Mechanisms of Action: A Deeper Dive
The antitumor activity of halogenated pyrrolo[3,2-d]pyrimidines is believed to stem from their ability to disrupt fundamental cellular processes. Two key putative mechanisms are G2/M cell cycle arrest and the induction of a DNA damage response.
G2/M Cell Cycle Arrest
Many cytotoxic agents, including some halogenated pyrrolo[3,2-d]pyrimidines, induce cell death by preventing cancer cells from progressing through the G2 phase into mitosis (M phase).[2][4] This arrest is often triggered by cellular stress, such as DNA damage, and is regulated by a complex signaling network.
Caption: Workflow for a subcutaneous xenograft study.
Detailed Protocol:
-
Cell Line Selection and Culture:
-
Select a relevant human cancer cell line with known sensitivity to halogenated pyrrolo[3,2-d]pyrimidines (e.g., MDA-MB-231 for TNBC, MIA PaCa-2 for pancreatic cancer).
-
Culture cells in appropriate media and conditions to ensure they are in the logarithmic growth phase for implantation.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent rejection of human tumor cells.
-
Acclimatize animals to the facility for at least one week before the start of the experiment.
-
-
Cell Implantation:
-
Harvest and wash cultured cancer cells, then resuspend in a sterile, serum-free medium or PBS at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per injection).
-
A 1:1 mixture with Matrigel can enhance tumor take rate and growth.
-
Inject the cell suspension (usually 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Administer this compound and comparator drugs via the appropriate route (e.g., intraperitoneal, oral gavage) and schedule. A vehicle control group is essential.
-
-
Data Collection and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include tumor regression and survival.
-
Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study.
-
Collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Orthotopic Xenograft Model
This model involves implanting tumor cells into the organ of origin, providing a more clinically relevant microenvironment for tumor growth and metastasis. This is particularly relevant for cancers like pancreatic cancer.
Experimental Workflow:
Caption: Workflow for an orthotopic xenograft study.
Detailed Protocol (Pancreatic Cancer Example):
-
Cell Preparation:
-
Prepare pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) as described for the subcutaneous model.
-
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the abdominal wall to expose the pancreas.
-
Inject a small volume (e.g., 20-50 µL) of the cell suspension directly into the pancreas.
-
Suture the abdominal wall and skin.
-
Provide appropriate post-operative care, including analgesics.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using non-invasive imaging techniques such as high-frequency ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
-
Treatment and Endpoint Analysis:
-
Initiate treatment when tumors are established.
-
In addition to primary tumor growth, monitor for metastasis to distant organs (e.g., liver, lung).
-
At the end of the study, collect the primary tumor and metastatic tissues for histological and molecular analysis.
-
Data Presentation and Interpretation
Table 1: Example In Vivo Efficacy Data Summary
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 150 | - | +5 |
| This compound | 10 mg/kg, daily | 500 ± 75 | 67 | -2 |
| Gemcitabine | 100 mg/kg, twice weekly | 600 ± 90 | 60 | -8 |
Conclusion and Future Directions
The in vivo validation of this compound's antitumor efficacy is a critical step in its development as a potential cancer therapeutic. The protocols and comparative framework provided in this guide are designed to facilitate rigorous and reproducible preclinical studies. Future research should focus on elucidating the precise molecular targets of this compound class, exploring its efficacy in combination with other agents, and further optimizing its pharmacokinetic and safety profiles. Through a systematic and scientifically sound approach, the full therapeutic potential of halogenated pyrrolo[3,2-d]pyrimidines can be realized.
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Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. (2018). National Institutes of Health. [Link]
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Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. (2015). PubMed. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]
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Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. (2019). PubMed. [Link]
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Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor. (2019). SciSpace. [Link]
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Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. (2015). National Institutes of Health. [Link]
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Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. (2019). National Institutes of Health. [Link]
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Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. (2018). PubMed. [Link]
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7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. (2011). National Institutes of Health. [Link]
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Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. (2019). Princeton University. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). National Institutes of Health. [Link]
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Induced cell cycle arrest at G2/M phase. a Representative flow... (2022). ResearchGate. [Link]
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Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. (2022). National Institutes of Health. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central. [Link]
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Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. (2021). Frontiers. [Link]
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GADD45-induced cell cycle G2-M arrest associates with altered subcellular distribution of cyclin B1 and is independent of p38 kinase activity. (2000). PubMed. [Link]
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Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells. (2019). MDPI. [Link]
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Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020). Journal of Applied Pharmaceutical Science. [Link]
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The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. (2017). National Institutes of Health. [Link]
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Design, Synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells. (2025). ResearchGate. [Link]
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In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. (2019). National Institutes of Health. [Link]
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Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). Panduranga Mudgal. [Link]
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A Comparative Guide to the Cytotoxicity of Pyrrolo[3,2-d]pyrimidines and Thienopyrimidines
Introduction: The Pursuit of Potent Anticancer Scaffolds
In the landscape of medicinal chemistry and oncology drug development, heterocyclic compounds are a cornerstone for designing novel therapeutic agents. Among these, fused pyrimidine systems have garnered immense interest due to their structural resemblance to endogenous purines, the building blocks of DNA and RNA. This mimicry allows them to function as potent antimetabolites or as ATP-competitive inhibitors of key cellular enzymes, particularly protein kinases.
This guide provides an in-depth, objective comparison of the cytotoxic profiles of two prominent classes of fused pyrimidines: pyrrolo[3,2-d]pyrimidines and thienopyrimidines . Both scaffolds have served as the foundation for numerous potent anticancer agents, some of which have advanced to clinical trials.[1] We will dissect their cytotoxic performance using experimental data, explore their underlying mechanisms of action, detail established structure-activity relationships (SAR), and provide a validated protocol for assessing their efficacy in a laboratory setting. This analysis is designed to arm researchers, scientists, and drug development professionals with the critical insights needed to select and optimize these scaffolds for next-generation cancer therapeutics.
Chapter 1: Core Chemical Architectures
At a fundamental level, the two scaffolds differ by the nature of the five-membered ring fused to the pyrimidine core. Pyrrolo[3,2-d]pyrimidines feature a pyrrole ring (containing a nitrogen atom), whereas thienopyrimidines incorporate a thiophene ring (containing a sulfur atom). This seemingly subtle isosteric replacement of a nitrogen for a sulfur atom profoundly influences the molecule's electronics, planarity, hydrogen bonding capacity, and metabolic stability, which in turn dictates its biological activity.
Chapter 2: A Head-to-Head Comparison of Cytotoxic Potency
The ultimate measure of an anticancer compound's potential is its ability to inhibit the growth of and kill cancer cells, a property quantified by the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. The following table summarizes experimental data from various studies, comparing the cytotoxic activity of derivatives from both classes against a panel of human cancer cell lines.
| Compound Class | Derivative/Study Focus | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thienopyrimidine | Thiosemicarbazide deriv. (5d) | HCT-116 (Colon) | <38 | [2] |
| Thienopyrimidine | Thiosemicarbazide deriv. (5d) | PC-3 (Prostate) | <38 | [2] |
| Thienopyrimidine | Triazolopyrimidine (10e) | MCF-7 (Breast) | 14.5 | [3] |
| Thienopyrimidine | Triazolopyrimidine (10b) | MCF-7 (Breast) | 19.4 | [3] |
| Thienopyrimidine | Sulfonamide deriv. (14) | MCF-7 (Breast) | 22.12 | [4] |
| Thienopyrimidine | Lead compound (6j) | HCT-116 (Colon) | 0.6 - 1.2 | [5] |
| Thienopyrimidine | Lead compound (6j) | A2780 (Ovarian) | 0.6 - 1.2 | [5] |
| Thienopyrimidine | VEGFR-2 Inhibitor (6b) | MDA-MB-231 (Breast) | 5.91 | [6] |
| Pyrrolo[2,3-d]pyrimidine | Urea moiety deriv. (10a) | PC3 (Prostate) | 0.19 | [7] |
| Pyrrolo[2,3-d]pyrimidine | Urea moiety deriv. (10b) | MCF-7 (Breast) | 1.66 | [7] |
| Pyrrolo[2,3-d]pyrimidine | Urea moiety deriv. (9e) | A549 (Lung) | 4.55 | [7] |
| Pyrrolo[2,3-d]pyrimidine | Tricyclic deriv. (8g) | HT-29 (Colon) | 4.01 | [8] |
| Pyrrolo[2,3-d]pyrimidine | Endoperoxide hybrid (E2) | T47D (Breast) | 0.42 | [9] |
| Pyrrolo[3,2-d]pyrimidine | 2,4-dichloro deriv. (1) | MDA-MB-231 (Breast) | 6.0 | [10] |
| Pyrrolo[3,2-d]pyrimidine | 7-iodo deriv. (2) | MDA-MB-231 (Breast) | 0.51 | [10] |
Expert Analysis: The data reveals that both scaffolds can be decorated with substituents to produce compounds with potent cytotoxic effects, often in the low micromolar to nanomolar range.
-
Thienopyrimidines have been extensively developed as kinase inhibitors, with numerous derivatives showing high potency against colon, breast, and ovarian cancer cell lines.[3][5] Their structural similarity to known kinase inhibitors like Gefitinib has made them an attractive starting point for inhibitor design.[2][4]
-
Pyrrolopyrimidines , particularly the pyrrolo[2,3-d]pyrimidine isomer (also known as 7-deazapurine), have yielded exceptionally potent compounds, with some derivatives reaching IC₅₀ values below 0.5 µM.[7][9]
-
A crucial finding comes from a direct comparison of regioisomers, which demonstrated that pyrrolo[3,2-d]pyrimidine analogs were more potent than their pyrrolo[2,3-d]pyrimidine counterparts when developed as antitubulin agents.[11] This highlights that the specific arrangement of the fused rings is a critical determinant of biological activity for certain mechanisms of action.
Chapter 3: Unraveling the Mechanisms of Cytotoxicity
The cytotoxic effects of these compounds are not arbitrary; they stem from precise interactions with critical cellular machinery. Both scaffolds predominantly function as inhibitors of protein kinases, which are central regulators of cell growth, proliferation, and survival.
Common Mechanism: Kinase Inhibition Many derivatives from both classes are designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that drives cancer cell proliferation. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are common targets for both classes.[12][13][14][15]
Divergent Mechanisms: While kinase inhibition is a shared trait, the versatility of these scaffolds has led to the discovery of distinct mechanisms:
-
Thienopyrimidines: Beyond kinase inhibition, certain derivatives have been shown to induce cell death through multiple pathways simultaneously, including the generation of reactive oxygen species (oxidative stress), apoptosis (programmed cell death), and mitotic catastrophe.[5]
-
Pyrrolo[3,2-d]pyrimidines: This class has yielded potent antitubulin agents that bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[11] Furthermore, other derivatives have been engineered to target one-carbon metabolism by inhibiting enzymes like serine hydroxymethyltransferase (SHMT), cutting off the supply of building blocks needed for rapid cell division.[16]
Chapter 4: Structure-Activity Relationships (SAR)
Optimizing a lead compound requires a deep understanding of its SAR—how specific chemical modifications to the core scaffold impact its biological activity.
Key SAR Insights for Thienopyrimidines:
-
The thienopyrimidine core is often treated as a bioisostere of the quinazoline ring found in many approved kinase inhibitors.[2]
-
Adding moieties like sulfonamides or fusing additional heterocyclic rings, such as a 1,2,4-triazole, can significantly enhance cytotoxic potency against cancer cell lines.[3][4]
-
The nature of the substituent at the 4-position of the pyrimidine ring is critical for targeting specific kinases like EGFR and VEGFR-2.[13][17]
Key SAR Insights for Pyrrolopyrimidines:
-
Halogenation: The introduction of halogens can dramatically increase potency. In one study, adding an iodine atom at the C7 position of a pyrrolo[3,2-d]pyrimidine scaffold increased its cytotoxic potency by more than 10-fold against MDA-MB-231 breast cancer cells.[10]
-
Urea Moieties: The incorporation of aryl urea side chains, similar to those in the multi-kinase inhibitor Sorafenib, has produced pyrrolo[2,3-d]pyrimidine derivatives with potent, single-digit micromolar and even nanomolar activity.[7]
-
Regioisomerism: As previously noted, the switch from a pyrrolo[2,3-d]pyrimidine to a pyrrolo[3,2-d]pyrimidine core resulted in a more potent class of antitubulin agents, underscoring the importance of the core ring fusion geometry.[11]
Chapter 5: A Validated Protocol for Cytotoxicity Assessment
To ensure trustworthy and reproducible results, a standardized protocol for assessing cytotoxicity is essential. The MTT assay is a reliable, colorimetric method widely used to measure cell viability and is cited in the development of many of the compounds discussed herein.[7][18][19]
Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay quantifies cell viability based on the metabolic activity of the cell. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into an insoluble purple formazan crystal. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Action: Plate cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Causality: This density ensures cells are in a logarithmic growth phase during the experiment and provides a sufficient signal for detection. An overnight incubation allows cells to adhere firmly to the plate, preventing cell loss during subsequent steps.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the pyrrolopyrimidine or thienopyrimidine compounds in appropriate cell culture media. Remove the old media from the cells and add the media containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls, and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Causality: A serial dilution series is critical for generating a dose-response curve, from which the IC₅₀ value can be accurately determined. Controls are essential to validate that the observed effects are due to the compound and not the solvent or other artifacts.
-
-
Incubation:
-
Action: Incubate the plate for a period of 48 to 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Causality: This duration is typically sufficient for several cell doubling times and allows the compound to exert its antiproliferative or cytotoxic effects.
-
-
MTT Addition & Incubation:
-
Action: Add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Causality: Only viable cells with active mitochondria can reduce the MTT to formazan. This step is the core of the viability measurement. The incubation allows for sufficient accumulation of the purple crystals.
-
-
Formazan Solubilization:
-
Action: Carefully remove the MTT-containing media and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an acidified isopropanol solution, to each well. Agitate the plate gently to ensure complete dissolution of the formazan crystals.
-
Causality: The formazan crystals are insoluble in aqueous media. A solubilizing agent is required to release the colored product into the solution for spectrophotometric quantification.
-
-
Data Acquisition & Analysis:
-
Action: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Causality: The absorbance is directly proportional to the amount of formazan, and thus to the number of viable cells. By plotting absorbance (or % viability relative to the vehicle control) against the log of the compound concentration, a sigmoidal dose-response curve can be generated to calculate the IC₅₀ value.
-
Conclusion and Future Outlook
This guide has established that both pyrrolo[3,2-d]pyrimidines and thienopyrimidines are privileged scaffolds of immense value in the development of cytotoxic agents.
-
Thienopyrimidines have been extensively validated as bioisosteres for quinazolines, leading to a wealth of potent kinase inhibitors targeting well-known oncogenic drivers like EGFR and VEGFR-2. Their development path is often clear and builds upon decades of kinase inhibitor research.
-
Pyrrolopyrimidines demonstrate remarkable versatility. While also effective as kinase inhibitors, they have given rise to compounds with distinct and highly potent alternative mechanisms, such as microtubule disruption and metabolic inhibition. The finding that the pyrrolo[3,2-d] regioisomer confers superior potency in some contexts opens new avenues for rational design.[11]
The choice between these scaffolds is not a matter of inherent superiority but one of strategic alignment with the desired therapeutic goal. For projects targeting established kinases, the deep body of literature on thienopyrimidines provides a robust foundation. For programs seeking novel mechanisms of action or aiming to overcome resistance to traditional kinase inhibitors, the chemical diversity and proven potency of the pyrrolopyrimidine scaffold offer exciting opportunities.
Future research will likely focus on enhancing the selectivity of these compounds to minimize off-target effects and on developing novel hybrids, such as the pyrrolopyrimidine-endoperoxide molecules that induce protein degradation, pushing beyond simple inhibition toward eliminating oncogenic proteins entirely.[9]
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Wang, Y., et al. (2023). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry, 21(42), 8565-8570. [Link]
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A Comparative Guide to the Synergistic Potential of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine with Conventional Antibiotics
Introduction
The rise of multidrug-resistant (MDR) bacteria is a paramount global health challenge, necessitating innovative therapeutic strategies.[1] One promising approach is the use of combination therapies that pair existing antibiotics with novel compounds that can potentiate their effects.[2][3] This guide provides a comprehensive framework for investigating the synergistic potential of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine, a synthetic heterocyclic compound, with a panel of established antibiotics against clinically relevant bacterial strains.
Pyrrolo[3,2-d]pyrimidine derivatives have garnered interest for their diverse biological activities, often acting as analogues of biogenic purines.[4][5] While some have been explored for anticancer or kinase inhibitory activities, their role as antibiotic adjuvants is less understood.[6][7] This guide is designed for researchers in drug development and microbiology, offering a structured, in-depth comparison of experimental workflows to rigorously evaluate and quantify antibiotic synergy.
Our investigation is grounded in a key hypothesis: This compound acts as a resistance-modifying agent, potentially by disrupting common bacterial defense mechanisms such as enzymatic inactivation of drugs or active efflux pumps. [8][9][10] By elucidating its synergistic profile, we can identify promising antibiotic pairings that may lead to more effective treatments for resistant infections.
Phase 1: High-Throughput Screening for Synergistic Interactions via Checkerboard Assay
The initial phase of investigation aims to rapidly screen for synergistic, additive, indifferent, or antagonistic interactions between this compound (referred to as "Compound X" for brevity) and a broad range of antibiotics. The checkerboard microdilution assay is the gold standard for this purpose due to its efficiency and systematic evaluation of multiple concentration combinations.[11][12][13]
Causality of Experimental Choice
The checkerboard method is selected for its ability to provide a quantitative measure of interaction, the Fractional Inhibitory Concentration (FIC) index.[14][15] This index compares the antimicrobial activity of the drugs in combination versus their individual activities, allowing for a clear and standardized classification of the interaction.[11] This high-throughput screening method is essential for narrowing down the most promising antibiotic-compound pairings for more detailed, resource-intensive studies.[12]
}
Figure 1: Experimental workflow for the checkerboard synergy assay.
Detailed Experimental Protocol: Checkerboard Assay
-
Preparation of Reagents:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare stock solutions of Compound X and the test antibiotic in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration does not affect bacterial growth.
-
Create a series of 2-fold serial dilutions for both Compound X and the antibiotic in a 96-well microtiter plate format.[13]
-
-
Plate Setup:
-
In a 96-well plate, dispense 50 µL of CAMHB into each well.
-
Dispense serial dilutions of the antibiotic along the y-axis (rows A-G) and Compound X along the x-axis (columns 1-10).
-
Row H will contain dilutions of Compound X alone, and column 11 will contain dilutions of the antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs). Column 12 serves as a growth control (broth and inoculum only).[15]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except for a sterility control well).
-
The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 16-20 hours.[12]
-
-
Data Analysis and FIC Calculation:
-
Following incubation, determine the MIC for each drug alone and for each combination by identifying the well with the lowest concentration that shows no visible bacterial growth.
-
Calculate the FIC Index (FICI) using the following formula[15][16]:
-
FICI = FICA + FICB
-
Where FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
And FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Data Presentation and Interpretation
The results are interpreted as follows[11][15]:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Hypothetical Checkerboard Assay Results (FIC Index) for Compound X against E. coli ATCC 25922
| Antibiotic Class | Antibiotic | MIC Alone (µg/mL) | MIC with Cmpd. X (µg/mL) | Cmpd. X MIC Alone (µg/mL) | Cmpd. X MIC with Abx (µg/mL) | FICI | Interpretation |
| β-Lactam | Ampicillin | 64 | 8 | >128 | 16 | 0.25 | Synergy |
| Aminoglycoside | Gentamicin | 8 | 1 | >128 | 32 | 0.375 | Synergy |
| Macrolide | Erythromycin | 128 | 128 | >128 | >128 | 2.0 | Indifference |
| Quinolone | Ciprofloxacin | 2 | 1.5 | >128 | 64 | 1.25 | Indifference |
| Tetracycline | Tetracycline | 16 | 2 | >128 | 16 | 0.25 | Synergy |
These hypothetical results suggest that Compound X demonstrates strong synergistic activity with β-lactams, aminoglycosides, and tetracyclines, but not with macrolides or quinolones against this strain. This initial screening allows us to prioritize specific antibiotic classes for further, more dynamic analysis.
Phase 2: Dynamic Confirmation of Synergy with Time-Kill Curve Assays
While the checkerboard assay provides a static endpoint, the time-kill curve assay offers a dynamic view of the antibacterial effect over time.[17][18] This method is crucial for confirming synergy and determining whether the combination is bactericidal (causes cell death) or bacteriostatic (inhibits growth).[15][19]
Causality of Experimental Choice
Time-kill assays are the definitive method for assessing bactericidal activity.[20] By sampling and enumerating viable bacteria at multiple time points, we can visualize the rate of killing and confirm that the combination therapy is significantly more effective than its individual components. Synergy in a time-kill assay is defined as a ≥2-log₁₀ (or 100-fold) decrease in CFU/mL between the combination and its most active single agent at a specific time point (usually 24 hours).[19] This provides robust, quantitative evidence of the synergistic interaction.
Detailed Experimental Protocol: Time-Kill Curve Assay
-
Inoculum and Culture Setup:
-
Grow a bacterial culture to the mid-logarithmic phase in CAMHB.
-
Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing pre-warmed CAMHB.
-
-
Treatment Conditions:
-
Prepare flasks for each condition:
-
Growth Control (no drug)
-
Compound X alone (at 0.5 x MIC)
-
Antibiotic alone (at 0.5 x MIC)
-
Compound X + Antibiotic (each at 0.5 x MIC)
-
-
The concentrations are typically sub-inhibitory to clearly demonstrate the potentiation effect.
-
-
Sampling and Plating:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot and plate onto nutrient agar to determine the number of viable colony-forming units (CFU/mL).[19]
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Evaluate the curves for synergy, which is defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours for the combination compared to the most active single agent.[19]
-
Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18]
-
Data Presentation and Interpretation
Table 2: Hypothetical Time-Kill Assay Results (Log₁₀ CFU/mL Reduction at 24h) against Ampicillin-Resistant E. coli
| Treatment | Initial Inoculum (Log₁₀ CFU/mL) | 24h CFU/mL (Log₁₀) | Log₁₀ Reduction | Interpretation |
| Growth Control | 5.7 | 9.1 | -3.4 (Growth) | N/A |
| Ampicillin (0.5x MIC) | 5.7 | 8.8 | -3.1 (Growth) | No Effect |
| Compound X (0.5x MIC) | 5.7 | 5.5 | 0.2 | Bacteriostatic |
| Ampicillin + Cmpd. X | 5.7 | 2.1 | 3.6 | Synergistic & Bactericidal |
The data clearly shows that while neither agent alone was effective, the combination resulted in a greater than 3-log reduction from the initial inoculum, demonstrating bactericidal synergy. This confirms the potentiation effect observed in the checkerboard assay.
Phase 3: Investigating the Mechanism of Synergy
Understanding the "why" behind the observed synergy is critical for rational drug development. Based on the strong synergy with β-lactams like ampicillin, a plausible hypothesis is that Compound X inhibits β-lactamase enzymes , which are a primary mechanism of resistance to this class of antibiotics.[9]
Causality of Experimental Choice
To test this hypothesis, a direct enzymatic assay is the most logical step. The nitrocefin assay is a well-established colorimetric method for detecting β-lactamase activity. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a β-lactamase. Inhibition of the enzyme by Compound X will prevent or slow this color change, providing direct evidence of its mechanism of action.
}
Figure 2: Proposed mechanism of synergy: Compound X inhibits β-lactamase.
Detailed Experimental Protocol: Nitrocefin Assay
-
Enzyme Preparation: Prepare a crude lysate from a β-lactamase-producing bacterial strain or use a purified β-lactamase enzyme.
-
Assay Setup: In a 96-well plate, add:
-
Phosphate buffer.
-
Varying concentrations of Compound X (the inhibitor).
-
The β-lactamase enzyme solution.
-
Include a positive control (enzyme, no inhibitor) and a negative control (buffer only).
-
-
Reaction Initiation and Measurement:
-
Add the nitrocefin substrate to all wells to start the reaction.
-
Immediately measure the absorbance at 486 nm using a microplate reader.
-
Monitor the change in absorbance over time (kinetic read).
-
-
Data Analysis:
-
Calculate the rate of hydrolysis for each concentration of Compound X.
-
Determine the IC₅₀ (the concentration of Compound X required to inhibit 50% of the enzyme activity).
-
Comparative Analysis and Discussion
A low IC₅₀ value for Compound X in the nitrocefin assay would provide strong evidence supporting the hypothesis that it acts as a β-lactamase inhibitor. This mechanism directly explains the potent synergy observed with ampicillin. The lack of synergy with quinolones or macrolides is also consistent with this finding, as their mechanisms of action and resistance are unrelated to β-lactamase activity.[8]
Table 3: Summary Comparison of Synergistic Effects and Mechanistic Insights
| Antibiotic Class | Checkerboard Result | Time-Kill Result | Plausible Mechanism Supported by Data |
| β-Lactam | Synergy (FICI: 0.25) | Synergistic & Bactericidal | Yes. β-lactamase inhibition by Compound X protects the antibiotic from degradation. |
| Aminoglycoside | Synergy (FICI: 0.375) | Synergistic & Bacteriostatic | Possible. Compound X may increase cell membrane permeability, enhancing aminoglycoside uptake. Further investigation is required. |
| Tetracycline | Synergy (FICI: 0.25) | Synergistic & Bacteriostatic | Possible. Compound X could be an efflux pump inhibitor, preventing the removal of tetracycline from the cell.[9] This warrants further study. |
| Macrolide/Quinolone | Indifference | Not Tested | No. The lack of synergy suggests Compound X does not target resistance mechanisms relevant to these antibiotic classes (e.g., ribosomal modification, target mutation).[8][10] |
Conclusion and Future Directions
This guide outlines a systematic, three-phase approach to rigorously evaluate the synergistic potential of this compound. The combination of high-throughput screening, dynamic bactericidal testing, and targeted mechanistic studies provides a powerful framework for identifying and validating novel antibiotic adjuvants.
Our hypothetical findings demonstrate that this compound is a promising candidate for combination therapy, particularly with β-lactam antibiotics, by functioning as a β-lactamase inhibitor. The observed synergy with aminoglycosides and tetracyclines suggests additional mechanisms, such as efflux pump inhibition, may be at play and merit further investigation.
Future work should focus on:
-
Expanding the panel of bacterial strains to include more clinical MDR isolates.
-
Conducting efflux pump inhibition assays (e.g., using an ethidium bromide accumulation assay).
-
Evaluating the toxicity of the compound in eukaryotic cell lines to determine its therapeutic index.
By following this structured comparative approach, researchers can efficiently and effectively characterize novel compounds, accelerating the development of new therapeutic strategies to combat the growing threat of antibiotic resistance.[1]
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A Researcher's Guide to Kinase Selectivity Profiling of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine Analogs
This guide provides a comprehensive overview of the strategies and methodologies for assessing the kinase selectivity of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental design, offers comparative data on select analogs, and provides detailed protocols to support your research endeavors.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors. Its structure mimics adenine, the core component of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site on a wide range of kinases.[1] Kinases are a large family of enzymes that regulate the majority of cellular pathways, making them critical targets in drug discovery, especially in oncology and immunology.[2][3]
However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[4] A lack of selectivity can lead to off-target effects and potential toxicity. Therefore, rigorous kinase selectivity profiling —the process of evaluating a compound's activity against a broad panel of kinases—is a cornerstone of modern drug development.[5] This guide focuses specifically on analogs of this compound, a versatile starting point for creating diverse and selective kinase inhibitors.
The this compound Core: A Platform for Diversity
The this compound structure serves as an excellent foundational molecule. The bromine atom at the C7 position is not merely a substituent; it is a key synthetic handle. It readily participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl groups.[6] This synthetic tractability enables the systematic exploration of the chemical space around the core, which is essential for tuning potency and, critically, selectivity.
Figure 1: Core structure of this compound.
Modifications at other positions, such as the N5 and C4 positions, further expand the diversity of analogs, influencing their interaction with the kinase hinge region and solvent-exposed surfaces.[7][8]
Methodologies for Kinase Selectivity Profiling
A multi-faceted approach is essential for accurately determining a compound's selectivity profile. This typically involves a tiered screening cascade, starting with broad biochemical assays and progressing to more physiologically relevant cell-based models.
Biochemical Assays: The First Tier
Biochemical assays measure the direct interaction between a compound and a purified, isolated kinase. They are ideal for high-throughput screening against large panels of kinases to get an initial, broad view of selectivity.[5][9]
-
Radiometric Assays : Considered a gold standard, these assays measure the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[2][10] Their high sensitivity and robustness make them reliable, though they require handling of radioactive materials.
-
Luminescence-Based Assays : These popular non-radioactive methods, such as Promega's ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the reaction.[3] They are highly scalable and offer a large dynamic range.[9]
-
Fluorescence-Based Assays : Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer homogenous, mix-and-read formats suitable for high-throughput screening.[2][9]
Cell-Based Assays: Confirming Activity in a Physiological Context
While biochemical assays are powerful, they lack the complexity of the cellular environment.[11][12] Cell-based assays are crucial for confirming that a compound can enter a cell, engage its target, and exert a functional effect at relevant ATP concentrations.[11]
-
Target Engagement Assays : Technologies like NanoBRET™ directly measure compound binding to a specific kinase inside intact cells.[13] This provides invaluable data on cellular permeability and target occupancy.
-
Phosphorylation Assays : These methods quantify the phosphorylation of a known downstream substrate of the target kinase within the cell.[11][13] A reduction in substrate phosphorylation upon compound treatment provides strong evidence of on-target inhibition.[13]
-
Cell Viability/Proliferation Assays : For kinases involved in cell growth and survival, measuring changes in cell viability after drug administration can indicate inhibitory effect and functional outcome.[11]
Figure 2: A tiered workflow for kinase selectivity profiling.
Comparative Analysis of this compound Analogs
The versatility of the pyrrolo[3,2-d]pyrimidine scaffold has led to the development of inhibitors against a wide range of kinases. The data below, compiled from publicly available research, illustrates how structural modifications influence potency and selectivity.
| Compound Class/Analog | Primary Target(s) | Potency (IC₅₀ / Kᵢ) | Key Structural Features & Selectivity Notes | Reference |
| AGF347 | SHMT2, SHMT1, GARFTase | Not specified, but shows antitumor efficacy | A 5-substituted pyrrolo[3,2-d]pyrimidine designed to target mitochondrial and cytosolic one-carbon metabolism. Represents a multi-targeted approach. | [14] |
| Compound 20d | VEGFR2 | Kᵢ = 3.9 nM | A 5-methyl-4-phenoxy derivative with a diphenylurea moiety. Binds to the inactive (DFG-out) conformation of VEGFR2. Also shows activity against PDGFR and Tie-2. | [15] |
| 2,4-Dichloro-7-iodo-pyrrolo[3,2-d]pyrimidine | (Antiproliferative) | IC₅₀ < 1 µM in multiple cancer cell lines | The addition of iodine at the C7 position significantly enhances antiproliferative activity compared to the non-iodinated parent compound. | [16] |
| PKCθ Inhibitors | Protein Kinase C-theta (PKCθ) | IC₅₀ = 18 nM (for compound 20) | Pyrrolopyrimidine derivatives have been optimized for PKCθ, a key target in autoimmune diseases. Selectivity is crucial to avoid side effects from inhibiting other PKC isoforms. | [17][18] |
| CDK9/Haspin Inhibitors | CDK9/CyclinT, Haspin | IC₅₀ = 0.11 - 0.38 µM | C4-substituted 7H-pyrrolo[2,3-d]pyrimidines (a related scaffold) show dual activity against these cancer targets. | [19] |
This table is illustrative and synthesizes data from multiple sources. Direct comparison of absolute potency values should be done with caution as assay conditions may vary between studies.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol provides a detailed, step-by-step methodology for determining the IC₅₀ value of a this compound analog against a target kinase using the widely adopted ADP-Glo™ assay format.
Objective: To measure the concentration-dependent inhibition of a target kinase by a test compound.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back into ATP, which is then used to drive a luciferase/luciferin reaction, generating a light signal that is proportional to the initial kinase activity.
Materials:
-
Test Compound (e.g., a this compound analog) dissolved in 100% DMSO.
-
Target Kinase (purified, recombinant).
-
Kinase-specific substrate (peptide or protein).
-
ATP solution.
-
Kinase Reaction Buffer (specific to the kinase, typically containing MgCl₂, DTT, etc.).
-
ADP-Glo™ Reagent (Promega).
-
Kinase Detection Reagent (Promega).
-
White, opaque 96- or 384-well assay plates.
-
Multichannel pipettes and a plate-based luminometer.
Procedure:
-
Compound Dilution: a. Prepare a serial dilution of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock. b. Further dilute this series into the appropriate kinase reaction buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the reaction is consistent and low (typically ≤1%) to avoid solvent interference.
-
Kinase Reaction Setup: a. Add 5 µL of the diluted compound or vehicle control (buffer with DMSO) to the wells of the assay plate. b. Add 10 µL of a 2.5X solution of the kinase and substrate mixture in kinase reaction buffer. c. Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution. The final reaction volume is 25 µL. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure competitive inhibitors can be accurately assessed.[20] e. Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the recommended time (e.g., 60 minutes).
-
Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. b. Incubate the plate for 40 minutes at room temperature. c. Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent to each well. d. Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. e. Measure the luminescence using a plate-based luminometer.
-
Data Analysis: a. Subtract the background luminescence (no kinase control) from all experimental wells. b. Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a high-concentration inhibitor or no-ATP control as 0% activity. c. Plot the normalized percent activity against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a proven and highly adaptable platform for the discovery of novel kinase inhibitors. The key to success lies in a deep understanding of structure-activity relationships (SAR) and the rigorous application of a multi-tiered selectivity profiling strategy.[7] As demonstrated, subtle modifications to the core structure, guided by robust biochemical and cellular data, can steer inhibitor development toward highly potent and selective clinical candidates. Future efforts will likely focus on developing analogs that target kinases via novel binding modes (e.g., allosteric inhibition) or designing multi-targeted agents with precisely engineered polypharmacology to overcome drug resistance.[14]
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A Senior Application Scientist's Guide to In Silico ADME/Tox Prediction for Novel Pyrrolo[3,2-d]pyrimidine Derivatives
Introduction: The Imperative of Early ADME/Tox Assessment
In modern drug discovery, the mantra is "fail early, fail cheap." The attrition of drug candidates in late-stage clinical trials due to poor pharmacokinetic profiles or unforeseen toxicity is a primary driver of the staggering costs associated with bringing a new therapeutic to market.[1][2] The study of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is therefore not a late-stage hurdle but a critical, early-stage gatekeeper for success.
Computational, or in silico, ADME/Tox modeling has emerged as an indispensable tool in this paradigm.[3] By leveraging sophisticated algorithms and vast datasets, these methods allow researchers to predict the ADME/Tox profile of a molecule solely from its chemical structure. This predictive power enables the rapid, cost-effective screening of large virtual libraries, prioritization of synthetic efforts, and the intelligent design of molecules with more favorable drug-like properties, all while reducing the reliance on animal testing.[4][5]
This guide provides a comparative framework for applying in silico ADME/Tox predictions to a class of compounds of significant medicinal interest: novel pyrrolo[3,2-d]pyrimidine derivatives. This heterocyclic scaffold is a privileged structure found in numerous kinase inhibitors and other targeted therapies. By understanding their likely pharmacokinetic and toxicological liabilities from the outset, we can more efficiently guide the optimization of this promising chemical series.
Methodological Cornerstone: Preparing Molecules for Prediction
The predictive accuracy of any in silico model is fundamentally dependent on the quality of the input. A chemically incorrect or energetically unfavorable representation of a molecule will invariably lead to erroneous predictions. Therefore, rigorous preparation of the 3D molecular structures is a non-negotiable first step.
Experimental Protocol: 3D Structure Preparation
-
2D to 3D Conversion: Begin with a 2D representation of the pyrrolo[3,2-d]pyrimidine derivative, typically in SMILES (Simplified Molecular-Input Line-Entry System) or SDF (Structure-Data File) format. Use a computational chemistry tool (e.g., ChemDraw, MarvinSketch, or open-source alternatives like RDKit) to convert this into a 3D structure.
-
Protonation State and Tautomerization: This is a critical step. The biological activity and properties of a molecule are governed by its state at physiological pH (typically modeled at pH 7.4).
-
Causality: Ionization dramatically affects properties like solubility, permeability, and protein binding. Different tautomers can present entirely different pharmacophores.
-
Action: Employ a tool like ChemAxon's Calculator Plugins or the open-source tool Dimorphite-DL to predict the major microspecies at pH 7.4. This ensures the hydrogen bond donor/acceptor counts and charge distributions are biologically relevant.
-
-
Energy Minimization: The initial 3D structure from conversion is often not in a low-energy conformation.
-
Causality: A high-energy conformation can lead to inaccurate calculations of shape-based descriptors and docking scores.
-
Action: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a faster quantum mechanical method (e.g., PM7). This process refines bond lengths, angles, and dihedrals to yield a stable, low-energy conformer.
-
Comparative Analysis of In Silico ADME/Tox Prediction Platforms
A multitude of tools, ranging from free web servers to comprehensive commercial software suites, are available for ADME/Tox prediction. For this guide, we will focus on widely accessible and well-regarded web-based platforms that are suitable for academic researchers and drug development professionals.
-
SwissADME: A popular, user-friendly web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[5]
-
pkCSM: This server uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[5][6]
-
admetSAR: Provides predictions for a comprehensive set of ADMET properties, including metabolism and toxicity endpoints.[6]
-
ProTox-II: A specialized server focusing on the prediction of various toxicity endpoints, including organ toxicity and toxicological pathways.[6]
The core principle behind these tools is often Quantitative Structure-Activity Relationship (QSAR) modeling.[7][8][9] These models are built by training machine learning algorithms on large datasets of compounds with experimentally determined ADME/Tox properties, correlating chemical structures with specific outcomes.[10][11]
In Silico ADME Profiling: A Comparative Assessment
To illustrate the comparative approach, we will analyze a hypothetical set of five novel pyrrolo[3,2-d]pyrimidine derivatives (PPD-1 to PPD-5).
Part 1: Physicochemical Properties and Drug-Likeness
Drug-likeness rules, most famously Lipinski's Rule of Five, provide a foundational assessment of a compound's potential to be an orally active drug.[12][13] These rules are based on the observation that most successful oral drugs fall within a specific range of physicochemical properties.[14][15]
Lipinski's Rule of Five (Ro5) Criteria for Oral Bioavailability:
-
Molecular Weight (MW) ≤ 500 Daltons[16]
-
Octanol-water partition coefficient (logP) ≤ 5[16]
-
Hydrogen Bond Donors (HBD) ≤ 5[16]
-
Hydrogen Bond Acceptors (HBA) ≤ 10[16]
Table 1: Predicted Physicochemical Properties and Ro5 Violations for Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Prediction Tool | MW (Da) | logP | HBD | HBA | TPSA (Ų) | Ro5 Violations |
|---|---|---|---|---|---|---|---|
| PPD-1 | SwissADME | 385.45 | 3.10 | 1 | 5 | 75.8 | 0 |
| pkCSM | 385.45 | 3.25 | 1 | 5 | 75.8 | 0 | |
| PPD-2 | SwissADME | 450.55 | 4.20 | 2 | 6 | 95.3 | 0 |
| pkCSM | 450.55 | 4.35 | 2 | 6 | 95.3 | 0 | |
| PPD-3 | SwissADME | 515.62 | 5.35 | 1 | 7 | 102.1 | 2 |
| pkCSM | 515.62 | 5.50 | 1 | 7 | 102.1 | 2 | |
| PPD-4 | SwissADME | 420.48 | 2.50 | 3 | 8 | 110.5 | 0 |
| pkCSM | 420.48 | 2.65 | 3 | 8 | 110.5 | 0 | |
| PPD-5 | SwissADME | 480.59 | 4.90 | 0 | 4 | 65.4 | 0 |
| | pkCSM | 480.59 | 5.05 | 0 | 4 | 65.4 | 1 |
Expertise & Experience Insight: Notice the slight variations in predicted logP between SwissADME and pkCSM. This is common, as different tools use different algorithms (e.g., consensus vs. atom-based). PPD-3 shows two violations, making it a lower priority candidate for oral administration without significant modification. PPD-5 is borderline, highlighting the need to consult multiple predictors. A high Topological Polar Surface Area (TPSA), as seen in PPD-4, is generally associated with lower membrane permeability.
Part 2: Absorption
Good absorption is a prerequisite for oral drug efficacy. Key parameters include intestinal absorption, permeability across cell monolayers (like Caco-2), and interaction with efflux pumps like P-glycoprotein (P-gp), which can actively remove drugs from cells.[17][18][19]
Table 2: Predicted Absorption Properties
| Compound | Prediction Tool | Human Intestinal Absorption (%) | Caco-2 Permeability (logPapp) | P-gp Substrate |
|---|---|---|---|---|
| PPD-1 | pkCSM | 92.5 | 0.95 | No |
| admetSAR | High | 1.10 | No | |
| PPD-2 | pkCSM | 88.1 | 0.85 | Yes |
| admetSAR | High | 0.92 | Yes | |
| PPD-3 | pkCSM | 65.7 | 0.40 | Yes |
| admetSAR | Moderate | 0.55 | Yes | |
| PPD-4 | pkCSM | 90.3 | 0.60 | No |
| admetSAR | High | 0.71 | No | |
| PPD-5 | pkCSM | 85.2 | 1.20 | Yes |
| | admetSAR | High | 1.35 | Yes |
Expertise & Experience Insight: PPD-3's poor Ro5 profile correlates with its predicted lower intestinal absorption. PPD-2 and PPD-5, while predicted to have high absorption, are flagged as P-gp substrates. This is a significant liability, as P-gp efflux can lead to low bioavailability and drug resistance. PPD-1 and PPD-4 show the most promising absorption profiles.
Part 3: Distribution
Distribution describes how a drug spreads throughout the body. Key metrics include the volume of distribution (VDss) and the ability to cross the Blood-Brain Barrier (BBB), which is critical for CNS-targeting drugs but undesirable for peripherally acting agents.
Table 3: Predicted Distribution Properties
| Compound | Prediction Tool | VDss (log L/kg) | BBB Permeability (logBB) |
|---|---|---|---|
| PPD-1 | pkCSM | 0.45 | -0.50 |
| admetSAR | 0.38 | -0.65 | |
| PPD-2 | pkCSM | 0.60 | -0.80 |
| admetSAR | 0.55 | -0.92 | |
| PPD-3 | pkCSM | 0.85 | -1.10 |
| admetSAR | 0.92 | -1.25 | |
| PPD-4 | pkCSM | -0.10 | -1.50 |
| admetSAR | -0.15 | -1.65 | |
| PPD-5 | pkCSM | 0.95 | -0.20 |
| | admetSAR | 1.05 | -0.15 |
Expertise & Experience Insight: A higher VDss (PPD-3, PPD-5) suggests extensive tissue distribution, while a lower value (PPD-4) indicates confinement to the plasma. For a non-CNS target, PPD-4's very low predicted BBB permeability is a desirable safety feature. PPD-5, however, shows a higher likelihood of crossing the BBB, which could lead to unwanted CNS side effects.
Part 4: Metabolism
Drug metabolism, primarily carried out by Cytochrome P450 (CYP) enzymes in the liver, dictates a drug's half-life and potential for drug-drug interactions (DDIs).[7][20] Inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a major concern.
Table 4: Predicted Cytochrome P450 Inhibition Profile
| Compound | Prediction Tool | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
|---|---|---|---|---|---|
| PPD-1 | SwissADME | No | No | No | No |
| pkCSM | No | No | No | No | |
| PPD-2 | SwissADME | No | Yes | No | Yes |
| pkCSM | No | Yes | No | Yes | |
| PPD-3 | SwissADME | Yes | Yes | No | Yes |
| pkCSM | Yes | Yes | No | Yes | |
| PPD-4 | SwissADME | No | No | No | No |
| pkCSM | No | No | No | No | |
| PPD-5 | SwissADME | No | No | Yes | Yes |
| | pkCSM | No | No | Yes | Yes |
Expertise & Experience Insight: PPD-2, PPD-3, and PPD-5 all show predicted inhibition of key CYP enzymes, flagging them for high DDI potential. PPD-1 and PPD-4 present a much cleaner profile, making them more attractive candidates from a metabolic standpoint.
In Silico Toxicity Profiling: Identifying Liabilities Early
Toxicity is a primary cause of late-stage drug failure. In silico models can provide early warnings for several key toxicological endpoints.[21]
Table 5: Predicted Toxicological Endpoints
| Compound | Prediction Tool | Ames Mutagenicity | hERG Inhibition | Hepatotoxicity (DILI) |
|---|---|---|---|---|
| PPD-1 | ProTox-II | Inactive | Inactive | Inactive |
| admetSAR | Non-mutagen | Weak Inhibitor | No | |
| PPD-2 | ProTox-II | Inactive | Active | Active |
| admetSAR | Non-mutagen | Strong Inhibitor | Yes | |
| PPD-3 | ProTox-II | Active | Active | Active |
| admetSAR | Mutagen | Strong Inhibitor | Yes | |
| PPD-4 | ProTox-II | Inactive | Inactive | Inactive |
| admetSAR | Non-mutagen | Non-inhibitor | No | |
| PPD-5 | ProTox-II | Inactive | Active | Inactive |
| | admetSAR | Non-mutagen | Strong Inhibitor | No |
Expertise & Experience Insight: PPD-3 is clearly a problematic compound, with predicted mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.[22][23][24] PPD-2 and PPD-5 are flagged for hERG inhibition, a major risk for cardiac arrhythmia. Again, PPD-1 and PPD-4 emerge as the candidates with the most favorable safety profiles, although the minor discrepancy in hERG prediction for PPD-1 warrants experimental follow-up.
Synthesizing the Data: A Decision-Making Framework
The power of in silico profiling lies in integrating these disparate data points to make a holistic assessment. No single parameter determines success; rather, it is the overall balance of properties.
Applying this framework to our hypothetical set:
-
PPD-1 & PPD-4: Pass all filters. These are high-priority candidates for synthesis and experimental validation.
-
PPD-2: Fails the PK (P-gp, CYP) and Toxicity (hERG, DILI) filters. Deprioritize.
-
PPD-3: Fails all filters. This compound should be abandoned.
-
PPD-5: Fails the PK (P-gp, CYP) and Toxicity (hERG) filters. Deprioritize.
Limitations and the Primacy of Experimental Validation
It is crucial to acknowledge the limitations of in silico predictions. These models are statistical constructs based on finite datasets.[25][26] Their predictions are most reliable for compounds that are structurally similar to those in their training sets (the "applicability domain").[27][28] Discrepancies between different tools, as seen in our examples, underscore that these are predictions, not certainties.
Self-Validating System: The in silico workflow is a self-validating system only when it is used to generate hypotheses that are then tested experimentally. The ultimate validation is not a consensus between two models, but the confirmation of a prediction at the lab bench. Promising candidates like PPD-1 and PPD-4 must be subjected to in vitro assays (e.g., Caco-2 permeability, microsomal stability, hERG patch-clamp) to confirm the computational predictions.
Conclusion
The integration of in silico ADME/Tox profiling into the early stages of drug discovery provides an invaluable strategic advantage. For novel chemical series like pyrrolo[3,2-d]pyrimidine derivatives, these computational tools offer a rapid, data-rich, and cost-effective method to triage candidates, identify potential liabilities, and guide medicinal chemistry efforts toward compounds with a higher probability of clinical success. By embracing this predictive-experimental cycle, researchers can navigate the complexities of drug development with greater efficiency and precision, ultimately accelerating the journey from molecular concept to life-changing therapeutic.
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A Comparative Analysis of the Antibacterial Potential of Pyrrolo[3,2-d]pyrimidine Compounds
In the global battle against antimicrobial resistance, the exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the pyrrolo[3,2-d]pyrimidine core, a fused bicyclic system, represents an intriguing but underexplored chemical space for the development of new antibacterial agents. While its isomeric cousin, the pyrrolo[2,3-d]pyrimidine scaffold, has garnered significant attention, the unique electronic and structural arrangement of the [3,2-d] isomer warrants a dedicated analysis of its potential to inhibit bacterial growth.
This guide provides a comparative analysis of the antibacterial activity of a series of synthesized pyrrolo[3,2-d]pyrimidine compounds. We will delve into the experimental methodologies required for such an evaluation, present the available data for direct comparison, discuss preliminary structure-activity relationships (SAR), and propose potential mechanisms of action based on related scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape and future potential of this specific heterocyclic family.
The Rationale for Antibacterial Screening
The pyrimidine ring is a fundamental component of many bioactive molecules, including several established antiviral and antibiotic drugs.[1] The fusion of a pyrrole ring to this core creates a rigid, planar structure with a distinct distribution of nitrogen atoms that can serve as key hydrogen bond donors and acceptors for interaction with biological targets. The rationale for investigating these compounds is rooted in the urgent need for new chemical entities that can overcome existing bacterial resistance mechanisms. The workflow for such an investigation is a systematic process from chemical synthesis to biological validation.
Caption: General experimental workflow for the synthesis and antibacterial evaluation of novel compounds.
Experimental Protocols for Assessing Antibacterial Efficacy
To ensure the reliability and reproducibility of antibacterial activity data, standardized protocols are essential. The following methods represent a robust approach to screening and quantifying the efficacy of novel pyrrolo[3,2-d]pyrimidine compounds.
Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives
A common and efficient method for generating these scaffolds is through a one-pot, three-component reaction. As described by Kouhkan et al., this can involve the reflux of 6-aminouracil (or its derivatives), an appropriate arylglyoxal hydrate, and L-proline in a suitable solvent like acetic acid.[1]
-
Step 1: Combine equimolar amounts of 6-aminouracil, the desired arylglyoxal hydrate, and L-proline in acetic acid.
-
Step 2: Heat the mixture under reflux for approximately 4 hours.
-
Step 3: Cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Step 4: Filter the resulting solid, wash with a cold solvent such as ethanol, and dry to yield the final pyrrolo[3,2-d]pyrimidine product.[1]
This approach allows for the generation of a library of compounds with diverse substitutions on the aryl moiety, which is critical for structure-activity relationship studies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The agar dilution method is a standard and reliable technique for this determination.[1]
-
Step 1 (Preparation): Prepare stock solutions of the test compounds (e.g., 1000 µg/mL in DMSO) and the positive control antibiotics (e.g., Ciprofloxacin, Ceftizoxime).[1] Prepare standardized bacterial inoculums (e.g., 0.5 McFarland standard).
-
Step 2 (Serial Dilution): Perform a two-fold serial dilution of each test compound in molten agar (e.g., Mueller-Hinton agar) to achieve a range of final concentrations (e.g., 1000, 500, 250, 125, 62.5 µg/mL).[1]
-
Step 3 (Inoculation): Dispense the agar-compound mixtures into petri dishes. Once solidified, spot the standardized bacterial suspensions onto the agar surface.
-
Step 4 (Incubation): Incubate the plates at 35-37°C for 18-24 hours.
-
Step 5 (Analysis): The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Antibacterial Activity
The antibacterial activity of a series of novel pyrrolo[3,2-d]pyrimidine derivatives (designated 4a-4f) was evaluated against a panel of pathogenic bacteria, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, Pseudomonas aeruginosa, and Salmonella species. The results, derived from the work of Kouhkan et al., are summarized below.[1]
| Compound | R-Group (Aryl Substitution) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Salmonella sp. MIC (µg/mL) |
| 4a | Methoxyphenyl | >1000 | >1000 | >1000 | >1000 |
| 4b | Methylphenyl | >1000 | 250 - 500 | >1000 | >1000 |
| 4c | Dimethoxyphenyl | >1000 | >1000 | >1000 | >1000 |
| 4d | Phenyl | >1000 | >1000 | >1000 | >1000 |
| 4e | Hydroxyphenyl | >1000 | 250 - 500 | ~500 | >1000 |
| 4f | Nitrophenyl | >1000 | >1000 | >1000 | >1000 |
| Ciprofloxacin | (Control) | <62.5 | <62.5 | <62.5 | <62.5 |
| Ceftizoxime | (Control) | <62.5 | <62.5 | <62.5 | <62.5 |
Data synthesized from Kouhkan et al. (2021).[1] Note: Values of ">1000" indicate poor or no activity at the highest concentration tested.
Structure-Activity Relationship (SAR) Insights
-
General Activity: The tested pyrrolo[3,2-d]pyrimidine derivatives demonstrated generally weak antibacterial activity compared to standard antibiotics like Ciprofloxacin.[1] The most notable activity was observed against Gram-negative bacteria, specifically E. coli and P. aeruginosa.
-
Ineffectiveness against S. aureus and Salmonella: None of the tested substitutions conferred significant activity against the Gram-positive S. aureus or the Gram-negative Salmonella species.[1]
-
Impact of Aryl Substituents: The nature of the substituent on the phenyl ring is a critical determinant of activity.
-
The unsubstituted phenyl ring (4d), methoxy- (4a, 4c), and nitro- (4f) substitutions resulted in inactive compounds.[1]
-
A methylphenyl group (4b) and a hydroxyphenyl group (4e) were able to induce moderate activity against E. coli.[1]
-
The hydroxyphenyl substituent (4e) appears to be the most promising, as it was the only substitution to show activity against P. aeruginosa, suggesting that the hydrogen-bonding capability of the hydroxyl group may be important for target interaction.[1]
-
Hypothesized Mechanism of Action
While the precise molecular target of these pyrrolo[3,2-d]pyrimidine compounds has not been elucidated, we can hypothesize potential mechanisms by examining the targets of the more broadly studied pyrrolopyrimidine scaffold. A primary target for many antifolate drugs is Dihydrofolate Reductase (DHFR) , a critical enzyme in the biosynthesis of nucleotides.
DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is an essential cofactor for the synthesis of thymidine, purines, and certain amino acids. Inhibition of this enzyme disrupts DNA synthesis and repair, leading to bacterial cell death. The pyrrolopyrimidine core can act as a bioisostere of the native pteridine ring of folic acid, blocking the active site of the enzyme.
Caption: Hypothesized mechanism of action via inhibition of bacterial Dihydrofolate Reductase (DHFR).
Conclusion and Future Outlook
The pyrrolo[3,2-d]pyrimidine scaffold represents a starting point for the development of novel antibacterial agents. The current data indicates that while the core itself possesses modest activity, its efficacy is highly dependent on the substitutions made at the aryl position.[1] The observed activity against E. coli and P. aeruginosa by compounds bearing methylphenyl and hydroxyphenyl groups suggests that these positions are key areas for further chemical modification.
Future research should focus on expanding the library of derivatives with a wider range of electronic and steric properties at this position to improve potency and broaden the antibacterial spectrum. Furthermore, elucidating the specific molecular target through mechanism-of-action studies, such as enzyme inhibition assays or genetic screening, is a critical next step. While the currently reported compounds do not exhibit potent activity, they provide a valuable chemical foundation and a clear rationale for the continued exploration of the pyrrolo[3,2-d]pyrimidine class in the search for next-generation antibiotics.
References
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Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8). Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized heterocyclic compounds like 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine demands a rigorous and informed approach to disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each procedural choice is explained to ensure a deep understanding and foster a culture of safety and compliance.
Section 1: Hazard Identification and Essential Safety Precautions
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound was not identified, data for the closely related analogue, 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine , classifies it as a substance that "Causes severe skin burns and eye damage" (GHS Hazard statement H314)[1]. This classification necessitates treating this compound with a high degree of caution, assuming it possesses similar corrosive properties.
As a halogenated organic compound, it falls into a category of chemical waste that requires specific handling to prevent environmental contamination[2]. Improper disposal can lead to significant environmental harm and substantial regulatory penalties[3][4].
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart), safety goggles with side-shields, and a lab coat[1][5].
-
Ventilation: All handling and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of any dust or vapors[1][2].
-
Designated Area: Establish a designated area for working with this compound and for the accumulation of its waste to prevent cross-contamination[6].
| Hazard Profile: this compound (Inferred from Analogue) | |
| GHS Pictogram | GHS05 (Corrosion)[1] |
| Signal Word | Danger[1] |
| Hazard Statement | H314: Causes severe skin burns and eye damage[1]. |
| Precautionary Statements | P280: Wear protective gloves/protective clothing and eye/face protection[1].P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water[1].P310: Immediately call a POISON CENTER/doctor[1].P501: Dispose of contents/container to hazardous waste disposal[1]. |
| Waste Classification | Halogenated Organic Waste[2][7]. Regulated Chemical Waste[8]. |
Section 2: The Disposal Workflow: From Generation to Collection
Proper disposal is not a final step but a process that begins before an experiment starts. The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide a clear framework for managing hazardous waste from the moment of its generation[3][4].
Step 1: Waste Segregation (The Critical First Step)
The most crucial principle in disposing of this compound is the strict segregation of halogenated waste from non-halogenated waste streams[2][7].
-
Why Segregate? Co-mingling halogenated compounds with other organic solvents dramatically increases the complexity and cost of disposal. Halogenated waste requires specific high-temperature incineration methods to prevent the formation of toxic dioxins and furans. Keeping streams separate is both environmentally and economically prudent[8].
-
Procedure:
-
Designate a specific, clearly labeled waste container solely for "Halogenated Organic Waste"[7].
-
This includes the pure compound, solutions containing it, and any solvent used to rinse contaminated glassware (e.g., acetone, dichloromethane rinsates)[2].
-
Never mix halogenated waste with acids, bases, or strong oxidizing agents[6][9].
-
Step 2: Containerization Protocol
The integrity of the waste container is paramount for safety and compliance.
-
Container Selection: Use a container made of a chemically compatible material (high-density polyethylene is common) with a secure, leak-proof screw cap[3][9]. The container must be in good condition, free from cracks or deterioration[9].
-
Labeling: Proper labeling is a strict regulatory requirement. Each waste container must be labeled at the moment the first drop of waste is added[7][9]. The label must include:
Step 3: On-Site Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must accumulate hazardous waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel[4][9].
-
SAA Requirements:
-
Location: The SAA must be in the same room or area where the waste is generated[4].
-
Quantity Limits: A maximum of 55 gallons of total hazardous waste may be stored in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart[4].
-
Container Management: Waste containers in the SAA must be kept securely closed except when actively adding waste[7][9]. They should be stored in secondary containment to prevent spills[8].
-
Time Limits: Once a container is full, it must be removed from the laboratory by your institution's environmental health and safety office within three days[9]. Partially filled containers can remain in the SAA for up to one year[9]. Academic laboratories operating under the EPA's Subpart K regulations may have slightly different rules, such as a 12-month removal requirement from the lab[10][11].
-
Step 4: Arranging Final Disposal
The final step for laboratory personnel is to arrange for the removal of the hazardous waste.
-
Procedure: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup of the full or expired waste container[2][8].
-
Prohibition: Under no circumstances should this compound or its solutions be disposed of down the drain[4][6]. This is a serious regulatory violation and poses a threat to aquatic ecosystems.
Section 3: Emergency Procedures - Spill Management
In the event of a small spill, prompt and correct action is essential.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate and call your institution's emergency number[7].
-
Control and Contain: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (i.e., in a fume hood)[6]. Prevent the spill from spreading or entering drains[1].
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent pad[1][12].
-
Collect and Dispose: Carefully collect the absorbent material using spark-proof tools and place it into a suitable, sealable container for disposal[2][13]. Label the container as "Hazardous Waste" with a description of the contents.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
By adhering to these rigorous protocols, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations, protecting both themselves and the wider community.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Echemi. 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine Safety Data Sheets.
- Fluorochem. (2024, December 19). Safety Data Sheet: 7-BROMO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-AMINE.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- American Chemical Society (ACS). Regulation of Laboratory Waste.
- Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet.
- Fluorochem. (2024, December 19). Safety Data Sheet: 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Angene Chemical. (2025, April 6). Safety Data Sheet: 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine.
- Washington State University. Halogenated Solvents.
- Temple University. Halogenated Solvents in Laboratories.
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Navigating the Safe Handling of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a paramount commitment to safety. The handling of novel chemical entities, such as 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry, demands a meticulous and informed approach to personal protection and waste management. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal procedures to ensure the well-being of laboratory personnel and the preservation of our environment.
Understanding the Hazard Landscape
Key hazards to consider are:
-
Dermal Contact: Potential for severe skin irritation and chemical burns.
-
Ocular Contact: Risk of serious eye damage.
-
Inhalation: Possible respiratory irritation from dust or aerosols.
-
Ingestion: May be harmful if swallowed.
Given these potential hazards, a multi-layered approach to personal protection is not just recommended, but essential.
Core Personal Protective Equipment (PPE) Ensemble
A foundational PPE ensemble is required for any work involving this compound. The following table outlines the minimum recommended PPE, with explanations for the causality behind each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent direct skin contact and potential chemical burns. Double gloving is recommended for enhanced protection.[2] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | To protect against splashes and airborne particles, preventing severe eye damage.[2][3][4] |
| Body Protection | Flame-resistant laboratory coat | To protect skin and personal clothing from spills and splashes.[4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[3][5] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects.[2][4] |
Operational Protocols: A Step-by-Step Approach
Adherence to standardized operational procedures is critical for minimizing exposure risk. The following protocols provide a framework for the safe handling of this compound.
Donning PPE: A Deliberate Sequence
Caption: Figure 1: Recommended PPE Donning Sequence.
Handling in a Controlled Environment
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6] Ensure the sash is at the lowest practical height. Work surfaces should be decontaminated before and after use.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can occur. Follow a deliberate sequence to minimize this risk.
Caption: Figure 2: Recommended PPE Doffing Sequence.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert colleagues. For a small spill of solid material, carefully cover it with an absorbent material, such as sand or vermiculite, and then collect it into a sealed, labeled container for hazardous waste disposal.[7] For larger spills or any spill of a solution, evacuate the laboratory and contact your institution's environmental health and safety department immediately.
Disposal Plan: A Cradle-to-Grave Responsibility
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[6]
-
Sharps Waste: Any sharps, such as needles or broken glass, contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.[6]
Labeling and Storage
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").[6] Store waste containers in a designated satellite accumulation area away from incompatible materials.
Final Disposal
All waste containing this compound must be disposed of through your institution's hazardous waste management program.[1] Never dispose of this chemical down the drain or in the regular trash.
By integrating these safety protocols and disposal procedures into your laboratory workflow, you can confidently and responsibly advance your research while prioritizing the well-being of yourself, your colleagues, and the environment.
References
-
Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
-
Personal Protective Equipment | US EPA. (2025-09-12). Available at: [Link]
-
Chemical Safety: Personal Protective Equipment. Available at: [Link]
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Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Available at: [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at: [Link]
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- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
